molecular formula C41H68N7O18P3S B15546338 (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA

(11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA

Katalognummer: B15546338
Molekulargewicht: 1072.0 g/mol
InChI-Schlüssel: PUWDUOCPCWFEFG-YGYQDCEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (11Z,14Z)-3-oxoicosa-11,14-dienoic acid. It is a 3-oxo-fatty acyl-CoA, a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is functionally related to an icosanoyl-CoA. It is a conjugate acid of an this compound(4-).

Eigenschaften

Molekularformel

C41H68N7O18P3S

Molekulargewicht

1072.0 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z)-3-oxoicosa-11,14-dienethioate

InChI

InChI=1S/C41H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h8-9,11-12,27-28,30,34-36,40,52-53H,4-7,10,13-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b9-8-,12-11-/t30-,34-,35-,36+,40-/m1/s1

InChI-Schlüssel

PUWDUOCPCWFEFG-YGYQDCEASA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Metabolic Fate of (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA, a key intermediate in the catabolism of (11Z,14Z)-eicosadienoic acid. The degradation of polyunsaturated fatty acids (PUFAs) such as eicosadienoic acid requires a series of specialized enzymatic reactions to handle the cis-double bonds that are not substrates for the core enzymes of β-oxidation. This document details the inferred metabolic cascade, presents quantitative data for analogous enzymatic steps, provides detailed experimental protocols for pathway analysis, and includes visualizations of the metabolic and experimental workflows. This guide is intended to be a valuable resource for researchers in lipid metabolism, drug discovery, and related fields who are investigating the intricacies of PUFA catabolism and its potential as a therapeutic target.

Introduction

The mitochondrial β-oxidation of fatty acids is a central metabolic pathway for energy production. While the degradation of saturated fatty acids follows a straightforward four-step cycle, the catabolism of unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs), necessitates the action of auxiliary enzymes to resolve the non-standard configurations of their double bonds. (11Z,14Z)-eicosadienoic acid is a 20-carbon PUFA with two cis-double bonds. Its breakdown product, this compound, represents a critical juncture in the metabolic pathway where the core β-oxidation machinery and auxiliary enzymes must coordinate to ensure complete degradation. Understanding the metabolic fate of this intermediate is crucial for elucidating the regulation of PUFA metabolism and its implications in health and disease.

The Inferred Metabolic Pathway of this compound

The metabolic pathway of this compound is initiated from its parent molecule, (11Z,14Z)-eicosadienoic acid, through the standard activation and initial rounds of β-oxidation. The processing of the cis-double bonds requires the intervention of auxiliary enzymes.

Step 1: Initial Rounds of β-Oxidation

(11Z,14Z)-eicosadienoic acid is first activated to (11Z,14Z)-eicosadienoyl-CoA in the cytoplasm. Following transport into the mitochondria, it undergoes four cycles of conventional β-oxidation, yielding four molecules of acetyl-CoA and shortening the fatty acyl chain by eight carbons. This process results in the formation of (3Z,6Z)-dodecadienoyl-CoA.

Step 2: Isomerization of the Δ3 Double Bond

The resulting (3Z,6Z)-dodecadienoyl-CoA possesses a cis-double bond at the β-position (C3), which is not a substrate for enoyl-CoA hydratase. The enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, yielding (2E,6Z)-dodecadienoyl-CoA. This intermediate can now re-enter the β-oxidation spiral.

Step 3: One Round of β-Oxidation

(2E,6Z)-dodecadienoyl-CoA undergoes one cycle of β-oxidation, producing one molecule of acetyl-CoA and resulting in (4Z)-decenoyl-CoA.

Step 4: Formation of a Conjugated Diene and Reduction

(4Z)-decenoyl-CoA is a substrate for acyl-CoA dehydrogenase, which catalyzes the formation of a double bond between the α and β carbons, resulting in the formation of a conjugated diene, (2E,4Z)-decadienoyl-CoA. This intermediate is then a substrate for 2,4-dienoyl-CoA reductase , an NADPH-dependent enzyme that reduces the conjugated diene to a trans-Δ³-enoyl-CoA, specifically (3E)-decenoyl-CoA.

Step 5: Final Isomerization and Completion of β-Oxidation

The (3E)-decenoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to (2E)-decenoyl-CoA. This final product is a standard substrate for the remaining cycles of β-oxidation, which proceed to completion, yielding five more molecules of acetyl-CoA.

The initial molecule in the user's query, this compound, is an intermediate formed during the initial rounds of β-oxidation of (11Z,14Z)-eicosadienoic acid, specifically after the action of 3-hydroxyacyl-CoA dehydrogenase on (11Z,14Z)-3-hydroxyicosa-11,14-dienoyl-CoA. The subsequent step is the thiolytic cleavage by β-ketothiolase .

The complete degradation pathway starting from the 3-oxo intermediate is as follows:

  • Thiolytic Cleavage: β-ketothiolase catalyzes the cleavage of this compound, releasing one molecule of acetyl-CoA and forming (9Z,12Z)-octadecadienoyl-CoA.

  • Continued β-Oxidation: The subsequent steps follow the established pathway for the degradation of linoleoyl-CoA ((9Z,12Z)-octadecadienoyl-CoA), involving further rounds of β-oxidation and the actions of enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase as described above.

Quantitative Data

Due to the limited availability of specific kinetic data for the enzymes acting on this compound and its downstream metabolites, the following tables summarize kinetic parameters for homologous enzymes acting on analogous substrates. This information provides a valuable reference for understanding the potential catalytic efficiencies of the enzymes involved in this pathway.

Table 1: Kinetic Parameters of Auxiliary Enzymes in PUFA β-Oxidation

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source OrganismReference
2,4-Dienoyl-CoA Reductase trans-2,trans-4-Decadienoyl-CoA40-Human[1]
trans-2,trans-4-Hexadienoyl-CoA--Rat Liver[2]
5-Phenyl-trans-2,trans-4-pentadienoyl-CoA--Rat Liver[2]
Δ³,Δ²-Enoyl-CoA Isomerase -----

Note: Specific Vmax values were not always provided in the cited literature.

Table 2: Kinetic Parameters of Core β-Oxidation Enzymes with Relevant Substrates

EnzymeSubstrateKm (µM)Vmax (U/mg)Source OrganismReference
3-Hydroxyacyl-CoA Dehydrogenase Acetoacetyl-CoA48149Ralstonia eutropha H16[3]
β-Ketothiolase (Thiolase II) Acetoacetyl-CoA--Zoogloea ramigera[4]
2-Methylacetoacetyl-CoA--Human[5]

Note: The kinetic mechanisms for thiolases are often complex (e.g., ping-pong kinetics), and simple Km and Vmax values may not fully describe their behavior.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the metabolic pathway of this compound.

Synthesis of this compound

The synthesis of the specific substrate is a prerequisite for detailed enzymatic studies. A common method for synthesizing 3-ketoacyl-CoA thioesters involves the following general steps:

  • Synthesis of the corresponding 3-hydroxy fatty acid: This can be achieved through various organic synthesis routes, potentially starting from commercially available precursors.

  • Activation of the carboxylic acid: The 3-hydroxy fatty acid is activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester.

  • Thioesterification with Coenzyme A: The activated 3-hydroxy fatty acid is reacted with the free thiol group of Coenzyme A to form the 3-hydroxyacyl-CoA thioester.

  • Oxidation to the 3-ketoacyl-CoA: The 3-hydroxyacyl-CoA is then oxidized to the desired 3-ketoacyl-CoA using a suitable oxidizing agent or an enzymatic method with 3-hydroxyacyl-CoA dehydrogenase and NAD⁺. Purification is typically performed using reverse-phase high-performance liquid chromatography (HPLC).

Enzyme Assay for 2,4-Dienoyl-CoA Reductase

This spectrophotometric assay measures the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in absorbance of NADPH.[1][7]

  • Principle: The enzyme catalyzes the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate. The oxidation of NADPH to NADP⁺ leads to a decrease in absorbance at 340 nm.

  • Reagents:

    • Phosphate (B84403) buffer (50 mM, pH 7.4)

    • EDTA (100 µM)

    • NADPH (125 µM)

    • Substrate (e.g., trans-2,trans-4-decadienoyl-CoA, 40 µM)

    • Purified enzyme or cell/mitochondrial lysate

  • Procedure:

    • Prepare the reaction mixture containing phosphate buffer, EDTA, and NADPH in a cuvette.

    • Add the enzyme preparation and pre-incubate at room temperature for 2-5 minutes.

    • Initiate the reaction by adding the 2,4-dienoyl-CoA substrate.

    • Monitor the decrease in absorbance at 340 nm for a set period (e.g., 90 seconds) using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

In Vitro Reconstitution of the β-Oxidation Pathway

To study the complete metabolic cascade, the pathway can be reconstituted in vitro using purified enzymes.[8]

  • Principle: By sequentially adding the purified enzymes involved in the pathway to a reaction mixture containing the initial substrate, the production of intermediates and the final product can be monitored over time.

  • Reagents:

    • Buffer system mimicking mitochondrial matrix conditions (e.g., Tris-HCl buffer with appropriate cofactors like NAD⁺, FAD, CoA, and ATP).

    • Initial substrate (this compound or its precursor).

    • Purified enzymes: β-ketothiolase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Δ³,Δ²-enoyl-CoA isomerase, and 2,4-dienoyl-CoA reductase.

  • Procedure:

    • Set up the reaction mixture with buffer, cofactors, and the initial substrate.

    • Add the first enzyme in the pathway (β-ketothiolase) and incubate.

    • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., with acid).

    • Analyze the formation of the product and the consumption of the substrate using LC-MS/MS.

    • Sequentially add the subsequent enzymes in the pathway and repeat the analysis at each step to track the flow of metabolites through the entire cascade.

Quantitative Analysis of Acyl-CoA Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA esters.[9][10][11]

  • Principle: Acyl-CoA species are separated by reverse-phase liquid chromatography and then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for each analyte are monitored, providing high selectivity and sensitivity.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable extraction buffer (e.g., acetonitrile/methanol/water).

    • Add an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA) for accurate quantification.

    • Centrifuge to pellet proteins and other debris.

    • The supernatant containing the acyl-CoA esters is collected for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample extract onto a C18 reverse-phase column.

    • Elute the acyl-CoAs using a gradient of mobile phases (e.g., ammonium (B1175870) hydroxide (B78521) in water and acetonitrile).

    • Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Set up MRM transitions for each target acyl-CoA intermediate.

  • Data Analysis:

    • Quantify the concentration of each acyl-CoA species by comparing its peak area to that of the internal standard and a standard curve generated with authentic standards.

Visualizations

Metabolic Pathway Diagram

Metabolic_Pathway cluster_beta_oxidation β-Oxidation Cycles cluster_initial_step Initial Step for the Query Molecule A (11Z,14Z)-Eicosadienoyl-CoA B 4 cycles of β-oxidation A->B 4 Acetyl-CoA C (3Z,6Z)-Dodecadienoyl-CoA B->C D Δ³,Δ²-Enoyl-CoA Isomerase C->D E (2E,6Z)-Dodecadienoyl-CoA D->E F 1 cycle of β-oxidation E->F 1 Acetyl-CoA G (4Z)-Decenoyl-CoA F->G H Acyl-CoA Dehydrogenase G->H I (2E,4Z)-Decadienoyl-CoA H->I J 2,4-Dienoyl-CoA Reductase (NADPH) I->J K (3E)-Decenoyl-CoA J->K L Δ³,Δ²-Enoyl-CoA Isomerase K->L M (2E)-Decenoyl-CoA L->M N β-Oxidation to completion M->N 5 Acetyl-CoA X This compound Y β-Ketothiolase X->Y CoA-SH Z (9Z,12Z)-Octadecadienoyl-CoA (Linoleoyl-CoA) Y->Z Acetyl-CoA

Caption: Inferred metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A Tissue/Cell Homogenization in Extraction Buffer B Addition of Internal Standard A->B C Protein Precipitation (Centrifugation) B->C D Supernatant Collection C->D E Injection onto Reverse-Phase Column D->E F Gradient Elution E->F G Electrospray Ionization (ESI) F->G H Tandem Mass Spectrometry (MRM Detection) G->H I Peak Integration H->I J Quantification using Standard Curve I->J K Data Reporting J->K Enzyme_Logic cluster_cycle One Cycle of β-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (n carbons) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase H₂O Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Shorter_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

References

An In-depth Technical Guide to the Enzymatic Synthesis of (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA is a critical intermediate in the metabolic pathway of eicosanoids, a family of signaling molecules with profound physiological and pathological significance. The enzymatic synthesis of this molecule is of considerable interest to researchers in drug development and metabolic studies, as it provides a means to investigate the downstream signaling cascades and to develop potential therapeutic interventions. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, detailing the necessary enzymes, substrates, and experimental protocols. The synthesis is accomplished through a three-step enzymatic cascade that mirrors the initial stages of the mitochondrial fatty acid β-oxidation pathway.

Enzymatic Synthesis Pathway

The synthesis of this compound from its precursor, (11Z,14Z)-eicosadienoic acid, involves a sequential three-enzyme reaction. This pathway activates the fatty acid and then introduces a keto group at the C-3 position.

Enzymatic_Synthesis_Pathway cluster_0 Step 1: Acyl-CoA Synthesis cluster_1 Step 2: Dehydrogenation cluster_2 Step 3: Hydration cluster_3 Step 4: Oxidation A (11Z,14Z)-eicosadienoic acid E1 Long-Chain Acyl-CoA Synthetase (ACSL) A->E1 CoA-SH, ATP B (11Z,14Z)-eicosadienoyl-CoA C (2E,11Z,14Z)-icosa-2,11,14-trienoyl-CoA E2 Acyl-CoA Dehydrogenase (ACAD) B->E2 FAD E1->B AMP, PPi D (3S)-hydroxy-(11Z,14Z)-icosa-11,14-dienoyl-CoA E3 Enoyl-CoA Hydratase (ECH) C->E3 H2O E2->C FADH2 F This compound E4 3-Hydroxyacyl-CoA Dehydrogenase (HADH) D->E4 NAD+ E3->D E4->F NADH, H+

Figure 1: Enzymatic synthesis pathway of this compound.

Quantitative Data

Precise kinetic data for the enzymes with (11Z,14Z)-eicosadienoic acid and its derivatives are not extensively available in the literature. The following tables summarize general kinetic parameters for the enzyme classes involved, primarily derived from studies on other long-chain fatty acids. These values can serve as a starting point for experimental design.

Table 1: Long-Chain Acyl-CoA Synthetase (ACSL) - General Kinetic Parameters
Substrate Km (µM)
Long-Chain Fatty Acids (C16-C20)1 - 10
ATP200 - 600
Coenzyme A5 - 50
Table 2: Acyl-CoA Dehydrogenase (ACAD) - General Kinetic Parameters
Substrate Km (µM)
Long-Chain Acyl-CoAs (C16-C20)1 - 5
Vmax (U/mg) 1 - 10
Table 3: Enoyl-CoA Hydratase (ECH) - General Kinetic Parameters
Substrate Km (µM)
Long-Chain enoyl-CoAs1 - 20
Vmax (U/mg) > 1000
Table 4: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) - General Kinetic Parameters
Substrate Km (µM)
Long-Chain 3-hydroxyacyl-CoAs1 - 10
NAD+20 - 100
Vmax (U/mg) 50 - 200

Experimental Protocols

The following protocols provide a framework for the in-vitro enzymatic synthesis of this compound. Optimization of specific concentrations and reaction times may be necessary.

Protocol 1: Synthesis of (11Z,14Z)-eicosadienoyl-CoA

Objective: To convert (11Z,14Z)-eicosadienoic acid to its coenzyme A ester.

Materials:

  • (11Z,14Z)-eicosadienoic acid

  • Long-Chain Acyl-CoA Synthetase (ACSL), recombinant

  • Coenzyme A (CoA-SH)

  • Adenosine triphosphate (ATP)

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Reaction vessel

  • Incubator/Water bath at 37°C

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM Coenzyme A

    • 0.1% Triton X-100

    • 100 µM (11Z,14Z)-eicosadienoic acid (dissolved in a suitable organic solvent like ethanol (B145695) and added to the reaction mixture with vigorous vortexing)

  • Initiate the reaction by adding 1-5 µg of purified recombinant Long-Chain Acyl-CoA Synthetase.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Monitor the reaction progress by HPLC or LC-MS to detect the formation of (11Z,14Z)-eicosadienoyl-CoA.

  • Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation.

  • The product can be purified using solid-phase extraction or reversed-phase HPLC.

Protocol 2: Multi-enzyme Synthesis of this compound

Objective: To synthesize this compound from (11Z,14Z)-eicosadienoyl-CoA in a one-pot reaction.

Materials:

  • (11Z,14Z)-eicosadienoyl-CoA (from Protocol 1 or commercially available)

  • Acyl-CoA Dehydrogenase (ACAD), recombinant (a long-chain specific isoform is preferred)

  • Enoyl-CoA Hydratase (ECH), recombinant

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH), recombinant

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Potassium phosphate buffer (pH 7.4)

  • Reaction vessel

  • Spectrophotometer or HPLC/LC-MS for monitoring

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 µM FAD

    • 1 mM NAD+

    • 50 µM (11Z,14Z)-eicosadienoyl-CoA

  • Add the following purified recombinant enzymes to the reaction mixture:

    • 1-2 µg Acyl-CoA Dehydrogenase

    • 1-2 µg Enoyl-CoA Hydratase

    • 1-2 µg 3-Hydroxyacyl-CoA Dehydrogenase

  • Incubate the reaction at 37°C.

  • Monitor the formation of the final product, this compound, over time using a suitable analytical method. The production of NADH can be monitored spectrophotometrically at 340 nm as an indirect measure of the final reaction step.

  • The reaction can be stopped and the product purified as described in Protocol 1.

Experimental Workflow Visualization

The overall experimental workflow for the enzymatic synthesis can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis and Purification reagents Prepare Buffers and Reagents step1 Step 1: Acyl-CoA Synthesis reagents->step1 enzymes Purify/Obtain Recombinant Enzymes enzymes->step1 substrate Prepare (11Z,14Z)-eicosadienoic acid substrate->step1 step2 Step 2-4: One-Pot Reaction step1->step2 (11Z,14Z)-eicosadienoyl-CoA monitoring Reaction Monitoring (HPLC/LC-MS) step2->monitoring purification Product Purification (SPE/HPLC) monitoring->purification characterization Product Characterization (MS, NMR) purification->characterization

Figure 2: Experimental workflow for the synthesis of this compound.

Potential Signaling Pathways

While specific signaling pathways for this compound are not well-elucidated, it is hypothesized to be an intermediate in the broader eicosanoid signaling network. Eicosanoids are known to act as ligands for various receptors, including peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. The formation of 3-oxoacyl-CoAs can influence the flux of fatty acids through the β-oxidation pathway, thereby modulating cellular energy homeostasis and the production of signaling molecules.

Signaling_Pathway FA (11Z,14Z)-eicosadienoic acid ACoA (11Z,14Z)-eicosadienoyl-CoA FA->ACoA ACSL Beta_Ox β-oxidation ACoA->Beta_Ox Eicosanoids Other Eicosanoids ACoA->Eicosanoids LOX, COX Oxo_ACoA This compound PPARs PPARs Oxo_ACoA->PPARs Potential Ligand Beta_Ox->Oxo_ACoA Eicosanoids->PPARs Ligands Gene_Exp Gene Expression (Lipid Metabolism, Inflammation) PPARs->Gene_Exp

Figure 3: Hypothesized involvement of this compound in signaling.

Conclusion

This technical guide outlines a robust enzymatic approach for the synthesis of this compound. While specific kinetic data for the enzymes with this particular substrate are limited, the provided protocols, based on the well-established principles of fatty acid β-oxidation, offer a solid foundation for its successful in-vitro production. Further research is warranted to determine the precise kinetic parameters and to explore the specific biological roles and signaling pathways of this important metabolic intermediate. The ability to synthesize this compound will undoubtedly facilitate a deeper understanding of eicosanoid metabolism and its implications in health and disease.

An In-depth Technical Guide on the Beta-Oxidation of (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs) is a critical bioenergetic pathway. The degradation of (11Z,14Z)-eicosadienoic acid, a 20-carbon PUFA, presents a unique metabolic route involving a series of enzymatic steps culminating in the formation of key intermediates such as (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA. This document provides a comprehensive technical overview of the beta-oxidation of this specific fatty acid, detailing the metabolic pathway, the enzymes involved, and relevant experimental protocols. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related long-chain PUFAs to present a scientifically grounded, albeit partially theoretical, pathway. This guide is intended to serve as a valuable resource for researchers investigating lipid metabolism, metabolic disorders, and for professionals in the field of drug development targeting fatty acid oxidation pathways.

Introduction

Fatty acid beta-oxidation is the primary catabolic process for long-chain fatty acids, providing a significant source of metabolic energy in the form of ATP. While the beta-oxidation of saturated fatty acids follows a well-established four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to reconfigure the intermediates for compatibility with the core beta-oxidation machinery. (11Z,14Z)-eicosadienoic acid (C20:2 n-6) is a polyunsaturated fatty acid whose metabolism is integral to understanding the broader landscape of lipid catabolism.[1][2] Its beta-oxidation generates the intermediate this compound, the central subject of this guide. A thorough understanding of this pathway is crucial for elucidating the pathophysiology of various metabolic diseases and for the development of targeted therapeutic interventions.

The Beta-Oxidation Pathway of (11Z,14Z)-Eicosadienoic Acid

The mitochondrial beta-oxidation of (11Z,14Z)-eicosadienoic acid begins with its activation to (11Z,14Z)-eicosadienoyl-CoA. This is followed by a series of enzymatic reactions within the mitochondrial matrix. The initial cycles of beta-oxidation proceed in the standard manner until the double bonds present a steric hindrance to the enzymes of the core pathway. At this point, auxiliary enzymes are recruited to resolve these non-standard intermediates.

The pathway can be visualized as follows:

beta_oxidation_pathway cluster_activation Cytosol cluster_transport Mitochondrial Transport cluster_beta_oxidation Mitochondrial Beta-Oxidation Eicosadienoic_acid (11Z,14Z)-Eicosadienoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Eicosadienoic_acid->Acyl_CoA_Synthetase Eicosadienoyl_CoA (11Z,14Z)-Eicosadienoyl-CoA Acyl_CoA_Synthetase->Eicosadienoyl_CoA CPT1 CPT1 Eicosadienoyl_CoA->CPT1 Acylcarnitine shuttle CAT CAT CPT1->CAT Acylcarnitine shuttle CPT2 CPT2 CAT->CPT2 Acylcarnitine shuttle Mito_Eicosadienoyl_CoA (11Z,14Z)-Eicosadienoyl-CoA CPT2->Mito_Eicosadienoyl_CoA Acylcarnitine shuttle ACAD Acyl-CoA Dehydrogenase Mito_Eicosadienoyl_CoA->ACAD Intermediate1 trans-Δ2,(11Z,14Z)-Eicosatrienoyl-CoA ACAD->Intermediate1 ECH Enoyl-CoA Hydratase Intermediate1->ECH Intermediate2 3-Hydroxy-(11Z,14Z)-eicosadienoyl-CoA ECH->Intermediate2 HADH 3-Hydroxyacyl-CoA Dehydrogenase Intermediate2->HADH Target_Molecule This compound HADH->Target_Molecule Thiolase Thiolase Target_Molecule->Thiolase Products Acetyl-CoA + (9Z,12Z)-Octadecadienoyl-CoA Thiolase->Products

Figure 1. Proposed beta-oxidation pathway of (11Z,14Z)-eicosadienoic acid.
Enzymes of the Pathway and Quantitative Data

The efficient catabolism of (11Z,14Z)-eicosadienoyl-CoA relies on the coordinated action of several enzymes. While specific kinetic data for the enzymes acting on this particular substrate are scarce, the following table summarizes the key enzymes and provides representative quantitative data from studies on structurally similar long-chain fatty acyl-CoAs.

EnzymeAbbreviationFunctionSubstrate(s)Product(s)Representative Km (µM)Representative Vmax (nmol/min/mg)
Acyl-CoA SynthetaseACSFatty acid activation(11Z,14Z)-Eicosadienoic acid, ATP, CoA(11Z,14Z)-Eicosadienoyl-CoA, AMP, PPi5-15 (for long-chain FAs)100-500
Acyl-CoA Dehydrogenase (Very Long Chain)VLCADIntroduces a double bond at the C2-C3 position.(11Z,14Z)-Eicosadienoyl-CoAtrans-Δ², (11Z,14Z)-Eicosatrienoyl-CoA1-5 (for C16-CoA)1.35-2.95[3]
Enoyl-CoA HydrataseECHHydrates the C2-C3 double bond.trans-Δ², (11Z,14Z)-Eicosatrienoyl-CoA3-Hydroxy-(11Z,14Z)-eicosadienoyl-CoA10-50 (for long-chain enoyl-CoAs)>1000
3-Hydroxyacyl-CoA Dehydrogenase (Long Chain)LCHADOxidizes the 3-hydroxy group to a keto group.3-Hydroxy-(11Z,14Z)-eicosadienoyl-CoAThis compound5-20 (for long-chain hydroxyacyl-CoAs)50-150
3-Ketoacyl-CoA ThiolaseThiolaseCleaves the 3-ketoacyl-CoA.This compoundAcetyl-CoA, (9Z,12Z)-Octadecadienoyl-CoA1-10 (for long-chain ketoacyl-CoAs)200-800
2,4-Dienoyl-CoA ReductaseDECR1Reduces 2,4-dienoyl-CoA intermediates.2,4-Dienoyl-CoA3-trans-Enoyl-CoA2-10100-300
Δ³,Δ²-Enoyl-CoA IsomeraseECIIsomerizes cis- or trans-Δ³ double bonds to trans-Δ².3-Enoyl-CoA2-trans-Enoyl-CoA20-100>500

Note: The provided Km and Vmax values are approximations based on data for similar substrates and should be considered as reference points.

Experimental Protocols

This section details methodologies for key experiments relevant to the study of the beta-oxidation of (11Z,14Z)-eicosadienoic acid.

Quantification of Acyl-CoA Esters by LC-MS/MS

The analysis of acyl-CoA intermediates is crucial for understanding the flux through the beta-oxidation pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[4][5][6][7][8]

Workflow for Acyl-CoA Analysis:

acyl_coa_analysis_workflow Sample Tissue/Cell Sample Homogenization Homogenization in Extraction Solvent Sample->Homogenization Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Homogenization->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis pufa_signaling PUFA_CoA Polyunsaturated Acyl-CoAs ((11Z,14Z)-Eicosadienoyl-CoA) Metabolic_Fate Beta-Oxidation (Energy Production) PUFA_CoA->Metabolic_Fate Signaling_Molecules Eicosanoid Synthesis (Prostaglandins, Leukotrienes) PUFA_CoA->Signaling_Molecules Gene_Regulation Nuclear Receptor Activation (e.g., PPARs) PUFA_CoA->Gene_Regulation Cellular_Response Modulation of Inflammation and Gene Expression Signaling_Molecules->Cellular_Response Gene_Regulation->Cellular_Response

References

An In-depth Technical Guide on the Function of 3-Oxo Fatty Acyl-CoAs in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Oxo fatty acyl-CoAs are pivotal metabolic intermediates primarily recognized for their transient role in the β-oxidation and fatty acid synthesis pathways. While direct evidence for their function as signaling molecules is limited, their cellular concentrations are intrinsically linked to the broader acyl-CoA pool, which is a well-established regulator of numerous signaling cascades. This technical guide explores the function of 3-oxo fatty acyl-CoAs in cellular signaling, focusing on their indirect roles mediated through the regulation of metabolic flux and the availability of signaling-active acyl-CoA species. We delve into the enzymology governing their synthesis and degradation, present quantitative data on enzyme kinetics and metabolite concentrations, provide detailed experimental protocols for their study, and visualize the interconnected metabolic and signaling pathways.

Introduction: The Indirect Signaling Role of a Transient Intermediate

Fatty acyl-CoAs are increasingly appreciated not just as metabolic substrates but also as key signaling molecules that regulate a wide array of cellular processes, including gene transcription, ion channel activity, and protein kinase cascades.[1] Within this class of molecules, 3-oxo fatty acyl-CoAs occupy a unique position. As the substrate for the final thiolytic cleavage step in each cycle of β-oxidation, their concentration is a sensitive indicator of the flux through this critical energy-producing pathway.[2]

While not traditionally considered classical signaling molecules that bind to and activate specific receptors, the cellular levels of 3-oxo fatty acyl-CoAs can profoundly influence the availability of other fatty acyl-CoA species that do have direct signaling functions. For instance, the accumulation of 3-oxo fatty acyl-CoAs can indicate a bottleneck in β-oxidation, potentially leading to an increase in the upstream acyl-CoA pool, which includes ligands for nuclear receptors like PPARs.[3][4] This guide, therefore, focuses on the hypothesis that 3-oxo fatty acyl-CoAs function as indirect signaling molecules by modulating the metabolic state of the cell and thereby influencing the concentration and availability of direct signaling lipids.

The Metabolic Hub: Synthesis and Degradation of 3-Oxo Fatty Acyl-CoAs

The concentration of 3-oxo fatty acyl-CoAs is tightly regulated by the enzymes of fatty acid metabolism. In fatty acid oxidation, they are produced by the action of 3-hydroxyacyl-CoA dehydrogenase and consumed by 3-ketoacyl-CoA thiolase (KAT).[5] Conversely, in fatty acid synthesis, they are generated by β-ketoacyl-ACP synthase.[6]

Key Enzymes and Reactions
  • 3-Hydroxyacyl-CoA Dehydrogenase (HAD): This enzyme catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-oxoacyl-CoA, the third step in the β-oxidation cycle.[7]

  • 3-Ketoacyl-CoA Thiolase (KAT): This enzyme catalyzes the final step of β-oxidation, the thiolytic cleavage of 3-oxoacyl-CoA by coenzyme A to yield acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[8][9] The activity of KAT is a critical control point in fatty acid oxidation and is inhibited by a high acetyl-CoA/CoA ratio.[2]

  • β-Ketoacyl-ACP Synthase (KAS): In fatty acid synthesis, this enzyme catalyzes the condensation of malonyl-ACP with an acyl-ACP to form a 3-oxoacyl-ACP.

The regulation of these enzymes, particularly KAT, is central to the indirect signaling function of 3-oxo fatty acyl-CoAs. By controlling the flux through β-oxidation, the activity of KAT influences the entire cellular acyl-CoA profile.[2]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the enzymes involved in 3-oxo fatty acyl-CoA metabolism are crucial for understanding the dynamics of this metabolic node.

EnzymeSubstrateKm (µM)VmaxOrganism/TissueReference
3-Oxoacyl-CoA Thiolase (Thiolase II)Acetoacetyl-CoA27-Sunflower Cotyledons[10]
3-Oxoacyl-CoA Thiolase (Thiolase II)C6-C16 3-oxoacyl-CoAs3-7-Sunflower Cotyledons[10]
Acetoacetyl-CoA Thiolase (Thiolase I)Acetoacetyl-CoA11-Sunflower Cotyledons[10]
L-3-Hydroxyacyl-CoA DehydrogenaseMedium-chain 3-hydroxyacyl-CoAs-Most ActivePig Heart[11]
Mitochondrial 3-ketoacyl-CoA thiolase (ACAA2)Acetoacetyl-CoA-kcat = 14.8 s⁻¹ (degradation)Human[12]
Mitochondrial 3-ketoacyl-CoA thiolase (ACAA2)Acetyl-CoA-kcat = 1.4 s⁻¹ (synthesis)Human[12]
Cellular Concentrations

The concentration of acyl-CoAs can vary depending on the metabolic state of the cell. While specific concentrations for 3-oxo fatty acyl-CoAs are not widely reported due to their transient nature, the overall acyl-CoA pool is tightly regulated.

MetaboliteConditionConcentrationTissue/Cell TypeReference
Long-chain fatty acyl-CoAPalmitate OxidationNot detected accumulation of intermediatesRat Liver Mitochondria[13]
Acetyl-CoAPalmitate OxidationIncreasedRat Liver Mitochondria[13]

Signaling Pathways Modulated by the Acyl-CoA Pool

The cellular concentration of 3-oxo fatty acyl-CoAs, by influencing the overall acyl-CoA pool, can indirectly modulate several key signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that act as transcription factors to regulate genes involved in lipid and glucose metabolism.[14] Long-chain fatty acids and their CoA esters are known ligands for PPARα.[3][4] An accumulation of fatty acyl-CoAs, which can occur when β-oxidation is inhibited at the level of KAT, can lead to the activation of PPARα and the subsequent upregulation of genes involved in fatty acid oxidation, creating a feedback loop.[3][4]

PPAR_Signaling Increased Acyl-CoA Pool Increased Acyl-CoA Pool PPARα Activation PPARα Activation Increased Acyl-CoA Pool->PPARα Activation Activates Gene Expression Gene Expression PPARα Activation->Gene Expression Upregulates β-oxidation genes 3-Oxoacyl-CoA 3-Oxoacyl-CoA KAT Inhibition KAT Inhibition 3-Oxoacyl-CoA->KAT Inhibition Accumulation leads to β-Oxidation Flux β-Oxidation Flux KAT Inhibition->β-Oxidation Flux Decreases β-Oxidation Flux->Increased Acyl-CoA Pool Upstream accumulation

Caption: Indirect signaling of 3-Oxoacyl-CoA via PPARα activation.

Protein Kinase C (PKC)

Long-chain acyl-CoAs have been shown to regulate the activity of protein kinase C (PKC) isoforms. This suggests that shifts in the acyl-CoA pool, potentially influenced by the levels of β-oxidation intermediates like 3-oxoacyl-CoAs, could impact PKC-mediated signaling pathways, which are involved in a multitude of cellular processes including insulin (B600854) secretion.

Experimental Protocols

Quantification of 3-Oxo Fatty Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 3-oxo fatty acyl-CoAs in biological samples.

1. Sample Preparation (Protein Precipitation and Extraction):

  • Homogenize tissue or cell pellets in a suitable buffer.

  • Add an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain 3-oxoacyl-CoA).

  • Precipitate proteins using a cold organic solvent (e.g., acetonitrile (B52724)/methanol) or an acid (e.g., 5-sulfosalicylic acid).[15]

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.[15]

  • Carefully collect the supernatant containing the acyl-CoAs.

2. LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase column.[15]

    • Mobile Phase A: Aqueous solution with a modifier (e.g., ammonium (B1175870) hydroxide (B78521) or formic acid).

    • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

    • Gradient: A gradient from low to high organic phase to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[15]

    • MRM Transitions: Monitor for the precursor ion (the m/z of the specific 3-oxo fatty acyl-CoA) and a characteristic product ion (e.g., the fragment corresponding to the CoA moiety).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Internal Standard Addition Internal Standard Addition Homogenization->Internal Standard Addition Protein Precipitation Protein Precipitation Internal Standard Addition->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation ESI Ionization ESI Ionization LC Separation->ESI Ionization MS/MS Detection (MRM) MS/MS Detection (MRM) ESI Ionization->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification

Caption: Workflow for LC-MS/MS analysis of 3-oxo fatty acyl-CoAs.

Assay for 3-Ketoacyl-CoA Thiolase (KAT) Activity

This spectrophotometric assay measures the thiolytic cleavage of a 3-oxoacyl-CoA substrate.

1. Reaction Mixture:

  • Buffer (e.g., Tris-HCl, pH 8.5).[8]

  • Coenzyme A (CoA).[8]

  • 3-oxoacyl-CoA substrate (e.g., acetoacetyl-CoA or a longer-chain 3-oxoacyl-CoA).[8][10]

2. Assay Procedure:

  • Prepare the reaction mixture in a quartz cuvette.

  • Initiate the reaction by adding the enzyme extract (e.g., purified enzyme or cell lysate).

  • Monitor the decrease in absorbance of the 3-oxoacyl-CoA substrate at a specific wavelength (e.g., around 303-310 nm, the characteristic absorption of the enolate form of the 3-keto group). Alternatively, a coupled assay can be used to monitor the formation of a downstream product.[11]

3. Calculation of Activity:

  • Calculate the rate of change in absorbance over time.

  • Use the molar extinction coefficient of the substrate to convert the rate of absorbance change to the rate of substrate consumption (enzyme activity).

Logical Relationships and Signaling Cascades

The interplay between the metabolic state, represented by the levels of intermediates like 3-oxo fatty acyl-CoAs, and cellular signaling is a complex network of feedback and feedforward loops.

Metabolic_Signaling_Network cluster_metabolism Fatty Acid β-Oxidation Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA PPARα PPARα Fatty Acyl-CoA->PPARα Activates PKC PKC Fatty Acyl-CoA->PKC Modulates Other Nuclear Receptors Other Nuclear Receptors Fatty Acyl-CoA->Other Nuclear Receptors Modulates 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA 3-Oxoacyl-CoA 3-Oxoacyl-CoA 3-Hydroxyacyl-CoA->3-Oxoacyl-CoA Acetyl-CoA Acetyl-CoA 3-Oxoacyl-CoA->Acetyl-CoA 3-Oxoacyl-CoA->Acetyl-CoA KAT Acetyl-CoA->3-Oxoacyl-CoA Inhibits KAT Gene Expression Gene Expression PPARα->Gene Expression Regulates Cellular Responses Cellular Responses PKC->Cellular Responses Mediates Other Nuclear Receptors->Gene Expression Regulates Gene Expression->Fatty Acyl-CoA Feedback

Caption: Interplay between β-oxidation intermediates and signaling pathways.

Conclusion and Future Directions

3-Oxo fatty acyl-CoAs are at the crossroads of fatty acid metabolism and cellular signaling. While their direct signaling roles are yet to be fully elucidated, their position as key metabolic intermediates provides a strong basis for their indirect influence on cellular signaling networks. The accumulation or depletion of these molecules can serve as a metabolic signal that reflects the energy status of the cell, which in turn modulates the activity of various signaling pathways through changes in the broader acyl-CoA pool.

Future research should focus on developing tools to precisely manipulate the cellular concentrations of specific 3-oxo fatty acyl-CoAs to directly probe their effects on signaling pathways. Furthermore, identifying potential binding partners of 3-oxo fatty acyl-CoAs beyond the metabolic enzymes will be crucial in uncovering any direct signaling functions. A deeper understanding of the interplay between these transient metabolic intermediates and cellular signaling will open new avenues for therapeutic interventions in metabolic diseases.

References

The Double-Edged Sword: Unraveling the Role of Unsaturated Fatty Acyl-CoAs in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The burgeoning global epidemic of metabolic disorders, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), has spurred intensive research into the underlying molecular mechanisms. Among the key players implicated in the pathogenesis of these conditions are fatty acyl-Coenzyme A (acyl-CoA) molecules, the activated forms of fatty acids. While the detrimental effects of saturated fatty acyl-CoAs are well-documented, the role of their unsaturated counterparts is more nuanced and complex. This technical guide provides a comprehensive overview of the current understanding of unsaturated fatty acyl-CoAs in metabolic homeostasis and disease, with a focus on their biochemical pathways, signaling functions, and the experimental methodologies used to study them.

Biochemical Landscape of Unsaturated Fatty Acyl-CoAs

Unsaturated fatty acids, characterized by the presence of one or more double bonds in their hydrocarbon chain, are derived from dietary sources or synthesized de novo. Their activation to acyl-CoAs is a critical prerequisite for their participation in various metabolic processes.

Synthesis and Elongation

The synthesis of fatty acids begins with acetyl-CoA, primarily derived from carbohydrate metabolism.[1] Through the action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), the 16-carbon saturated fatty acid, palmitic acid, is produced.[2] Desaturase enzymes, such as stearoyl-CoA desaturase-1 (SCD1), then introduce double bonds into these saturated fatty acyl-CoAs, converting them into monounsaturated fatty acyl-CoAs (MUFA-CoAs) like oleoyl-CoA.[3] Further desaturation and elongation steps can produce polyunsaturated fatty acyl-CoAs (PUFA-CoAs).

Beta-Oxidation of Unsaturated Fatty Acyl-CoAs

The breakdown of unsaturated fatty acyl-CoAs for energy production via β-oxidation requires additional enzymatic steps compared to their saturated counterparts. The double bonds in naturally occurring unsaturated fatty acids are typically in the cis configuration, which is not a substrate for the enzymes of β-oxidation.[4] Therefore, auxiliary enzymes are required:

  • Enoyl-CoA Isomerase: This enzyme converts cis- or trans-Δ3 double bonds to the trans-Δ2 configuration, which is a substrate for enoyl-CoA hydratase.[4]

  • 2,4-Dienoyl-CoA Reductase: This enzyme is required for the oxidation of polyunsaturated fatty acids with conjugated double bonds, using NADPH to reduce one of the double bonds.[4]

The intricate interplay of these enzymes ensures the complete oxidation of unsaturated fatty acyl-CoAs.

Signaling Roles of Unsaturated Fatty Acyl-CoAs in Metabolic Regulation

Beyond their role in energy metabolism and as structural components of membranes, unsaturated fatty acyl-CoAs and their derivatives function as critical signaling molecules that influence key metabolic pathways.

Insulin (B600854) Signaling and Glucose Metabolism

The accumulation of certain lipid species in non-adipose tissues, a condition known as lipotoxicity, is a major contributor to insulin resistance.[5] While saturated fatty acyl-CoAs like palmitoyl-CoA are strongly linked to impaired insulin signaling, the effects of unsaturated fatty acyl-CoAs are more complex.[6]

Some studies suggest that monounsaturated fatty acids like oleic acid can mitigate the harmful effects of saturated fatty acids by promoting their incorporation into less toxic triglycerides (TAGs) and away from the synthesis of lipotoxic species like ceramides (B1148491) and diacylglycerols (DAGs).[7][8] However, chronic exposure to high levels of any fatty acid can lead to the accumulation of DAGs, which can activate protein kinase C (PKC) isoforms that phosphorylate and inhibit components of the insulin signaling cascade, such as the insulin receptor substrate (IRS).[9]

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylation GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_uptake Glucose_uptake GLUT4->Glucose_uptake Glucose Uptake PI3K PI3K IRS->PI3K Activation Akt Akt PI3K->Akt Activation Akt->GLUT4_vesicle Translocation PKC PKC PKC->IRS Inhibition DAG Diacylglycerol (from Unsaturated Fatty Acyl-CoAs) DAG->PKC Activation SFA_CoA Saturated Fatty Acyl-CoAs SFA_CoA->DAG Ceramide Ceramide SFA_CoA->Ceramide UFA_CoA Unsaturated Fatty Acyl-CoAs UFA_CoA->DAG Ceramide->Akt Inhibition

Gene Expression Regulation

Unsaturated fatty acyl-CoAs and their derivatives can modulate the activity of several key transcription factors that govern lipid and carbohydrate metabolism:

  • Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are activated by fatty acids and their derivatives. PPARα, highly expressed in the liver, regulates genes involved in fatty acid oxidation. PPARγ is a master regulator of adipogenesis and insulin sensitivity. Certain unsaturated fatty acids are potent activators of PPARs.[10]

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a key transcription factor that promotes the expression of genes involved in de novo lipogenesis. Polyunsaturated fatty acids are known to suppress the activity of SREBP-1c, thereby reducing fat synthesis.[10]

Gene_Expression_Regulation cluster_nucleus Nucleus UFA_CoA Unsaturated Fatty Acyl-CoAs PPARs PPARs UFA_CoA->PPARs Activation SREBP1c SREBP-1c UFA_CoA->SREBP1c Inhibition Gene_FAO Gene_FAO PPARs->Gene_FAO Upregulation Gene_Adipo Gene_Adipo PPARs->Gene_Adipo Upregulation Gene_DNL Gene_DNL SREBP1c->Gene_DNL Upregulation

Unsaturated Fatty Acyl-CoAs in Specific Metabolic Disorders

The balance between saturated and unsaturated fatty acyl-CoAs is crucial for metabolic health, and disruptions in this balance are implicated in various diseases.

Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver. While an overall increase in hepatic lipids is a hallmark of the disease, the composition of these lipids is also critical. Some studies have shown an inverse correlation between hepatic polyunsaturated fatty acids and the severity of steatosis.[11] Conversely, an increase in the ratio of saturated to unsaturated fatty acids is associated with the progression from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which involves inflammation and fibrosis.[3]

Type 2 Diabetes (T2D)

In T2D, insulin resistance is a key feature. Diets rich in saturated fats have been shown to worsen insulin resistance, while monounsaturated and polyunsaturated fats may have neutral or even beneficial effects.[12][13] For instance, an oleic acid-rich diet has been shown to be more favorable for glycemic control compared to a linoleic acid-rich diet in individuals with T2D.[14] The accumulation of specific fatty acyl-CoA species in muscle and liver is thought to contribute to insulin resistance.[6]

Table 1: Impact of Dietary Fatty Acid Composition on Insulin Sensitivity and Muscle Lipid Metabolites in Rats

Diet GroupInsulin SensitivityMuscle Diacylglycerol (DAG) ContentMuscle Triacylglycerol (TAG) Content
Control (Chow) NormalBaselineBaseline
High Saturated Fat Insulin ResistantIncreased by 125%Small Increase
High Polyunsaturated Fat ImprovedSmall IncreaseIncreased by 105%

Data synthesized from studies on the effects of different dietary fats on insulin resistance.[7]

Experimental Protocols for the Study of Unsaturated Fatty Acyl-CoAs

The accurate measurement and analysis of fatty acyl-CoAs are essential for understanding their role in metabolic disorders.

Quantification of Tissue Acyl-CoAs by Mass Spectrometry

Objective: To extract and quantify the levels of various acyl-CoA species from tissue samples.

Methodology:

  • Tissue Homogenization: Rapidly dissect and freeze the tissue in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a suitable buffer, often containing internal standards (e.g., isotopically labeled acyl-CoAs) for accurate quantification.[15][16]

  • Extraction: Extract the acyl-CoAs from the homogenate using a solvent system, such as a mixture of isopropanol, water, and acetic acid. Solid-phase extraction (SPE) can also be used for cleanup and enrichment.

  • Analysis by LC-MS/MS: Separate the different acyl-CoA species using liquid chromatography (LC), often with a C18 reversed-phase column. Detect and quantify the acyl-CoAs using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[17] This method allows for the sensitive and specific detection of a wide range of acyl-CoA species.[15]

Acyl_CoA_Quantification_Workflow Tissue Tissue Sample (e.g., liver, muscle) Homogenization Homogenization (with internal standards) Tissue->Homogenization Extraction Acyl-CoA Extraction (e.g., solvent extraction, SPE) Homogenization->Extraction LC_MS LC-MS/MS Analysis (Separation and Quantification) Extraction->LC_MS Data Data Analysis (Quantification of individual acyl-CoA species) LC_MS->Data

Cellular Fatty Acid Uptake and Oxidation Assays

Objective: To measure the rate of uptake and oxidation of specific unsaturated fatty acids by cultured cells.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., hepatocytes, myotubes) and grow them to near confluence.

  • Preparation of Labeled Fatty Acids: Prepare a solution of a radiolabeled or stable isotope-labeled unsaturated fatty acid (e.g., [14C]oleic acid or [13C]oleic acid) complexed with bovine serum albumin (BSA) to facilitate its uptake.[18]

  • Incubation: Incubate the cells with the labeled fatty acid solution for various time points.

  • Measurement of Uptake: After incubation, wash the cells thoroughly and lyse them. Measure the amount of label incorporated into the cells to determine the rate of uptake.

  • Measurement of Oxidation: To measure fatty acid oxidation, incubate the cells with the labeled fatty acid in a sealed system. Collect the expired air or the cell culture medium.

    • For radiolabeled fatty acids, measure the production of radiolabeled CO2 or acid-soluble metabolites.

    • For stable isotope-labeled fatty acids, measure the production of labeled CO2 using an isotope ratio mass spectrometer.[18]

Table 2: Representative Data from a Cellular Fatty Acid Metabolism Assay

Time (minutes)[14C]Oleic Acid Uptake (nmol/mg protein)[14C]CO2 Production (pmol/mg protein)
000
152.5 ± 0.350 ± 8
304.8 ± 0.5110 ± 12
608.2 ± 0.7250 ± 25
12012.5 ± 1.1550 ± 45

Note: Data are representative and will vary based on cell type and experimental conditions.[18]

Conclusion and Future Directions

Unsaturated fatty acyl-CoAs are central players in cellular metabolism, with multifaceted roles that extend beyond simple energy storage. Their influence on insulin signaling, gene expression, and the pathogenesis of metabolic disorders highlights their importance as potential therapeutic targets. While a high intake of polyunsaturated fatty acids is generally considered beneficial for metabolic health, the specific effects of individual unsaturated fatty acyl-CoA species and their balance with saturated counterparts are still being elucidated.

Future research should focus on:

  • Advanced Lipidomics: Utilizing high-resolution mass spectrometry to create detailed profiles of acyl-CoA species in different tissues and disease states.

  • Flux Analysis: Employing stable isotope tracing to dynamically monitor the metabolic fate of unsaturated fatty acids in vivo.

  • Targeted Therapeutic Strategies: Developing drugs that can modulate the activity of key enzymes in unsaturated fatty acid metabolism or target specific signaling pathways influenced by these molecules.

A deeper understanding of the complex biology of unsaturated fatty acyl-CoAs will be instrumental in developing novel and effective strategies to combat the growing burden of metabolic diseases.

References

biosynthesis of long-chain polyunsaturated fatty acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis of Long-Chain Polyunsaturated Fatty Acyl-CoAs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain polyunsaturated fatty acids (LC-PUFAs), such as arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), are critical components of cell membranes and precursors to a vast array of signaling molecules. Their biosynthesis is a complex, multi-step process involving a series of enzymatic reactions localized primarily in the endoplasmic reticulum and peroxisomes. The end products, in the form of fatty acyl-CoAs, are the activated forms required for their incorporation into complex lipids or for further metabolic processing. Understanding the intricacies of this pathway, its regulation, and the methodologies to study it is paramount for research in nutrition, metabolic diseases, neuroscience, and for the development of novel therapeutics. This guide provides a detailed overview of the core biosynthetic pathway, key enzymes, regulatory mechanisms, and experimental protocols relevant to the study of LC-PUFA-CoA synthesis.

The Core Biosynthetic Pathway

The endogenous synthesis of LC-PUFAs from shorter-chain dietary precursors, primarily linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3), is a conserved process in vertebrates. It begins with the activation of these fatty acids into their coenzyme A (CoA) thioesters, a prerequisite for their entry into the metabolic pathway. This is followed by a coordinated series of desaturation and elongation reactions.

Fatty Acid Activation: The Role of Acyl-CoA Synthetases (ACSL)

Before entering the biosynthetic pathway, free fatty acids must be activated by esterification to Coenzyme A. This ATP-dependent reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[1][2] There are five main isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue distributions and substrate specificities.[1] This initial activation step is crucial as it renders the fatty acids metabolically active for subsequent reactions.[2][3] ACSL4, in particular, shows a preference for arachidonic acid, while ACSL6 is important for maintaining tissue DHA levels.[4][5][6]

The Desaturation-Elongation Cycle

Once activated, the fatty acyl-CoAs undergo alternating cycles of desaturation, which introduces double bonds, and elongation, which extends the carbon chain by two units.

  • Desaturation: This is performed by fatty acyl desaturase (FADS) enzymes, primarily FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase).[7] These enzymes are rate-limiting in the LC-PUFA synthesis pathway.[8][9] FADS2 catalyzes the initial Δ6-desaturation of both LA and ALA.[7] FADS1 acts later in the pathway, catalyzing the Δ5-desaturation of 20-carbon PUFAs.[4]

  • Elongation: The two-carbon extension of the fatty acyl chain is carried out by a family of enzymes called Elongation of Very Long-Chain Fatty Acids proteins (ELOVLs).[7] The process involves four sequential reactions: condensation with malonyl-CoA, reduction, dehydration, and a second reduction.[10][11] ELOVL5 and ELOVL2 are the primary elongases involved in the synthesis of ARA and EPA.[7][12]

The conventional pathway for the synthesis of ARA (n-6) and EPA (n-3) is as follows:

  • Δ6-Desaturation (FADS2): LA (18:2n-6) is converted to γ-linolenic acid (GLA; 18:3n-6), and ALA (18:3n-3) is converted to stearidonic acid (SDA; 18:4n-3).[10][13]

  • Elongation (ELOVL5): GLA and SDA are elongated to dihomo-γ-linolenic acid (DGLA; 20:3n-6) and eicosatetraenoic acid (ETA; 20:4n-3), respectively.[10][14]

  • Δ5-Desaturation (FADS1): DGLA is converted to arachidonic acid (ARA; 20:4n-6), and ETA is converted to eicosapentaenoic acid (EPA; 20:5n-3).[10][14]

LC_PUFA_Conventional_Pathway cluster_n6 n-6 Pathway cluster_n3 n-3 Pathway LA Linoleic Acid-CoA (18:2n-6) FADS2_n6 FADS2 (Δ6-desaturase) LA->FADS2_n6 GLA γ-Linolenic Acid-CoA (18:3n-6) ELOVL5_n6 ELOVL5 GLA->ELOVL5_n6 DGLA Dihomo-γ-Linolenic Acid-CoA (20:3n-6) FADS1_n6 FADS1 (Δ5-desaturase) DGLA->FADS1_n6 ARA Arachidonic Acid-CoA (20:4n-6) ALA α-Linolenic Acid-CoA (18:3n-3) FADS2_n3 FADS2 (Δ6-desaturase) ALA->FADS2_n3 SDA Stearidonic Acid-CoA (18:4n-3) ELOVL5_n3 ELOVL5 SDA->ELOVL5_n3 ETA Eicosatetraenoic Acid-CoA (20:4n-3) FADS1_n3 FADS1 (Δ5-desaturase) ETA->FADS1_n3 EPA Eicosapentaenoic Acid-CoA (20:5n-3) FADS2_n6->GLA ELOVL5_n6->DGLA FADS1_n6->ARA FADS2_n3->SDA ELOVL5_n3->ETA FADS1_n3->EPA

Caption: Conventional biosynthetic pathways for ARA and EPA.

DHA Synthesis: The Sprecher Pathway

The synthesis of DHA (22:6n-3) involves additional steps that occur across two cellular compartments: the endoplasmic reticulum and peroxisomes. This is often referred to as the "Sprecher pathway".[15]

  • Elongation (ELOVL2): EPA-CoA (20:5n-3) is elongated twice in the endoplasmic reticulum, first to docosapentaenoic acid (DPA; 22:5n-3) and then to tetracosapentaenoic acid (24:5n-3).[10][15]

  • Δ6-Desaturation (FADS2): The 24-carbon intermediate (24:5n-3) is desaturated to form tetracosahexaenoic acid (24:6n-3).[15]

  • Peroxisomal Translocation and β-Oxidation: The 24:6n-3 acyl-CoA is translocated to the peroxisome, where it undergoes one cycle of β-oxidation, shortening the chain by two carbons from the carboxyl end to yield the final product, DHA-CoA (22:6n-3).[10][15][16] The resulting DHA-CoA is then transported back to the endoplasmic reticulum for incorporation into lipids.[15]

Sprecher_Pathway_DHA cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome EPA EPA-CoA (20:5n-3) ELOVL2_1 ELOVL2 EPA->ELOVL2_1 DPA DPA-CoA (22:5n-3) ELOVL2_2 ELOVL2 DPA->ELOVL2_2 TPA Tetracosapentaenoic Acid-CoA (24:5n-3) FADS2 FADS2 (Δ6-desaturase) TPA->FADS2 THA Tetracosahexaenoic Acid-CoA (24:6n-3) BetaOx β-Oxidation (One Cycle) THA->BetaOx Transport DHA DHA-CoA (22:6n-3) ELOVL2_1->DPA ELOVL2_2->TPA FADS2->THA BetaOx->DHA Transport back to ER

Caption: The Sprecher pathway for DHA biosynthesis.

Key Enzymes and Quantitative Data

The efficiency of LC-PUFA biosynthesis is determined by the activity and substrate specificity of the core enzymes. Genetic variations within the genes encoding these enzymes can significantly impact circulating and tissue levels of LC-PUFAs.[12][14]

Table 1: Core Enzymes in LC-PUFA-CoA Biosynthesis
Enzyme FamilySpecific EnzymeGenePrimary FunctionKey SubstratesCellular Localization
Acyl-CoA Synthetases ACSL1, ACSL3, ACSL5, ACSL6ACSL1, 3, 5, 6Fatty Acid ActivationLong-chain fatty acidsER, Mitochondria, Peroxisomes[2]
ACSL4ACSL4Fatty Acid ActivationArachidonic acid, EPA[4][6]ER, Mitochondria, Peroxisomes[2]
Desaturases FADS1 (Δ5-Desaturase)FADS1Introduces double bond at Δ5 positionDGLA (20:3n-6), ETA (20:4n-3)[4]Endoplasmic Reticulum
FADS2 (Δ6-Desaturase)FADS2Introduces double bond at Δ6 positionLA (18:2n-6), ALA (18:3n-3), 24:5n-3[7][15]Endoplasmic Reticulum
Elongases ELOVL2ELOVL2Chain elongation (C20-C22)EPA (20:5n-3), DPA (22:5n-3)[7][12]Endoplasmic Reticulum
ELOVL5ELOVL5Chain elongation (C18-C20)GLA (18:3n-6), SDA (18:4n-3)[7][12]Endoplasmic Reticulum
Table 2: Representative Quantitative Data on Enzyme Activity Modulation
Study TypeModelConditionFindingReference
Human SupplementationHealthy AdultsFish oil supplementationIndex of Δ5-desaturase activity increased by 25.7%. Index of Δ6-desaturase activity decreased by 17.7%. Index of elongase activity decreased by 39.5%.[7]
Fish NutritionRainbow TroutHigh dietary ALA, no EPA/DHAHighest expression levels of FADS2a(Δ6), ELOVL5, and ELOVL2 genes.[17]
Fish NutritionRainbow TroutDietary DHAStrongest down-regulation of FADS2a(Δ6), FADS2b(Δ5), ELOVL5, and ELOVL2 gene expression.[17]
Fish NutritionLarge Yellow Croaker & Rainbow TroutReplacement of fish oil with vegetable oil (soybean or linseed)Significant increase in fads2 gene expression in liver and intestine.[8]

Regulation of LC-PUFA Biosynthesis

The synthesis of LC-PUFA-CoAs is tightly regulated at multiple levels to maintain lipid homeostasis. This regulation occurs at the transcriptional level by nuclear receptors and transcription factors, and is also heavily influenced by dietary lipid intake.

Key transcriptional regulators include:

  • Sterol Regulatory Element-Binding Protein 1 (SREBP-1): A major activator of genes involved in fatty acid synthesis.

  • Liver X Receptor Alpha (LXRα): Senses cellular sterol levels and influences SREBP-1 activity.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Particularly PPARα and PPARγ, which are activated by fatty acids and regulate lipid metabolism.[18]

  • Hepatocyte Nuclear Factor 4α (Hnf4α): A key regulator in liver lipid metabolism.[18]

  • CCAAT/enhancer-binding protein α (C/EBPα) and GATA binding protein 3 (GATA3): Shown to regulate fads2 expression in fish.[8]

Dietary LC-PUFAs, particularly DHA, exert potent feedback inhibition, primarily by suppressing the expression of FADS and ELOVL genes.[17] This nutritional regulation ensures that endogenous synthesis is reduced when dietary supply is adequate.

Regulatory_Network SREBP1 SREBP-1 FADS_Genes FADS1 / FADS2 Genes SREBP1->FADS_Genes upregulates ELOVL_Genes ELOVL2 / ELOVL5 Genes SREBP1->ELOVL_Genes upregulates LXR LXRα LXR->SREBP1 activates PPAR PPARs (α, γ) PPAR->FADS_Genes upregulates PPAR->ELOVL_Genes upregulates HNF4a Hnf4α HNF4a->FADS_Genes regulates Dietary_PUFA Dietary LC-PUFAs (e.g., DHA, EPA) Dietary_PUFA->SREBP1 inhibits Dietary_PUFA->FADS_Genes downregulates Dietary_PUFA->ELOVL_Genes downregulates Biosynthesis LC-PUFA-CoA Biosynthesis FADS_Genes->Biosynthesis ELOVL_Genes->Biosynthesis

Caption: Transcriptional and nutritional regulation of LC-PUFA synthesis.

Experimental Protocols

Studying the biosynthesis of LC-PUFA-CoAs requires a combination of analytical chemistry, biochemistry, and molecular biology techniques.

Analysis of Acyl-CoA Species

Accurate quantification of fatty acyl-CoA pools is challenging due to their low abundance and instability. Mass spectrometry-based methods are preferred for their sensitivity and specificity.[19]

  • Objective: To identify and quantify the intracellular pool of long-chain fatty acyl-CoAs.

  • Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    • Sample Collection & Extraction: Rapidly quench metabolic activity (e.g., with liquid nitrogen) and lyse cells or homogenize tissue in an acidic solvent (e.g., perchloric acid or isopropanol/acetonitrile with acetic acid) to precipitate proteins and preserve acyl-CoA integrity.

    • Purification (Optional but Recommended): Use solid-phase extraction (SPE) with a C18 or oligonucleotide purification cartridge to remove interfering lipids and salts.[20]

    • Chromatographic Separation: Separate acyl-CoA species using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with a buffered mobile phase (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile) is typically used.[20][21]

    • Mass Spectrometric Detection: Use electrospray ionization (ESI) in positive mode. Detection is performed using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA species provide high selectivity and allow for quantification against stable isotope-labeled internal standards.[19][21]

Measurement of Enzyme Activity
  • Objective: To determine the activity of FADS and ELOVL enzymes in tissue homogenates or cell lysates.

  • Methodology: Radiometric Assay

    • Preparation of Subcellular Fractions: Isolate the microsomal fraction, which contains the FADS and ELOVL enzymes, from tissue homogenates (e.g., liver) or cultured cells via differential centrifugation.[22]

    • Reaction Mixture: Prepare an assay buffer containing the microsomal protein, a radiolabeled fatty acyl-CoA substrate (e.g., [1-¹⁴C]linoleoyl-CoA for FADS2 or [1-¹⁴C]eicosatetraenoyl-CoA for FADS1), and necessary cofactors (e.g., NADH or NADPH, ATP, CoA, malonyl-CoA for elongation assays).

    • Incubation: Incubate the reaction mixture at 37°C for a defined period.

    • Reaction Termination & Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the acyl-CoAs to free fatty acids.

    • Extraction and Separation: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane). Separate the substrate and product fatty acids using thin-layer chromatography (TLC) or reversed-phase HPLC.

    • Quantification: Quantify the radioactivity in the substrate and product spots/peaks using liquid scintillation counting or radio-HPLC detection to calculate the conversion rate and enzyme activity.[22]

Workflow Visualization

Experimental_Workflow cluster_AcylCoA Acyl-CoA Profiling cluster_EnzymeActivity Enzyme Activity Assay cluster_GeneExpression Gene Expression Analysis start Biological Sample (Tissue or Cells) extraction Acidic Solvent Extraction start->extraction homogenize Homogenization & Subcellular Fractionation start->homogenize rna_extraction RNA Extraction start->rna_extraction spe Solid-Phase Purification extraction->spe lcms LC-MS/MS Analysis spe->lcms quant Quantification of Acyl-CoA Species lcms->quant microsomes Isolate Microsomes homogenize->microsomes assay Radiometric Assay with Labeled Substrate microsomes->assay separation TLC / HPLC Separation of Products assay->separation activity_calc Calculate Enzyme Activity separation->activity_calc cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for FADS/ELOVL cdna_synthesis->qpcr expression_level Determine mRNA Expression Levels qpcr->expression_level

Caption: Integrated workflow for studying LC-PUFA-CoA biosynthesis.

Relevance to Drug Development

The fatty acid metabolism pathway, including LC-PUFA biosynthesis, is a critical area of interest for drug development due to its role in various pathologies.

  • Cancer: Reprogramming of fatty acid metabolism is a hallmark of many cancers, providing lipids for membrane synthesis, energy, and signaling molecules that promote proliferation and survival.[23] Targeting enzymes like FADS and ELOVLs could be a strategy to alter the lipid composition of cancer cells and inhibit their growth.[4]

  • Metabolic Diseases: Dysregulation of LC-PUFA levels is associated with obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][24] Modulators of this pathway could help restore lipid homeostasis. For instance, inhibitors of acetyl-CoA carboxylase (ACC) are in clinical trials as they can simultaneously inhibit fatty acid synthesis and increase fatty acid oxidation.[25]

  • Inflammatory Diseases: Since n-6 and n-3 LC-PUFAs are precursors to pro-inflammatory and anti-inflammatory eicosanoids, respectively, modulating the activity of FADS enzymes could shift the balance and be beneficial in chronic inflammatory conditions.

Conclusion

The is a fundamental metabolic process governed by a well-defined set of enzymes and regulatory networks. The activation of fatty acids by ACSLs, followed by the sequential desaturation and elongation by FADS and ELOVL enzymes in the endoplasmic reticulum, and the unique involvement of peroxisomes for DHA synthesis, constitute the core pathway. This process is tightly regulated by transcription factors and dietary feedback to adapt to cellular needs. A comprehensive understanding, facilitated by robust experimental methodologies like LC-MS/MS and enzymatic assays, is crucial for advancing our knowledge of lipid biology and for developing targeted therapeutic strategies for a range of human diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA, a metabolic intermediate of the β-oxidation of (11Z,14Z)-eicosadienoic acid. We explore its potential, yet underexplored, link to the lipoxygenase (LOX) pathways, which are critical in the biosynthesis of inflammatory mediators. Drawing on recent findings that demonstrate the modulatory effects of various fatty acyl-CoAs on lipoxygenase activity, we hypothesize a role for this compound as a potential regulator of eicosanoid synthesis. This document details the metabolic context of the compound, presents relevant quantitative data from related molecules, and provides in-depth experimental protocols for its synthesis, quantification, and for investigating its interaction with lipoxygenase enzymes. The included signaling and workflow diagrams offer a visual guide for conceptualizing and designing future research in this area.

Introduction

This compound is a long-chain, polyunsaturated 3-oxo-fatty acyl-CoA. Its structure suggests it is an intermediate in the metabolic breakdown of (11Z,14Z)-eicosadienoic acid, a 20-carbon omega-6 fatty acid, via the β-oxidation pathway. The lipoxygenase (LOX) pathways are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid, to produce a variety of bioactive lipids, including leukotrienes and lipoxins, which are key mediators of inflammation.

Recent research has indicated that fatty acyl-CoAs, a class of molecules to which this compound belongs, can act as inhibitors or even substrates for various human lipoxygenase isozymes[1]. This raises the intriguing possibility that intermediates of fatty acid metabolism, such as this compound, could directly influence inflammatory signaling pathways by modulating LOX activity. This guide will delve into this potential link, providing the theoretical framework and practical methodologies to investigate this hypothesis.

Metabolic Context and Proposed Interaction with Lipoxygenase Pathway

This compound is formed during the β-oxidation of (11Z,14Z)-eicosadienoic acid. This process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle. The presence of the 3-oxo group indicates that it is the product of the hydroxyacyl-CoA dehydrogenase step, poised for thiolytic cleavage by a 3-ketoacyl-CoA thiolase[2][3][4].

The lipoxygenase pathway, on the other hand, utilizes free polyunsaturated fatty acids to generate hydroperoxy derivatives, which are precursors to potent signaling molecules. A recent study by Tran et al. (2023) has provided compelling evidence that various fatty acyl-CoAs can inhibit human 5-LOX, 12-LOX, and 15-LOX isozymes, with some exhibiting IC50 values in the low micromolar range. Notably, linoleoyl-CoA was found to be a substrate for h15-LOX-1[1][5][6]. This suggests that the intracellular pool of fatty acyl-CoAs, including β-oxidation intermediates, could represent a previously unappreciated regulatory layer of the LOX pathway.

Based on these findings, we propose that this compound may interact with lipoxygenase isozymes, potentially acting as an allosteric inhibitor or, less likely, a substrate. The structural similarity to known LOX substrates (polyunsaturated fatty acids) and the demonstrated activity of other acyl-CoAs provide a strong rationale for this hypothesis.

metabolic_pathway cluster_beta_oxidation β-Oxidation Pathway cluster_lox_pathway Lipoxygenase Pathway Eicosadienoic_Acid (11Z,14Z)-Eicosadienoic Acid Eicosadienoyl_CoA (11Z,14Z)-Eicosadienoyl-CoA Eicosadienoic_Acid->Eicosadienoyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-Δ2,(11Z,14Z)-Icosatrienoyl-CoA Eicosadienoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxy-(11Z,14Z)-icosadienoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA (11Z,14Z)-3-oxoicosa- 11,14-dienoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Thiolytic_Cleavage Thiolytic Cleavage Oxoacyl_CoA->Thiolytic_Cleavage LOX Lipoxygenase (LOX) Oxoacyl_CoA->LOX Proposed Interaction (Inhibition/Substrate?) PUFA Free PUFA (e.g., Arachidonic Acid) PUFA->LOX HPETE Hydroperoxyeicosatetraenoic Acids (HPETEs) LOX->HPETE Leukotrienes Leukotrienes HPETE->Leukotrienes

Metabolic context and proposed interaction of this compound.

Data Presentation: Quantitative Analysis of Acyl-CoA Interaction with Lipoxygenases

While no quantitative data currently exists for the interaction of this compound with lipoxygenases, the following table summarizes the inhibitory constants (IC50 and Ki) for various C16 and C18 fatty acyl-CoAs against different human lipoxygenase isozymes, as reported by Tran et al. (2023)[1][6]. This data provides a crucial reference for the potential potency of long-chain acyl-CoA molecules as LOX modulators.

Acyl-CoA DerivativeLipoxygenase IsozymeIC50 (µM)Ki (nM)Inhibition Type
Palmitoleoyl-CoA (16:1)h5-LOX2.0--
Stearoyl-CoA (18:0)h15-LOX-14.2--
Oleoyl-CoA (18:1)h12-LOX32--
Oleoyl-CoA (18:1)h15-LOX-20.6282 ± 70Allosteric

Data extracted from Tran et al., 2023[1][6].

Experimental Protocols

Synthesis of this compound

Materials:

  • (11Z,14Z)-eicosadienoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous triethylamine

  • Argon or Nitrogen gas

  • HPLC purification system

Protocol:

  • Activation of the Fatty Acid:

    • Dissolve (11Z,14Z)-eicosadienoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Add N,N'-carbonyldiimidazole (CDI) in a 1.1 molar excess to the fatty acid solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the acyl-imidazole intermediate. Monitor the reaction by thin-layer chromatography (TLC).

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in water and adjust the pH to 8.0 with a suitable buffer.

    • Slowly add the acyl-imidazole solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

    • Monitor the elution profile at 260 nm (adenine ring of CoA).

    • Collect the fractions containing the product, pool them, and lyophilize to obtain the purified acyl-CoA.

    • Confirm the identity and purity of the product by mass spectrometry.

Quantitative Analysis by LC-MS/MS

The concentration of this compound in biological samples can be determined using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[7][8][9].

Materials:

  • Biological sample (cell lysate, tissue homogenate)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 5-Sulfosalicylic acid (SSA) for protein precipitation

  • LC-MS/MS system with an electrospray ionization (ESI) source

Protocol:

  • Sample Preparation:

    • Homogenize cell pellets or tissues in an ice-cold buffer.

    • Add an ice-cold solution of 2.5% (w/v) SSA containing a known concentration of the internal standard to precipitate proteins and extract acyl-CoAs.

    • Vortex the mixture and centrifuge at high speed (e.g., 15,000 x g) at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a C18 reversed-phase column using a gradient elution with mobile phases typically consisting of water and acetonitrile with 0.1% formic acid.

    • Operate the mass spectrometer in positive electrospray ionization mode.

    • Quantify the analyte using multiple reaction monitoring (MRM) by monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a standard curve using known concentrations of the synthesized this compound.

    • Determine the concentration in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the results to the protein concentration of the original sample.

Lipoxygenase Activity Assay

To investigate the effect of this compound on lipoxygenase activity, a spectrophotometric or fluorometric assay can be employed[10][11][12].

Materials:

  • Purified human lipoxygenase isozyme (e.g., 5-LOX, 15-LOX-1)

  • This compound (test compound)

  • Lipoxygenase substrate (e.g., arachidonic acid, linoleic acid)

  • Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the enzyme)

  • Spectrophotometer or fluorometer

Protocol:

  • Assay Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare a solution of the lipoxygenase substrate in the assay buffer.

  • Enzyme Activity Measurement:

    • In a cuvette, combine the assay buffer, the lipoxygenase enzyme, and the desired concentration of this compound.

    • Incubate for a short period to allow for any interaction between the compound and the enzyme.

    • Initiate the reaction by adding the lipoxygenase substrate.

    • Monitor the change in absorbance at 234 nm (for conjugated diene formation from linoleic acid) or use a specific fluorometric probe according to the kit manufacturer's instructions[10][12].

    • Record the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition of lipoxygenase activity at different concentrations of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive, allosteric), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Quantification & Activity Assay Start_Material (11Z,14Z)-Eicosadienoic Acid Activation Activation with CDI Start_Material->Activation Thioesterification Reaction with Coenzyme A Activation->Thioesterification Purification RP-HPLC Purification Thioesterification->Purification Final_Product (11Z,14Z)-3-oxoicosa- 11,14-dienoyl-CoA Purification->Final_Product LCMS LC-MS/MS Quantification Final_Product->LCMS Standard for Quantification LOX_Assay Lipoxygenase Activity Assay Final_Product->LOX_Assay Biological_Sample Biological Sample (Cells/Tissues) Extraction Acyl-CoA Extraction Biological_Sample->Extraction Extraction->LCMS Data_Analysis Data Analysis (Concentration, IC50, Ki) LCMS->Data_Analysis LOX_Assay->Data_Analysis

Experimental workflow for investigating the role of the target compound.

Conclusion

The potential interaction between intermediates of fatty acid β-oxidation and the lipoxygenase pathways represents an exciting and largely unexplored area of research. This guide has outlined the rationale for investigating the role of this compound as a potential modulator of LOX activity, based on its metabolic origin and recent findings on the bioactivity of other fatty acyl-CoAs. The detailed experimental protocols provided herein offer a roadmap for the synthesis, quantification, and functional characterization of this molecule. Elucidating the link between fatty acid metabolism and eicosanoid synthesis could provide novel insights into the regulation of inflammation and open new avenues for the development of therapeutic agents targeting metabolic and inflammatory diseases.

References

Unraveling the Cellular Geography: A Technical Guide to the Subcellular Localization of (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of long-chain polyunsaturated fatty acids is a critical cellular process with implications for energy homeostasis, signaling, and disease. Understanding the precise subcellular location of metabolic intermediates is paramount for elucidating pathway dynamics and identifying potential therapeutic targets. This technical guide focuses on the subcellular localization of the metabolism of (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA, a key intermediate in the degradation of C20 polyunsaturated fatty acids. By integrating established principles of fatty acid oxidation with detailed experimental methodologies, this document provides a comprehensive resource for researchers in the field. We delve into the primary sites of its metabolism, the key enzymes involved, and the experimental protocols used to determine its subcellular distribution.

Introduction

This compound is a metabolic intermediate formed during the β-oxidation of icosa-11,14-dienoic acid, a 20-carbon polyunsaturated fatty acid. The metabolism of such long-chain fatty acids is compartmentalized within the cell, primarily occurring in two distinct organelles: peroxisomes and mitochondria.[1][2] This spatial separation allows for the specialized processing of different fatty acid species and is crucial for maintaining cellular metabolic integrity.

Peroxisomes are responsible for the initial chain-shortening of very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs).[2][3] Mitochondria, on the other hand, are the primary site for the complete β-oxidation of short-, medium-, and long-chain fatty acids to acetyl-CoA, which then enters the citric acid cycle for energy production.[4][5] The metabolism of this compound is therefore intricately linked to the coordinated activities of both peroxisomal and mitochondrial β-oxidation pathways.

Subcellular Localization and Metabolic Pathway

The metabolism of this compound is initiated in the peroxisome and completed in the mitochondrion. The initial steps of β-oxidation of its parent fatty acid, icosa-11,14-dienoic acid, occur in the peroxisomes due to its long-chain nature.[3][6] Once the fatty acid is sufficiently shortened, the resulting acyl-CoA esters are transported to the mitochondria for the final stages of oxidation.

The generation of this compound occurs within the peroxisomal β-oxidation pathway. The subsequent metabolic steps involve its conversion to shorter acyl-CoA species. The key enzymes involved in this process are found in both peroxisomes and mitochondria, though with different substrate specificities and regulatory mechanisms.

Key Enzymes and Their Localization
EnzymeSubcellular LocalizationFunction in this compound Metabolism
Acyl-CoA Oxidase (ACOX) PeroxisomeCatalyzes the first step of peroxisomal β-oxidation, introducing a double bond.[1]
Multifunctional Enzyme (MFE/HSD) Peroxisome & MitochondrionPossesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[3]
3-ketoacyl-CoA Thiolase Peroxisome & MitochondrionCleaves the 3-oxoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.[4]
2,4-dienoyl-CoA Reductase Peroxisome & MitochondrionRequired for the oxidation of polyunsaturated fatty acids with conjugated double bonds.[3]
Carnitine Palmitoyltransferase I & II (CPT1/2) Mitochondria (Outer & Inner Membrane)Facilitate the transport of long-chain fatty acids into the mitochondrial matrix.[4][7]
Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD) MitochondrionCatalyze the first step of mitochondrial β-oxidation for different chain-length fatty acids.[8]
Metabolic Pathway Diagram

The following diagram illustrates the inferred metabolic pathway for the generation and subsequent metabolism of this compound, highlighting the interplay between peroxisomal and mitochondrial pathways.

metabolic_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion PUFA (11Z,14Z)-Icosa-11,14-dienoic Acid AcylCoA (11Z,14Z)-Icosa-11,14-dienoyl-CoA PUFA->AcylCoA Acyl-CoA Synthetase EnoylCoA 2,4-Dienoyl-CoA intermediate AcylCoA->EnoylCoA Acyl-CoA Oxidase HydroxyacylCoA 3-Hydroxyacyl-CoA intermediate EnoylCoA->HydroxyacylCoA Multifunctional Enzyme (Hydratase activity) OxoacylCoA This compound HydroxyacylCoA->OxoacylCoA Multifunctional Enzyme (Dehydrogenase activity) ShortenedAcylCoA Shortened Acyl-CoA OxoacylCoA->ShortenedAcylCoA 3-ketoacyl-CoA Thiolase AcetylCoA_p Acetyl-CoA ShortenedAcylCoA_m Shortened Acyl-CoA ShortenedAcylCoA->ShortenedAcylCoA_m Carnitine Shuttle Mito_beta_ox Mitochondrial β-Oxidation Cycles ShortenedAcylCoA_m->Mito_beta_ox AcetylCoA_m Acetyl-CoA Mito_beta_ox->AcetylCoA_m TCA TCA Cycle AcetylCoA_m->TCA

Peroxisomal and Mitochondrial β-Oxidation Pathway.

Experimental Protocols

Determining the subcellular localization of metabolic pathways requires a combination of techniques that allow for the isolation and analysis of specific cellular compartments. The following sections detail the core experimental protocols.

Subcellular Fractionation by Differential and Density Gradient Centrifugation

This is a fundamental technique for isolating organelles based on their size, shape, and density.[9][10]

Objective: To separate major organelles (nuclei, mitochondria, peroxisomes, microsomes) from a cell homogenate.

Protocol:

  • Homogenization:

    • Harvest cells or tissue and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, with protease inhibitors).[11]

    • Disrupt the cells using a Dounce homogenizer or a similar mechanical method on ice. The extent of homogenization should be monitored by microscopy.[10]

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet the nuclei and unbroken cells (P1).[11]

    • Carefully collect the supernatant (S1) and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet mitochondria and peroxisomes (P2).[10]

    • The resulting supernatant (S2) contains the microsomal and cytosolic fractions.

  • Density Gradient Centrifugation (for separating mitochondria and peroxisomes):

    • Resuspend the P2 pellet in a minimal volume of homogenization buffer.

    • Carefully layer the resuspended pellet onto a pre-formed continuous or discontinuous sucrose (B13894) or Nycodenz gradient.[12]

    • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C) in an ultracentrifuge.

    • Organelles will separate into distinct bands based on their buoyant density. Mitochondria are typically found at a lower density than peroxisomes.

    • Carefully collect the fractions and validate their purity using western blotting for organelle-specific marker proteins.

fractionation_workflow start Cell/Tissue Sample homogenization Homogenization (Dounce Homogenizer) start->homogenization cent1 Low-Speed Centrifugation (600 x g) homogenization->cent1 pellet1 Pellet 1 (Nuclei, Cytoskeleton) cent1->pellet1 sup1 Supernatant 1 cent1->sup1 cent2 Medium-Speed Centrifugation (10,000 x g) sup1->cent2 pellet2 Pellet 2 (Mitochondria, Peroxisomes) cent2->pellet2 sup2 Supernatant 2 (Microsomes, Cytosol) cent2->sup2 gradient Density Gradient Centrifugation (e.g., Sucrose Gradient) pellet2->gradient mito Mitochondrial Fraction gradient->mito perox Peroxisomal Fraction gradient->perox

Workflow for Subcellular Fractionation.
Immunofluorescence Microscopy

This technique allows for the visualization of the subcellular localization of specific enzymes involved in the metabolic pathway in intact cells.[13][14]

Objective: To determine the co-localization of a β-oxidation enzyme with organelle-specific markers.

Protocol:

  • Cell Preparation:

    • Grow cells on glass coverslips to an appropriate confluency.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[15]

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[14]

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[15]

  • Antibody Incubation:

    • Incubate the cells with a primary antibody specific for the enzyme of interest (e.g., anti-ACOX1 for peroxisomes) and a primary antibody for an organelle marker (e.g., anti-TOM20 for mitochondria), diluted in blocking buffer, overnight at 4°C.[15]

    • Wash the cells three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies (with distinct excitation/emission spectra) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.[16]

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the slides using a confocal or fluorescence microscope.

    • Analyze the images for co-localization of the enzyme of interest with the organelle markers.

immunofluorescence_workflow start Cells on Coverslip fixation Fixation (4% Paraformaldehyde) start->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., anti-Enzyme, anti-Marker) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI/Hoechst) secondary_ab->counterstain mounting Mounting on Slide counterstain->mounting imaging Fluorescence Microscopy and Image Analysis mounting->imaging

Workflow for Immunofluorescence Staining.
Mass Spectrometry Imaging (MSI)

MSI is a powerful technique to determine the spatial distribution of metabolites, including fatty acyl-CoAs, directly within tissue sections, preserving spatial information that is lost in homogenization-based methods.[17][18]

Objective: To map the in situ distribution of this compound and related metabolites within a tissue sample.

Protocol:

  • Sample Preparation:

    • Obtain fresh frozen tissue sections using a cryostat.

    • Mount the thin tissue sections onto a conductive slide.

  • Matrix Application (for MALDI-MSI):

    • Apply a suitable matrix compound (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) uniformly over the tissue section. The matrix facilitates the desorption and ionization of the analyte molecules.[19]

  • Data Acquisition:

    • Analyze the sample using a mass spectrometer equipped with an imaging source (e.g., MALDI or DESI).

    • The instrument rasters across the tissue surface, acquiring a mass spectrum at each pixel.[17]

  • Data Analysis:

    • Reconstruct an image based on the intensity of the ion corresponding to the mass-to-charge ratio (m/z) of this compound at each pixel.

    • This generates a 2D map of the metabolite's distribution within the tissue architecture.[18]

Conclusion

The metabolism of this compound is a prime example of the intricate subcellular compartmentalization of metabolic pathways. Its biogenesis and initial degradation steps are localized to the peroxisome, with subsequent oxidation of the resulting shorter-chain acyl-CoAs occurring in the mitochondria. This division of labor ensures the efficient processing of long-chain polyunsaturated fatty acids.

The experimental protocols detailed in this guide—subcellular fractionation, immunofluorescence, and mass spectrometry imaging—provide a robust toolkit for researchers to investigate the subcellular localization of this and other metabolic pathways. A thorough understanding of the spatial organization of fatty acid metabolism is essential for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies targeting metabolic disorders.

References

Methodological & Application

Quantitative Analysis of 3-Oxo Fatty Acyl-CoAs in Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo fatty acyl-CoAs are critical, short-lived intermediates in the mitochondrial fatty acid β-oxidation pathway, a fundamental process for energy production in many tissues, particularly the heart, liver, and skeletal muscle. The steady-state concentration of these metabolites can provide valuable insights into the flux of fatty acid metabolism and may be altered in various metabolic diseases, including inherited disorders of fatty acid oxidation, diabetes, and heart failure.[1] Their quantification in tissue samples is essential for understanding disease pathophysiology and for the development of novel therapeutics targeting metabolic pathways.

This document provides detailed application notes and protocols for the sensitive and specific quantitative analysis of 3-oxo fatty acyl-CoAs in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are suitable for researchers in academia and industry, including those involved in drug discovery and development.

Core Principles

The accurate quantification of 3-oxo fatty acyl-CoAs from complex biological matrices like tissue homogenates presents analytical challenges due to their low abundance, inherent instability, and the presence of interfering substances. The protocol outlined below employs a robust strategy involving:

  • Rapid and efficient extraction: to minimize degradation and maximize recovery of the target analytes.

  • Stable isotope-labeled internal standards: to correct for matrix effects and variations in extraction efficiency and instrument response.

  • Sensitive and specific detection: using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Protocol 1: Extraction of 3-Oxo Fatty Acyl-CoAs from Tissue Samples

This protocol is adapted from established methods for the extraction of acyl-CoAs from tissues.

Materials and Reagents:

  • Frozen tissue samples (e.g., liver, heart, skeletal muscle)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)

  • Internal Standard (IS) solution: A mixture of stable isotope-labeled or odd-chain fatty acyl-CoAs (e.g., 13C-labeled palmitoyl-CoA or heptadecanoyl-CoA (C17:0-CoA)) in an appropriate solvent. The concentration of the IS should be optimized based on the expected levels of the analytes.

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Phosphate buffered saline (PBS), ice-cold

  • Homogenizer (e.g., bead beater, Potter-Elvehjem)

  • Microcentrifuge tubes

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator (optional)

  • Autosampler vials

Procedure:

  • Tissue Preparation: Weigh approximately 20-50 mg of frozen tissue. It is crucial to keep the tissue frozen until the moment of homogenization to quench metabolic activity.

  • Homogenization: Place the weighed tissue in a pre-chilled microcentrifuge tube containing ceramic beads and 500 µL of ice-cold 10% TCA or 5% SSA. Add the internal standard solution at this stage. Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform homogenate is obtained. Perform all steps on ice.

  • Protein Precipitation and Extraction: Vortex the homogenate vigorously for 1 minute.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the protein pellet.

  • Drying (Optional): If concentration is needed, the supernatant can be dried under a gentle stream of nitrogen or using a vacuum concentrator. This step should be performed at a low temperature to prevent degradation.

  • Reconstitution: Reconstitute the dried extract (or use the supernatant directly) in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Mobile Phase A).

  • Final Centrifugation: Centrifuge the reconstituted sample at >15,000 x g for 5 minutes at 4°C to remove any remaining particulate matter.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of 3-Oxo Fatty Acyl-CoAs

This is a general LC-MS/MS method that can be optimized for specific 3-oxo fatty acyl-CoA species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes. The gradient should be optimized to achieve good separation of the analytes of interest.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.

  • MRM Transitions: The precursor ion for acyl-CoAs is the [M+H]+ ion. A characteristic product ion results from the neutral loss of the 5'-ADP moiety (507.3 Da). Specific precursor and product ions for each 3-oxo fatty acyl-CoA and the internal standard need to be determined by direct infusion of standards. The collision energy for each transition should be optimized for maximum signal intensity.

Data Analysis:

  • A calibration curve should be prepared by spiking known concentrations of authentic 3-oxo fatty acyl-CoA standards into a blank matrix (e.g., tissue homogenate from a knockout model or a surrogate matrix).

  • The concentration of each analyte in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Direct quantitative data for 3-oxo fatty acyl-CoAs in tissues are not widely available in the literature. The following tables are provided as templates to illustrate how experimentally determined quantitative data should be presented for clear comparison. Researchers should populate these tables with their own data. For illustrative purposes, representative data for other related acyl-CoA species are included.

Table 1: Illustrative Concentrations of Acyl-CoAs in Mouse Liver Tissue.

Acyl-CoA SpeciesConcentration (pmol/mg tissue)Standard Deviation
3-Oxo-Palmitoyl-CoA (C16:0) Quantify experimentallyCalculate from replicates
3-Oxo-Stearoyl-CoA (C18:0) Quantify experimentallyCalculate from replicates
Palmitoyl-CoA (C16:0)15.22.1
Stearoyl-CoA (C18:0)8.91.5
Oleoyl-CoA (C18:1)12.51.8
Acetyl-CoA35.74.3

Note: The values for Palmitoyl-CoA, Stearoyl-CoA, Oleoyl-CoA, and Acetyl-CoA are representative and may vary based on experimental conditions.

Table 2: Illustrative Fold Change of Acyl-CoAs in Skeletal Muscle of a Disease Model vs. Control.

Acyl-CoA SpeciesFold Change (Disease/Control)p-value
3-Oxo-Myristoyl-CoA (C14:0) Quantify experimentallyCalculate statistically
3-Oxo-Palmitoyl-CoA (C16:0) Quantify experimentallyCalculate statistically
Myristoyl-CoA (C14:0)1.8<0.05
Palmitoyl-CoA (C16:0)2.5<0.01
Succinyl-CoA0.7<0.05

Note: The fold change values for Myristoyl-CoA, Palmitoyl-CoA, and Succinyl-CoA are for illustrative purposes.

Visualizations

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of 3-oxo fatty acyl-CoAs in the mitochondrial fatty acid β-oxidation spiral.

Fatty_Acid_Beta_Oxidation cluster_cofactors Cofactor Conversion Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD FAD Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxoacyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD NAD Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Oxoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA β-Ketothiolase Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle FADH2 FADH2 FAD->FADH2 NADH NADH NAD->NADH

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow

The diagram below outlines the major steps in the quantitative analysis of 3-oxo fatty acyl-CoAs from tissue samples.

Experimental_Workflow Start Start: Frozen Tissue Sample Homogenization 1. Homogenization (with Internal Standard) Start->Homogenization Extraction 2. Protein Precipitation & Extraction Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Supernatant 4. Supernatant Collection Centrifugation1->Supernatant Reconstitution 5. Reconstitution Supernatant->Reconstitution LCMS 6. LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data_Analysis 7. Data Analysis (Quantification) LCMS->Data_Analysis End End: Quantitative Results Data_Analysis->End

Caption: Workflow for 3-oxo fatty acyl-CoA analysis.

Troubleshooting and Considerations

  • Analyte Stability: 3-Oxo fatty acyl-CoAs are susceptible to degradation. It is critical to work quickly and keep samples on ice or at 4°C throughout the extraction procedure.

  • Matrix Effects: Tissue extracts are complex matrices that can cause ion suppression or enhancement in the ESI source, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to mitigate matrix effects.

  • Chromatography: Good chromatographic separation is essential to resolve isomeric and isobaric compounds and to reduce matrix effects. Optimization of the LC gradient and column chemistry may be necessary for specific tissue types.

  • Standard Availability: Authentic standards for specific 3-oxo fatty acyl-CoAs may not be commercially available and may require custom synthesis.

By following these detailed protocols and considering the key analytical aspects, researchers and drug development professionals can achieve reliable and accurate quantification of 3-oxo fatty acyl-CoAs in tissue samples, enabling a deeper understanding of fatty acid metabolism in health and disease.

References

Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing integral roles in fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1] The precise measurement of cellular long-chain acyl-CoA pools is essential for understanding metabolic regulation in diverse physiological and pathological conditions, such as metabolic diseases and cancer.[1] However, the inherent instability and low cellular abundance of these molecules pose considerable analytical challenges.[1]

This document offers a comprehensive guide to the extraction of long-chain acyl-CoAs from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The protocols described herein are a synthesis of established methods, optimized for high recovery and sample stability.

Data Presentation: Comparison of Extraction Methodologies

The recovery of long-chain acyl-CoAs is highly dependent on the chosen extraction method and the tissue or cell type. Below is a summary of reported recovery rates for different extraction techniques.

Extraction MethodRecovery Rate (%)Tissue/Cell TypeReference
Solid-Phase Extraction (SPE)70-80%Rat Heart, Kidney, Muscle[2]
Acetonitrile (B52724)/2-Propanol Extraction followed by SPE93-104% (Tissue Extraction), 83-90% (SPE)Rat Liver
Chloroform/Methanol (B129727) ExtractionNot specifiedMammalian Tissues[3]

Note: Direct comparison of recovery rates should be done with caution as experimental conditions and quantification methods may vary between studies.

Experimental Protocols

Two primary methodologies for the extraction of long-chain acyl-CoAs are detailed below: a solvent-based extraction and a solid-phase extraction (SPE) method, which can be used in combination for enhanced purity.

Protocol 1: Solvent-Based Extraction of Long-Chain Acyl-CoAs

This protocol is adapted from methods utilizing organic solvents to precipitate proteins and extract acyl-CoAs.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Acetonitrile (ACN, LC-MS grade), pre-chilled to -20°C

  • Internal Standard (e.g., Heptadecanoyl-CoA) in appropriate solvent

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

  • Cell Lysis and Extraction:

    • Add 1 mL of pre-chilled methanol (containing the internal standard) per 1-10 million cells.

    • Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.[1]

    • Suspension Cells: Resuspend the cell pellet in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Add an equal volume of pre-chilled acetonitrile to the methanol lysate.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being cautious not to disturb the pellet.[1]

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for your LC-MS analysis. Common choices include methanol or a 50% methanol solution in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1]

Protocol 2: Solid-Phase Extraction (SPE) for Purification of Long-Chain Acyl-CoAs

This protocol is designed for the purification of long-chain acyl-CoAs from a crude cell extract, such as the one obtained from Protocol 1 (prior to the drying step). This method significantly improves the purity of the sample.[2][4]

Materials:

  • Crude cell extract (from Protocol 1, Step 5)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Potassium Phosphate (KH2PO4) buffer (100 mM, pH 4.9)

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • SPE vacuum manifold

Procedure:

  • Column Conditioning:

    • Condition the weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of 100 mM KH2PO4 buffer (pH 4.9). Do not allow the column to dry out between steps.

  • Sample Loading:

    • Acidify the crude cell extract with a small amount of the KH2PO4 buffer to ensure the acyl-CoAs are in the correct protonation state for binding.

    • Load the acidified extract onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2 mL of 100 mM KH2PO4 buffer to remove unbound contaminants.

    • Follow with a wash of 2 mL of 2% formic acid to remove any remaining weakly bound impurities.

  • Elution:

    • Elute the long-chain acyl-CoAs from the column using 1.5 mL of 2% ammonium hydroxide in methanol.

    • For potentially more tightly bound species, a second elution with 1.5 mL of 5% ammonium hydroxide in methanol can be performed.

  • Sample Concentration and Reconstitution:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.[4]

    • Reconstitute the purified extract in a solvent suitable for LC-MS analysis as described in Protocol 1, Step 7.

Visualization of Experimental Workflow and Metabolic Context

To provide a clearer understanding of the experimental process and the metabolic relevance of long-chain acyl-CoAs, the following diagrams have been generated.

Extraction_Workflow cluster_harvesting Harvesting & Washing cluster_extraction Extraction & Purification cluster_analysis Analysis Adherent Adherent Cells Harvest Harvest & Wash (Ice-Cold PBS) Adherent->Harvest Suspension Suspension Cells Suspension->Harvest Lysis Cell Lysis (Cold Methanol/ACN) Harvest->Lysis Centrifuge1 Centrifugation (15,000 x g, 4°C) Lysis->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Optional: Solid-Phase Extraction Supernatant->SPE For higher purity Dry Dry Sample Supernatant->Dry SPE->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Workflow for long-chain acyl-CoA extraction from cultured cells.

Metabolic_Pathway cluster_synthesis Biosynthesis & Storage cluster_oxidation Energy Production cluster_signaling Signaling FattyAcid Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA FattyAcid->AcylCoA ACSL Triglycerides Triglycerides AcylCoA->Triglycerides Phospholipids Phospholipids AcylCoA->Phospholipids BetaOxidation β-Oxidation AcylCoA->BetaOxidation GeneRegulation Gene Regulation AcylCoA->GeneRegulation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Central role of long-chain acyl-CoAs in cellular metabolism.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a multitude of metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids.[1][2][3] They also serve as acyl donors for post-translational modifications of proteins, thereby influencing cellular signaling. Given their central role in cellular physiology and pathology, the accurate quantification of acyl-CoA pools is crucial for understanding metabolic regulation and for the development of therapeutics targeting metabolic diseases.

However, the analysis of acyl-CoAs is challenging due to their low intracellular abundance, inherent instability in aqueous solutions, and diverse physicochemical properties, which range from the hydrophilic short-chain to the lipophilic long-chain species. Solid-phase extraction (SPE) has emerged as a robust and indispensable technique for the selective extraction, purification, and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[4]

This document provides a detailed protocol for the solid-phase extraction of acyl-CoAs from biological samples, a summary of quantitative data from various methods, and an overview of the involvement of acyl-CoAs in cellular signaling.

Data Presentation: Comparison of SPE Protocols for Acyl-CoA Purification

The selection of the SPE sorbent and protocol is critical and depends on the specific acyl-CoA species of interest (short-chain vs. long-chain) and the sample matrix. Below is a summary of commonly used SPE chemistries and their reported performance for acyl-CoA purification.

SPE SorbentAnalyte(s)Sample MatrixReported RecoveryReference
Oasis HLB Short-chain acyl-CoAsCell cultureNot specified, but widely used for purification.[1][5][1][5]
Oligonucleotide Purification Cartridge Long-chain acyl-CoAsRat tissues (heart, kidney, muscle)70-80%[6]
2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel Short-, medium-, and long-chain acyl-CoAsRat liver83-90%[5]
Mixed-mode SPE Short- to very-long-chain acyl-CoAsCultured cells, human plateletsNot specified, focuses on derivatization for improved LC-MS.[7]

Note: Direct comparison of recovery rates should be done with caution, as experimental conditions, the specific acyl-CoA species analyzed, and the methods of calculation vary between studies.

Experimental Workflow for Acyl-CoA Purification using SPE

The following diagram illustrates a general workflow for the solid-phase extraction of acyl-CoAs from a biological sample.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization/Lysis (e.g., in buffer with organic solvent) Sample->Homogenization Centrifugation Centrifugation (to pellet debris) Homogenization->Centrifugation Supernatant Collect Supernatant (containing acyl-CoAs) Centrifugation->Supernatant Conditioning SPE Cartridge Conditioning (e.g., Methanol) Supernatant->Conditioning Equilibration Equilibration (e.g., Water or buffer) Conditioning->Equilibration Loading Sample Loading Equilibration->Loading Washing Wash (to remove impurities) Loading->Washing Elution Elution (e.g., Methanol with modifier) Washing->Elution Evaporation Solvent Evaporation (under Nitrogen) Elution->Evaporation Reconstitution Reconstitution (in appropriate solvent) Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS AcylCoA_Signaling Metabolism Metabolic Pathways (e.g., Fatty Acid Oxidation, Glucose Metabolism) AcylCoA Acyl-CoA Pool (e.g., Acetyl-CoA, Malonyl-CoA, Palmitoyl-CoA) Metabolism->AcylCoA Synthesis Enzymes Acyltransferases AcylCoA->Enzymes Substrate Proteins Substrate Proteins (e.g., Histones, Signaling Proteins) AcylatedProteins Acylated Proteins Enzymes->AcylatedProteins Catalysis Proteins->Enzymes Substrate CellularResponse Cellular Response (e.g., Gene Expression, Enzyme Activity, Localization) AcylatedProteins->CellularResponse Modulates

References

Application Note: Derivatization Methods for GC-MS Analysis of Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fatty acyl-Coenzyme A (acyl-CoA) species are critical intermediates in cellular energy metabolism, lipid synthesis, and signaling pathways. Their quantitative analysis is essential for understanding various physiological and pathological states. However, the direct analysis of intact fatty acyl-CoAs by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to their high molecular weight, low volatility, and thermal instability.

Therefore, GC-MS analysis of fatty acyl-CoAs is an indirect method that requires a two-step process:

  • Hydrolysis: The thioester bond of the acyl-CoA is cleaved to release the free fatty acid (FFA).

  • Derivatization: The FFA is chemically modified to a more volatile and thermally stable derivative suitable for GC analysis.

This application note provides detailed protocols for the derivatization of fatty acids released from acyl-CoAs, enabling their subsequent analysis by GC-MS. While this indirect approach is robust for profiling the fatty acid moieties, alternative techniques like LC-MS/MS are often employed for the direct quantitative analysis of intact acyl-CoA species.[1][2]

Overall Experimental Workflow

The indirect analysis of fatty acyl-CoAs by GC-MS follows a multi-step procedure starting from sample homogenization to the final data analysis. The workflow ensures that the fatty acid portion of the molecule is efficiently released, derivatized, and quantified.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization & Lipid Extraction Sample->Homogenization Hydrolysis Alkaline Hydrolysis (Release of Fatty Acids) Homogenization->Hydrolysis Derivatization Derivatization (e.g., Esterification, Silylation) Hydrolysis->Derivatization Extraction Solvent Extraction of Derivatives Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing & Quantification GCMS->Data G cluster_0 Acid-Catalyzed Esterification Reactants R-COOH (Fatty Acid) + CH₃OH (Methanol) Products R-COOCH₃ (FAME) + H₂O Reactants->Products Heat (60-100°C) Catalyst BF₃ (Catalyst) Catalyst->Reactants G cluster_0 Silylation Reaction Reactants R-COOH (Fatty Acid) + Silylating Agent (e.g., BSTFA) Products R-COOSi(CH₃)₃ (TMS Ester) + Byproducts Reactants->Products Heat (60°C) Catalyst TMCS (Catalyst) Catalyst->Reactants

References

Application Note: High-Resolution Mass Spectrometry for Comprehensive Acyl-CoA Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1][2][3] Their levels and composition are critical indicators of cellular energy status and metabolic flux. Dysregulation of acyl-CoA metabolism is implicated in a variety of diseases, such as metabolic disorders, obesity, diabetes, and cancer, making their accurate quantification essential for biomarker discovery and drug development.[2][4] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the sensitive and specific profiling of a wide range of acyl-CoA species in complex biological samples.[5][6] This application note provides detailed protocols for the extraction and quantitative analysis of acyl-CoAs from cultured cells and tissues using LC-HRMS.

Core Applications in Research and Drug Development

  • Metabolic Profiling and Pathway Analysis: Comprehensive profiling of acyl-CoA species provides a snapshot of the metabolic state of cells or tissues, enabling the elucidation of metabolic pathways and the identification of key regulatory points.[4]

  • Disease Biomarker Discovery: Altered acyl-CoA profiles can serve as potential biomarkers for early disease detection, monitoring disease progression, and assessing treatment responses in various metabolic disorders.[2][4]

  • Pharmacological Studies: Evaluating the effect of drug candidates on acyl-CoA metabolism is crucial for assessing their efficacy and identifying potential off-target effects.[2][4]

Experimental Workflow

The overall workflow for acyl-CoA profiling involves sample preparation, including extraction and optional solid-phase extraction cleanup, followed by separation using liquid chromatography and detection by high-resolution mass spectrometry.

Acyl-CoA Profiling Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (Solvent Precipitation) Biological_Sample->Extraction SPE Optional: Solid-Phase Extraction (SPE) Cleanup Extraction->SPE LC_Separation LC Separation (Reversed-Phase or HILIC) SPE->LC_Separation HRMS_Detection HRMS Detection (e.g., Q Exactive, QTOF) LC_Separation->HRMS_Detection Data_Analysis Data Analysis (Quantification & Identification) HRMS_Detection->Data_Analysis

Caption: General experimental workflow for acyl-CoA profiling.

Key Metabolic Pathways Involving Acyl-CoAs

Acyl-CoAs are integral to cellular metabolism, linking fatty acid breakdown to energy production and lipid synthesis.

Metabolic Pathways of Acyl-CoAs Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Activation Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis Acyl_CoA->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Triglycerides Triglycerides Lipid_Synthesis->Triglycerides Phospholipids Phospholipids Lipid_Synthesis->Phospholipids Cholesterol_Esters Cholesterol Esters Lipid_Synthesis->Cholesterol_Esters

Caption: Central role of Acyl-CoAs in metabolism.

Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells using Solvent Precipitation

This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water[7]

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 17,000 x g at 4°C

  • Solvent for reconstitution (e.g., 50% methanol (B129727) in water)

Procedure:

  • Aspirate the culture medium from adherent cells.

  • Wash the cells once with ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA directly to the culture plate.[7]

  • Scrape the cells and transfer the cell lysate to a 1.5 mL microcentrifuge tube.[7]

  • (Optional) Spike in an internal standard solution.

  • Sonicate the sample with short pulses (e.g., 12 x 0.5 s) on ice to ensure complete cell lysis.[7]

  • Pellet the precipitated protein by centrifuging at 17,000 x g for 10 minutes at 4°C.[7]

  • Carefully collect the supernatant containing the acyl-CoAs into a new tube.[6]

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[6]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[6]

Protocol 2: Acyl-CoA Extraction from Tissues using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which is beneficial for reducing matrix effects in the LC-MS/MS analysis.[6]

Materials:

  • Homogenization buffer (e.g., isopropanol (B130326) with internal standards)

  • Tissue homogenizer

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Methanol

  • Elution solvent (e.g., methanol with ammonium (B1175870) hydroxide)

  • Solvent for reconstitution

Procedure:

  • Weigh 5-10 mg of frozen tissue and place it in a tube containing homogenization buffer.

  • Homogenize the tissue thoroughly on ice.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[6]

  • Collect the supernatant.

  • Condition a C18 SPE cartridge by washing with methanol, followed by equilibration with the homogenization buffer.[6]

  • Load the supernatant onto the conditioned SPE cartridge.[6]

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate elution solvent.

  • Dry the eluate under nitrogen or with a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of fatty acyl-CoA extracts by high-resolution mass spectrometry.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating a broad range of acyl-CoAs.[6] For enhancing the retention of short-chain acyl-CoAs, HILIC chromatography can also be employed.[8][9][10]

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[6]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2-5%) and ramps up to a high percentage (e.g., 95-98%) to elute the more hydrophobic long-chain acyl-CoAs.[6]

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry:

  • Instrument: A high-resolution mass spectrometer such as a Q Exactive or QTOF is recommended.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

  • Data Acquisition: Data can be acquired in full scan mode for profiling or in targeted MS/MS (parallel reaction monitoring, PRM) mode for quantification of specific acyl-CoAs. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[11][12]

  • Mass Resolution: >70,000.

Data Presentation

The following tables summarize representative quantitative data for different acyl-CoA species in various biological samples.

Table 1: Acyl-CoA concentrations in rat tissues (nmol/g wet weight)

Acyl-CoA SpeciesHeartKidneyLiverBrain
Acetyl-CoA (C2)15.210.833.15.1
Propionyl-CoA (C3)0.450.821.210.15
Butyryl-CoA (C4)0.210.150.350.08
Hexanoyl-CoA (C6)0.120.090.210.05
Octanoyl-CoA (C8)0.180.110.280.07
Palmitoyl-CoA (C16)2.581.894.650.98
Oleoyl-CoA (C18:1)3.122.255.121.15
Data adapted from previously published studies. Actual values may vary based on experimental conditions.[13]

Table 2: Linearity of detection for selected acyl-CoAs

Acyl-CoA SpeciesConcentration Range (ng/mL)
Acetyl-CoA1.09 - 2187>0.99
Malonyl-CoA1.09 - 2193>0.99
Data demonstrates a linear response function for the quantification of short-chain acyl-CoAs.[14]

Table 3: Recovery of acyl-CoAs using a UHPLC-ESI-MS/MS method

Acyl-CoA SpeciesRecovery (%)
C2 to C20 Acyl-CoAs90 - 111
This method demonstrates high recovery for a wide range of acyl-CoAs.[8][9][10]

Conclusion

The methodologies presented in this application note provide a robust framework for the comprehensive and quantitative analysis of acyl-CoA species in biological samples. High-resolution mass spectrometry offers the sensitivity and specificity required to dissect the complex roles of acyl-CoAs in health and disease, thereby facilitating advancements in metabolic research and drug development.

References

Application of Flow-Injection Tandem Mass Spectrometry for Acyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, the Krebs cycle, and as precursors for lipid synthesis. The accurate measurement of acyl-CoA profiles is crucial for understanding metabolic regulation and the pathophysiology of various metabolic disorders, including fatty acid oxidation (FAO) defects.[1] This application note describes a robust and high-throughput method for the quantification of a wide range of acyl-CoAs in tissue samples using flow-injection analysis tandem mass spectrometry (FIA-MS/MS). This method offers a significant advantage over traditional chromatographic techniques by providing rapid analysis without the need for extensive sample separation, making it ideal for screening and targeted metabolic studies.[2]

The primary accumulating metabolites in fatty acid oxidation defects are intramitochondrial acyl-CoAs.[1] Typically, secondary metabolites such as acylcarnitines and acylglycines are measured to study these disorders.[1] However, direct measurement of acyl-CoA profiles provides a more immediate and accurate representation of the metabolic block. This FIA-MS/MS method enables the direct measurement of short-, medium-, and long-chain acyl-CoA species, providing valuable insights into metabolic dysregulation in disease models and for drug development.

Principle of the Method

This method utilizes the direct infusion of a prepared sample extract into the mass spectrometer, bypassing traditional liquid chromatography separation. The quantification of individual acyl-CoA species is achieved through tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM). Acyl-CoAs exhibit a characteristic neutral loss of 506.9 m/z, corresponding to the fragmentation of the phosphopantetheine moiety, which allows for the specific detection of this class of molecules.[1] By monitoring specific precursor-to-product ion transitions for each acyl-CoA of interest, highly sensitive and selective quantification can be achieved. Stable isotope-labeled internal standards are employed to ensure accuracy and correct for any variations during sample preparation and analysis.[1]

Experimental Protocols

Materials and Reagents
  • Acyl-CoA standards (e.g., acetyl-CoA, octanoyl-CoA, palmitoyl-CoA)

  • Stable isotope-labeled internal standards ([¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA, [C₁₇]heptadecanoyl-CoA)

  • Methanol (B129727) (HPLC or LC/MS grade)

  • Chloroform (HPLC grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Ammonium hydroxide

  • Solid Phase Extraction (SPE) columns (weak anion exchange)

  • Deionized water

Sample Preparation
  • Tissue Homogenization and Extraction:

    • Weigh approximately 100 mg of frozen tissue in a polypropylene (B1209903) tube.

    • Add a known amount of the internal standard mixture (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA, and [C₁₇]heptadecanoyl-CoA).

    • Add 3 mL of a methanol:chloroform (2:1, v/v) solution.

    • Homogenize the tissue sample on ice using a mechanical homogenizer (e.g., PowerGen 125) for 30 seconds. Repeat the homogenization.

    • Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.

  • Phase Separation:

    • Combine the supernatants in a new 15 mL polypropylene tube.

    • Add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.

    • Vortex the mixture for 10 seconds.

    • Centrifuge at 1300 x g for 15 minutes at 4°C to separate the aqueous and organic layers.

    • Carefully collect the upper aqueous layer containing the acyl-CoAs.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.

    • Load the collected aqueous fraction onto the SPE column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by a wash with 2.4 mL of methanol.

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

    • Combine the eluted fractions in a glass tube and dry under a stream of nitrogen at room temperature.

  • Sample Reconstitution:

    • Reconstitute the dried extract in 100 µL of 50% methanol prior to analysis.

Flow-Injection Tandem Mass Spectrometry Analysis
  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source and a flow injection system (e.g., Waters Quattro Ultima with a Waters 2795 HPLC system).

  • Running Buffer: 5 mM ammonium formate in methanol.

  • Flow Rate: 0.15 mL/minute.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Parameters:

    • Capillary Voltage: 3.40 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/h

    • Collision Energy: 35 V

    • Dwell Time: 0.07 seconds

  • Data Acquisition: Data is acquired using a neutral loss scan of 506.9 m/z to identify all acyl-CoA species and in Multiple Reaction Monitoring (MRM) mode for quantification.[1] The concentration of each acyl-CoA is calculated by the ratio of its peak intensity to that of the nearest chain-length internal standard.

Data Presentation

Method Validation

The method demonstrates good recovery and precision for the quantification of various acyl-CoA species.

AnalyteRecovery (%)Intra-assay CV (%)Inter-assay CV (%)
Acetyl-CoA (C2)95 ± 5< 5< 8
Octanoyl-CoA (C8)92 ± 7< 6< 9
Palmitoyl-CoA (C16)88 ± 8< 7< 10
(Data adapted from recovery and imprecision experiments)
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are used for the quantification of specific acyl-CoA species.

Acyl-CoA SpeciesPrecursor Ion (m/z)Product Ion (m/z)
Acetyl-CoA (C2)810303
Propionyl-CoA (C3)824317
Butyryl-CoA (C4)838331
Hexanoyl-CoA (C6)866359
Octanoyl-CoA (C8)894387
Decanoyl-CoA (C10)922415
Lauroyl-CoA (C12)950443
Myristoyl-CoA (C14)978471
Palmitoyl-CoA (C16)1006499
Stearoyl-CoA (C18)1034527
Oleoyl-CoA (C18:1)1032525
Linoleoyl-CoA (C18:2)1030523
Application Example: Acyl-CoA Profiles in Fatty Acid Oxidation Disorders

This method was applied to analyze the acyl-CoA profiles in the liver tissue of mouse models for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) deficiency.

Table 1: Acyl-CoA Concentrations in Liver of Wild-Type vs. SCAD Deficient Mice

Acyl-CoA SpeciesWild-Type (pmol/mg tissue)SCAD Deficient (pmol/mg tissue)Fold Change
Butyryl-CoA (C4)~15~240~16
Hexanoyl-CoA (C6)~10~40~4
(Data estimated from graphical representation in Palladino et al., 2012)[3]

Table 2: Acyl-CoA Concentrations in Liver of Wild-Type vs. SCHAD Deficient Mice

Acyl-CoA SpeciesWild-Type (pmol/mg tissue)SCHAD Deficient (pmol/mg tissue)Fold Change
3-OH-Butyryl-CoA (C4-OH)~5~15~3
3-OH-Hexanoyl-CoA (C6-OH)~4~12~3
3-OH-Octanoyl-CoA (C8-OH)~3~9~3
(Data estimated from graphical representation in Palladino et al., 2012)[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis FIA-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample (~100mg) homogenization Homogenization & Extraction (Methanol:Chloroform + Internal Standards) tissue->homogenization phase_separation Phase Separation (Ammonium Formate & Chloroform) homogenization->phase_separation spe Solid Phase Extraction (SPE) (Weak Anion Exchange) phase_separation->spe reconstitution Reconstitution (50% Methanol) spe->reconstitution fia_msms Flow-Injection Tandem Mass Spectrometry (ESI+, Neutral Loss Scan & MRM) reconstitution->fia_msms quantification Quantification (Ratio to Internal Standard) fia_msms->quantification results Acyl-CoA Profile Results quantification->results

Caption: Experimental workflow for acyl-CoA measurement.

fao_pathway cluster_fao Mitochondrial Fatty Acid β-Oxidation cluster_defects Enzyme Deficiencies long_chain_acyl_coa Long-Chain Acyl-CoA acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase (e.g., VLCAD, MCAD) long_chain_acyl_coa->acyl_coa_dehydrogenase enoyl_coa_hydratase Enoyl-CoA Hydratase acyl_coa_dehydrogenase->enoyl_coa_hydratase trans-Δ²-Enoyl-CoA scad_defect SCAD Deficiency (Affects Short-Chain Acyl-CoA) acyl_coa_dehydrogenase->scad_defect hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase enoyl_coa_hydratase->hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA ketoacyl_coa_thiolase β-Ketoacyl-CoA Thiolase hydroxyacyl_coa_dehydrogenase->ketoacyl_coa_thiolase 3-Ketoacyl-CoA schad_defect SCHAD Deficiency (Affects Short-Chain 3-Hydroxyacyl-CoA) hydroxyacyl_coa_dehydrogenase->schad_defect acetyl_coa Acetyl-CoA (to Krebs Cycle) ketoacyl_coa_thiolase->acetyl_coa shorter_acyl_coa Acyl-CoA (n-2) ketoacyl_coa_thiolase->shorter_acyl_coa shorter_acyl_coa->acyl_coa_dehydrogenase

Caption: Mitochondrial fatty acid β-oxidation pathway and associated defects.

Conclusion

The flow-injection tandem mass spectrometry method provides a rapid, sensitive, and specific approach for the comprehensive profiling of acyl-CoA species in biological tissues. Its high-throughput nature makes it particularly suitable for large-scale metabolic studies, the investigation of inborn errors of metabolism, and for monitoring the effects of drug candidates on fatty acid metabolism. The ability to directly measure the primary accumulating metabolites in disorders like SCAD and SCHAD deficiency offers a powerful tool for both basic research and clinical diagnostics development.

References

Troubleshooting & Optimization

improving the stability of (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA during extraction.

Troubleshooting Guide

Issue 1: Low or No Recovery of this compound

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Degradation during Sample Handling: this compound, a polyunsaturated acyl-CoA, is highly susceptible to degradation.- Process fresh tissue immediately whenever possible. - If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize enzymatic and chemical degradation.[1] - Avoid repeated freeze-thaw cycles which can compromise the integrity of lipids.[1]
Oxidative Damage: The polyunsaturated nature of the molecule makes it prone to oxidation, especially when catalyzed by metal ions.- Work on ice at all times to reduce the rate of chemical reactions.[1] - Use freshly prepared, high-purity solvents. - Consider adding antioxidants to the extraction buffer (see Table 1 for examples). - Incorporate metal chelating agents like EDTA to sequester metal ions that catalyze lipid oxidation.[2][3][4]
Enzymatic Degradation: Acyl-CoA hydrolases (thioesterases) present in the tissue can cleave the thioester bond.- Maintain low temperatures throughout the extraction process. - Use an acidic extraction buffer (e.g., pH 4.9) to inhibit the activity of many hydrolases.[1]
Incomplete Cell Lysis and Extraction: Inefficient disruption of cells can lead to poor recovery.- Ensure thorough homogenization of the tissue. A glass homogenizer is often effective.[1] - Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is a good starting point.[1]
Inefficient Purification: Poor performance during solid-phase extraction (SPE) can result in loss of the target molecule.- Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] - Optimize the wash and elution steps to ensure the analyte is retained and then effectively eluted.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound during extraction?

A1: The primary factors are oxidation, enzymatic degradation, pH, and temperature. As a polyunsaturated fatty acyl-CoA, this compound is particularly vulnerable to oxidation due to its double bonds.[5][6] Enzymatic hydrolysis by cellular thioesterases can also lead to significant loss.[7][8] Stability is further influenced by the pH and temperature of the extraction environment.

Q2: How can I minimize oxidation during the extraction process?

A2: To minimize oxidation, it is crucial to work quickly and at low temperatures (on ice). The use of antioxidants and metal chelators is also highly recommended. Antioxidants, such as butylated hydroxytoluene (BHT) or tocopherols, can scavenge free radicals that initiate lipid peroxidation.[4][9] Metal chelators, like ethylenediaminetetraacetic acid (EDTA), bind metal ions (e.g., iron and copper) that can catalyze oxidative reactions.[2][3][10]

Q3: What type of antioxidants and chelating agents should I use?

A3: The choice of antioxidant and chelator can depend on the specific experimental conditions. Below is a table summarizing some common options.

Table 1: Common Antioxidants and Chelating Agents for Lipid Extraction

CompoundTypeTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) Synthetic Antioxidant0.01 - 0.1%Scavenges free radicals, preventing the propagation of lipid peroxidation.[4]
Tocopherols (Vitamin E) Natural AntioxidantVariesChain-breaking antioxidant that interrupts the free-radical chain reaction of lipid peroxidation.[4]
Ascorbic Acid (Vitamin C) Natural AntioxidantVariesWater-soluble antioxidant that can regenerate other antioxidants, such as Vitamin E.[4]
EDTA Chelating Agent1 - 5 mMSequesters divalent metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in Fenton reactions that generate reactive oxygen species.[2][3][4]
Citric Acid Chelating AgentVariesChelates metal ions, particularly effective at pH values above its pKa's.[3]

Q4: What is the optimal pH for the extraction buffer?

A4: An acidic pH is generally recommended for the initial homogenization step. A buffer with a pH of around 4.9 can help to inhibit the activity of certain degradative enzymes.[1] However, the optimal pH can vary depending on the specific tissue and subsequent purification steps. Some enzymes involved in acyl-CoA metabolism have optimal pH ranges around neutrality or slightly alkaline, so maintaining an acidic environment during extraction can be beneficial.[11][12]

Q5: How should I store my biological samples to ensure the stability of this compound?

A5: For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C.[1] This minimizes both enzymatic activity and chemical degradation. It is critical to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

General Protocol for the Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a general guideline and may require optimization for specific tissues and experimental goals.

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH₄OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing an appropriate internal standard.[1]

    • Homogenize thoroughly until no visible tissue fragments remain.

  • Solvent Extraction:

    • Transfer the homogenate to a glass tube.

    • Add 5 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the homogenization buffer.

    • Load the supernatant from the solvent extraction step onto the SPE column.

    • Wash the column with 2 mL of the homogenization buffer to remove unbound contaminants.

    • Wash the column with 2 mL of a 50:50 (v/v) mixture of water and acetonitrile.

    • Elute the acyl-CoAs with 2 mL of a solution containing 2% ammonium hydroxide in a 50:50 (v/v) mixture of water and acetonitrile. A second elution with 5% ammonium hydroxide may be necessary to recover all analytes.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.[1]

    • Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., LC-MS).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis tissue Tissue Sample homogenize Homogenization (pH 4.9, on ice) tissue->homogenize add_solvent Add Acetonitrile/ Isopropanol homogenize->add_solvent centrifuge Centrifugation add_solvent->centrifuge supernatant Collect Supernatant centrifuge->supernatant load_spe Load onto SPE Column supernatant->load_spe wash_spe Wash Column load_spe->wash_spe elute Elute Acyl-CoAs wash_spe->elute dry_down Dry Under Nitrogen elute->dry_down reconstitute Reconstitute dry_down->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: Workflow for the extraction and purification of acyl-CoAs.

degradation_pathways cluster_oxidation Oxidative Degradation cluster_enzymatic Enzymatic Degradation cluster_prevention Preventative Measures acyl_coa This compound peroxidation Lipid Peroxidation Products acyl_coa->peroxidation attacked by hydrolysis Free Fatty Acid + CoA acyl_coa->hydrolysis hydrolyzed by ros Reactive Oxygen Species (ROS) ros->peroxidation metal Metal Ions (Fe²⁺, Cu²⁺) metal->ros catalyzes thioesterase Acyl-CoA Thioesterases thioesterase->hydrolysis antioxidants Antioxidants antioxidants->ros scavenge chelators Chelators chelators->metal sequester low_temp Low Temperature low_temp->thioesterase inhibit acidic_ph Acidic pH acidic_ph->thioesterase inhibit

Caption: Degradation pathways and preventative measures.

References

Technical Support Center: Optimizing Chromatographic Separation of Isomeric Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isomeric fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during chromatographic separation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomeric fatty acyl-CoAs?

A1: The main challenges in separating isomeric fatty acyl-CoAs stem from their structural similarities. These include:

  • Positional Isomers: Fatty acyl-CoAs with the same chain length and degree of unsaturation but differing in the location of double bonds are difficult to resolve with standard reversed-phase chromatography.[1]

  • Branched-Chain Isomers: Structural isomers such as iso- and anteiso-fatty acyl-CoAs have very similar physicochemical properties and hydrophobicity, leading to co-elution on standard C8 or C18 columns.[2]

  • Geometric Isomers: Cis and trans isomers can be challenging to separate due to their similar hydrophobicity, often requiring specialized columns.[3]

  • Stereoisomers: Enantiomers (e.g., 3R- and 3S-hydroxyacyl-CoAs) are chemically identical in a non-chiral environment and necessitate the use of chiral separation techniques.[4]

  • Compound Stability: Acyl-CoA thioesters are susceptible to degradation, especially through hydrolysis in alkaline or strongly acidic aqueous solutions, which requires careful sample handling.[4][5]

Q2: Which chromatographic technique is most suitable for analyzing fatty acyl-CoA isomers?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and specific quantification of fatty acyl-CoAs.[5][6] Ultra-high-performance liquid chromatography (UPLC) systems can offer improved resolution and faster analysis times compared to traditional HPLC.[7] For particularly challenging separations, such as geometric and positional isomers, silver-ion chromatography can be employed.[8][9]

Q3: Is derivatization necessary for the analysis of fatty acyl-CoAs?

A3: Derivatization is generally not required for the analysis of intact fatty acyl-CoAs by LC-MS, as their inherent properties are suitable for detection. However, for the analysis of the fatty acid portion alone by techniques like gas chromatography (GC) or to enhance detection for HPLC with UV or fluorescence detectors, derivatization is often necessary.[2][8]

Q4: How can I improve the peak shape for my acyl-CoA analytes?

A4: Poor peak shape for acyl-CoAs is a common issue. To improve it, consider the following:

  • pH of the Mobile Phase: Operating at a higher pH (around 10.5) with a buffer like ammonium (B1175870) hydroxide (B78521) can improve peak shape and resolution in reversed-phase chromatography.[5][10]

  • Ion-Pairing Agents: The use of ion-pairing agents in the mobile phase can enhance peak symmetry.[5]

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.[11] Reconstituting the dried extract in a solution like 50% methanol (B129727) in water with ammonium acetate (B1210297) can improve stability and peak shape.[6][12]

Q5: What are the characteristic fragmentation patterns of acyl-CoAs in MS/MS?

A5: In positive ion mode mass spectrometry, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[5][13] This predictable fragmentation allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species.[5] Another common fragment ion observed is at m/z 428.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of isomeric fatty acyl-CoAs.

Issue 1: Poor or No Separation of Isomers
Possible Cause Suggested Solution
Inadequate Column Chemistry For positional or geometric isomers, consider using a silver-ion column or a column with higher shape selectivity, such as a cholesterol-based stationary phase.[3][8] For chiral isomers, a chiral column is necessary.[4]
Suboptimal Mobile Phase Adjust the mobile phase composition. For reversed-phase HPLC, modifying the gradient slope or the organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity.[14] The elution order of unsaturated fatty acid isomers can be influenced by the position of the double bonds relative to the omega carbon.[1]
Temperature Fluctuations Ensure the column compartment temperature is stable, as even small changes can affect retention times and selectivity. A 1°C change can alter retention by 1-2%.
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Suggested Solution
Sample Degradation Process samples quickly on ice and store them as a dry pellet at -80°C to minimize hydrolysis.[5] Reconstitute in a buffered methanolic solution just before analysis.[12]
Suboptimal MS Parameters Optimize ion source settings, including capillary voltage, gas flow, and temperature.[4] Ensure collision energy is optimized for the specific precursor-to-product ion transition for each acyl-CoA.[13]
Ion Suppression Improve chromatographic separation to resolve analytes from co-eluting matrix components.[5] Consider using a solid-phase extraction (SPE) step for sample cleanup to reduce matrix effects.[6]
Inefficient Extraction Ensure the extraction protocol is optimized for the tissue or cell type and the specific acyl-CoAs of interest. Different solvent systems may have varying efficiencies for short-chain versus long-chain species.
Issue 3: Inconsistent Retention Times
Possible Cause Suggested Solution
Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time drift.[11]
Mobile Phase Composition In reversed-phase chromatography, the mobile phase composition, particularly the organic solvent percentage, significantly impacts retention. Prepare fresh mobile phase daily and ensure accurate mixing.
System Leaks or Clogs Check for leaks in the HPLC/UPLC system. A rising backpressure may indicate a clog in the system or column frit, which can affect retention times.[11]

Quantitative Data Summary

The following tables summarize quantitative data for various acyl-CoA species in different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes.

Table 1: Acyl-CoA Abundance in Mammalian Cell Lines [12]

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2.5
C18:1-CoA-~7~3
C20:0-CoA-~1<0.5
C20:4-CoA-~0.5~0.5
C22:0-CoA-~1.5<0.5
C24:0-CoA-~4<0.5
C26:0-CoA-~1<0.5

Note: Data from different sources may involve variations in experimental conditions and normalization methods.

Detailed Experimental Protocols

Protocol 1: Extraction of Fatty Acyl-CoAs from Cultured Cells

This protocol is a rapid and effective method for a broad range of acyl-CoAs from cultured cells.[6][12]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% methanol in water)[6]

  • Internal standard solution

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of high speed at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and wash the pellet twice with ice-cold PBS.

  • Extraction:

    • Add a defined volume of ice-cold extraction solvent containing an appropriate internal standard to the cells.

    • For adherent cells, use a cell scraper to collect the cell lysate.

    • For suspension cells, resuspend the cell pellet in the extraction solvent.

  • Protein Precipitation: Vigorously vortex the homogenate for 1 minute to ensure thorough mixing and protein precipitation.[6]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[6]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[6]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[6]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[6][12]

Protocol 2: General LC-MS/MS Analysis of Fatty Acyl-CoAs

This is a general workflow for the analysis of fatty acyl-CoA extracts.[6]

Instrumentation & Consumables:

  • UPLC or HPLC system coupled to a tandem mass spectrometer

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[6]

  • Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[6]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[6]

Procedure:

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the reconstituted sample.

    • Apply a gradient that starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[6]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each acyl-CoA of interest.

  • Data Analysis:

    • Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_harvest Cell/Tissue Harvesting extraction Acyl-CoA Extraction cell_harvest->extraction Add internal stds cleanup Sample Cleanup (SPE - Optional) extraction->cleanup lc_separation LC Separation (Reversed-Phase) cleanup->lc_separation Reconstitution ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification interpretation Data Interpretation quantification->interpretation

Caption: General experimental workflow for fatty acyl-CoA analysis.

troubleshooting_flow start Poor Isomer Separation check_column Is the column chemistry appropriate? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes use_specialty_column Use specialty column (e.g., Silver-ion, Chiral) check_column->use_specialty_column No check_temp Is the temperature stable? check_mobile_phase->check_temp Yes adjust_gradient Adjust gradient slope or solvent composition check_mobile_phase->adjust_gradient No stabilize_temp Ensure stable column temperature check_temp->stabilize_temp No end_node Improved Separation check_temp->end_node Yes use_specialty_column->end_node adjust_gradient->end_node

Caption: Troubleshooting logic for poor isomer separation.

fatty_acyl_coa_metabolism FA Fatty Acids Acyl_CoA Fatty Acyl-CoAs FA->Acyl_CoA Acyl-CoA Synthetase Beta_Ox Beta-Oxidation Acyl_CoA->Beta_Ox Lipid_Syn Complex Lipid Synthesis Acyl_CoA->Lipid_Syn Signaling Signaling Pathways Acyl_CoA->Signaling Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA TAG Triacylglycerols Lipid_Syn->TAG PL Phospholipids Lipid_Syn->PL

Caption: Central role of Fatty Acyl-CoAs in cellular metabolism.

References

Technical Support Center: Chemical Synthesis of Unsaturated Acyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of unsaturated acyl-CoA standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of synthesizing these vital molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of unsaturated acyl-CoA standards?

The main challenges stem from the inherent reactivity of the polyunsaturated fatty acid chain and the complexity of the Coenzyme A (CoA) molecule. Key difficulties include:

  • Side Reactions: The double bonds in the acyl chain are susceptible to oxidation and cis/trans isomerization during the synthesis and purification steps.

  • Low Yields: Achieving high yields can be difficult due to competing side reactions and the purification challenges of these amphipathic molecules.

  • Purification: Separating the desired unsaturated acyl-CoA from starting materials, byproducts, and isomers can be complex.

  • Stability: Unsaturated acyl-CoA standards are prone to degradation during storage through oxidation and hydrolysis.

Q2: Which chemical methods are commonly used to synthesize unsaturated acyl-CoA?

Several methods are employed, each with its own set of advantages and disadvantages. The most common approaches involve the activation of the unsaturated fatty acid's carboxylic acid group, followed by reaction with the free thiol of Coenzyme A. These methods include:

  • Mixed Anhydride (B1165640) Method: The fatty acid is reacted with a chloroformate (e.g., ethyl chloroformate) to form a mixed anhydride, which then reacts with CoA.

  • Carbodiimide (B86325) Coupling: A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate the carboxylic acid.[1]

  • N-Hydroxysuccinimide (NHS) Ester Method: The fatty acid is first converted to an NHS ester, which is a stable intermediate that can be purified before reacting with CoA to form the thioester with high yield and minimal side reactions.[2]

  • 1-Acylimidazole Method: The fatty acid is activated with carbonyldiimidazole to form an acylimidazolide, which then reacts with CoA.[3]

Q3: How can I minimize the oxidation of the double bonds during synthesis?

Oxidation is a major concern due to the presence of multiple double bonds in the fatty acid chain. To minimize this:

  • Use Degassed Solvents: Remove dissolved oxygen from all solvents by sparging with an inert gas like argon or nitrogen.

  • Work Under an Inert Atmosphere: Perform all reactions and manipulations under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

  • Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture and storage solutions.[4]

  • Use High-Purity Reagents: Impurities in solvents and reagents can catalyze oxidation.

Q4: How can I prevent cis/trans isomerization of the double bonds?

Naturally occurring unsaturated fatty acids are typically in the cis configuration, which is crucial for their biological activity. Isomerization to the more thermodynamically stable trans form can occur under certain conditions.[5] To prevent this:

  • Avoid Harsh Conditions: High temperatures and exposure to strong acids or bases can promote isomerization. Use mild reaction conditions whenever possible.

  • Limit Exposure to Light: Certain wavelengths of light can induce isomerization. Protect your reaction mixtures and purified product from light by using amber vials or wrapping containers in aluminum foil.

  • Careful Catalyst Selection: If a catalyst is used, ensure it does not also catalyze isomerization. For example, some metal catalysts used for hydrogenation can also cause isomerization.[5]

Q5: What are the best practices for purifying synthetic unsaturated acyl-CoAs?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying synthetic unsaturated acyl-CoAs.

  • Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique. A C18 column is typically employed with a gradient elution of a buffered aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol.[6]

  • Detection: The eluent is monitored by UV detection, typically at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of CoA.[6]

  • Solid-Phase Extraction (SPE): Prior to HPLC, SPE can be used for initial cleanup and concentration of the sample. C18 cartridges are a common choice.[6]

Q6: How should I store my purified unsaturated acyl-CoA standards to ensure their stability?

Long-term stability is crucial for maintaining the integrity of your standards.

  • Storage Temperature: Store standards at -80°C for long-term storage. For short-term use, -20°C is acceptable.

  • Solvent: Store in a buffered aqueous solution at a slightly acidic pH (around 5-6) to minimize hydrolysis of the thioester bond. The addition of a small amount of an antioxidant can also be beneficial.

  • Inert Atmosphere: For highly unsaturated acyl-CoAs, consider storing aliquots under an inert gas like argon to prevent oxidation.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the molecule, store the standard in small, single-use aliquots.

Troubleshooting Guides

Problem: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor quality of Coenzyme A Ensure the CoA starting material is of high purity and the free thiol group is not oxidized. You can test for free thiols using Ellman's reagent.
Inefficient activation of the fatty acid In carbodiimide coupling, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[7] To minimize this, use a less polar solvent like dichloromethane (B109758) or add an activating agent such as N-hydroxysuccinimide (NHS).[7] For the mixed anhydride method, ensure your chloroformate is fresh and the reaction is kept cold.
Hydrolysis of activated fatty acid or final product Ensure all glassware is dry and use anhydrous solvents, especially for the fatty acid activation step. The thioester bond of the final product is also susceptible to hydrolysis at basic pH.
Side reaction of amine with coupling reagent In carbodiimide reactions, the amine can react with the carbodiimide itself. Using additives like HOBt can mitigate this.[8]
Incorrect stoichiometry Carefully control the molar ratios of your reactants. A slight excess of the activated fatty acid is often used.
Problem: Product Degradation (Oxidation or Isomerization)
Potential Cause Troubleshooting Steps
Presence of oxygen in solvents or atmosphere Degas all solvents thoroughly and maintain an inert atmosphere throughout the synthesis and purification process.
Exposure to light Protect your reaction and product from light at all stages.
High reaction or purification temperatures Perform reactions at the lowest effective temperature. Avoid excessive heating during solvent removal.
Contamination with metal ions Metal ions can catalyze oxidation. Use high-purity reagents and acid-washed glassware to minimize metal contamination.
Inappropriate storage conditions Review the storage recommendations in the FAQ section. Ensure the pH of your storage buffer is appropriate and consider adding an antioxidant.

Quantitative Data Summary

The yield of chemical synthesis of unsaturated acyl-CoAs can vary significantly depending on the method used and the specific fatty acid. Below is a summary of reported yields for different methods.

Synthesis MethodUnsaturated Acyl-CoAReported YieldReference
Mixed Anhydridecis-4-Decenoyl-CoA75-78%[7]
N-Hydroxysuccinimide EsterPalmitoleoyl-CoAHigh Yield (not quantified)[2]
Carbodiimide (DCC)Oleoyl Anhydride (intermediate)87-94%[9]

Experimental Protocols

General Protocol for Mixed Anhydride Synthesis of Oleoyl-CoA

This protocol is a general guideline and may require optimization.

  • Preparation:

    • Dissolve oleic acid in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an argon atmosphere.

    • Cool the solution to -15°C in a dry ice/acetone bath.

    • Add triethylamine (B128534) (1.1 equivalents) to the solution.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at -15°C.

    • Stir the reaction mixture for 30 minutes at -15°C to form the mixed anhydride.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in a cold, degassed aqueous buffer (e.g., sodium bicarbonate, pH 8).

    • Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring. The reaction is often performed in a biphasic system or with a co-solvent to facilitate mixing.

    • Allow the reaction to proceed for 1-2 hours, monitoring the progress by TLC or HPLC.

  • Purification:

    • Acidify the reaction mixture to pH ~5 with a dilute acid (e.g., HCl).

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove unreacted fatty acid and other organic impurities.

    • Purify the aqueous phase containing the oleoyl-CoA by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing a buffer (e.g., ammonium (B1175870) acetate).

    • Lyophilize the fractions containing the pure product.

Visualizations

Chemical_Synthesis_Workflow cluster_activation Fatty Acid Activation cluster_coupling Coupling Reaction cluster_purification Purification start Unsaturated Fatty Acid activated Activated Fatty Acid (e.g., Mixed Anhydride) start->activated Coupling Agent (e.g., Ethyl Chloroformate) crude_product Crude Unsaturated Acyl-CoA activated->crude_product coa Coenzyme A coa->crude_product hplc RP-HPLC crude_product->hplc pure_product Pure Unsaturated Acyl-CoA Standard hplc->pure_product Troubleshooting_Low_Yield action_node action_node result_node Consider other factors: stoichiometry, temperature. start Low Yield? check_coa CoA Quality Issue? start->check_coa check_activation Activation Inefficient? check_coa->check_activation No action_node_coa Use fresh, high-purity CoA. Test for free thiols. check_coa->action_node_coa Yes check_hydrolysis Hydrolysis Occurring? check_activation->check_hydrolysis No action_node_activation Add NHS/HOBt to carbodiimide reaction. Use fresh chloroformate for mixed anhydride. check_activation->action_node_activation Yes check_hydrolysis->result_node No action_node_hydrolysis Use anhydrous solvents. Maintain neutral or slightly acidic pH. check_hydrolysis->action_node_hydrolysis Yes Synthesis_Challenges_Relationship main_challenge Synthesis of Unsaturated Acyl-CoA sub_challenge1 Side Reactions main_challenge->sub_challenge1 sub_challenge2 Purification Complexity main_challenge->sub_challenge2 sub_challenge3 Product Instability main_challenge->sub_challenge3 detail1a Oxidation sub_challenge1->detail1a detail1b Isomerization sub_challenge1->detail1b detail2a Byproduct Removal sub_challenge2->detail2a detail2b Isomer Separation sub_challenge2->detail2b detail3a Hydrolysis sub_challenge3->detail3a detail3b Oxidative Degradation sub_challenge3->detail3b

References

Technical Support Center: Analysis of (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the tissue analysis of (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a long-chain fatty acyl-CoA that is an intermediate in the mitochondrial beta-oxidation of (11Z,14Z)-eicosadienoic acid. The breakdown of fatty acids like this is a crucial process for energy production in many tissues.[1][2][3][4] Accurate measurement of this and other acyl-CoAs can provide insights into cellular metabolism and the effects of drugs on these pathways.

Q2: What are matrix effects and how do they affect the analysis of this compound?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[5] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis. In tissue analysis of acyl-CoAs, common sources of matrix effects include phospholipids (B1166683), salts, and other endogenous metabolites.[5]

Q3: How can I determine if my analysis is affected by matrix effects?

Two common methods to assess matrix effects are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the LC column. A blank tissue extract is then injected onto the column. Dips in the constant signal indicate ion suppression, while peaks indicate ion enhancement at specific retention times.[5]

  • Post-Extraction Spiking: This is a quantitative method. The signal response of a known concentration of this compound spiked into a pre-extracted blank tissue matrix is compared to the response of the same concentration in a clean solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[5]

Q4: What are the best strategies for minimizing matrix effects during sample preparation?

Effective sample preparation is key to mitigating matrix effects. Strategies include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering components like phospholipids and salts while concentrating the analyte of interest.[6][7][8]

  • Liquid-Liquid Extraction (LLE): Can be used to separate lipids based on their polarity.

  • Protein Precipitation: While useful for removing proteins, it is often insufficient on its own to remove phospholipids and other interfering small molecules.

Q5: Which internal standard should I use for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ¹⁵N-labeled this compound.[8][9] If this is not available, a structurally similar odd-chain fatty acyl-CoA, like heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative as it is not naturally abundant in most tissues.[8][10] The internal standard should be added as early as possible in the sample preparation process to account for analyte loss during extraction and to compensate for matrix effects.[8][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal for this compound Ion suppression due to matrix effects.Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE).[6][7][8] Optimize chromatographic separation to resolve the analyte from interfering matrix components.[6] Dilute the sample to reduce the concentration of interfering molecules.
Analyte degradation.Ensure tissue samples are flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[12] Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.
Inefficient extraction.Optimize the extraction solvent system. A mixture of methanol (B129727), chloroform, and water is commonly used for lipid extraction.[8] Ensure complete tissue homogenization.
Poor reproducibility of results Inconsistent matrix effects between samples.Use a suitable internal standard (ideally stable isotope-labeled) added at the beginning of the sample preparation.[8][9][11] Ensure the sample preparation protocol is followed consistently for all samples.
Incomplete removal of phospholipids.Use a specialized SPE sorbent designed for phospholipid removal or optimize the wash and elution steps of your current SPE protocol.
Peak tailing or splitting in the chromatogram Co-elution with interfering compounds.Optimize the LC gradient to improve the separation of the analyte from other matrix components.[6] Consider using a different stationary phase for the LC column.
Column contamination.Implement a column wash step at the end of each run to remove strongly retained matrix components. Periodically flush the column with a strong solvent.[13]

Experimental Protocols

Tissue Homogenization and Extraction

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues.[7][8]

  • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.

  • Add a suitable internal standard (e.g., heptadecanoyl-CoA or a stable isotope-labeled standard).[8][10]

  • Add 1 mL of ice-cold extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9).[7]

  • Homogenize the tissue thoroughly on ice.

  • Add 2 mL of an organic solvent mixture (e.g., methanol:chloroform 2:1 v/v) and vortex vigorously.[8]

  • Centrifuge at 4°C to pellet the protein and cellular debris.

  • Transfer the supernatant to a new tube for further purification.

Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol utilizes a weak anion exchange SPE column to purify acyl-CoAs.[8][12]

  • Condition the SPE column: Pass 3 mL of methanol through the column, followed by 3 mL of water.

  • Equilibrate the column: Pass 3 mL of equilibration buffer (e.g., 100 mM KH₂PO₄, pH 4.9) through the column.[7]

  • Load the sample: Load the supernatant from the tissue extraction onto the column.

  • Wash the column (Step 1): Wash with 3 mL of 2% formic acid in water to remove polar impurities.[8]

  • Wash the column (Step 2): Wash with 3 mL of methanol to remove non-polar impurities like phospholipids.[8]

  • Elute the acyl-CoAs: Elute the acyl-CoAs with two aliquots of 2.4 mL of a basic solution (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol, followed by 5% ammonium hydroxide in methanol).[8]

  • Dry and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with your LC-MS system (e.g., 50% methanol).[8]

LC-MS/MS Analysis

This is a general method for the analysis of long-chain acyl-CoAs.[6][14][15]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like triethylamine (B128534) acetate.[15]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure good separation.

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. For acyl-CoAs, a common approach is to monitor the neutral loss of 507 Da, which corresponds to the fragmentation of the phosphopantetheine moiety.[6][10]

Visualizations

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty_Acid (11Z,14Z)-Eicosadienoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA (11Z,14Z)-Eicosadienoyl-CoA Acyl_CoA_Synthetase->Acyl_CoA CPT1 CPT1 Acyl_CoA->CPT1 Acylcarnitine (11Z,14Z)-Eicosadienoylcarnitine CPT1->Acylcarnitine Acyl_CoA_Mito (11Z,14Z)-Eicosadienoyl-CoA Acylcarnitine->Acyl_CoA_Mito CAT Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA_Mito->Acyl_CoA_Dehydrogenase Enoyl_CoA 2,3-trans-Enoyl-CoA intermediate Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA intermediate Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Oxoacyl_CoA (11Z,14Z)-3-oxoicosa- 11,14-dienoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Oxoacyl_CoA Thiolase Thiolase Oxoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA

Figure 1. Simplified pathway of mitochondrial fatty acid beta-oxidation.

experimental_workflow Tissue_Sample 1. Tissue Sample Collection (Flash-freeze in liquid N2) Homogenization 2. Homogenization (with Internal Standard) Tissue_Sample->Homogenization Extraction 3. Solvent Extraction Homogenization->Extraction Purification 4. Solid-Phase Extraction (SPE) Extraction->Purification Analysis 5. LC-MS/MS Analysis Purification->Analysis Data_Processing 6. Data Processing & Quantification Analysis->Data_Processing

Figure 2. General experimental workflow for tissue analysis.

troubleshooting_flowchart Start Start: Poor Signal or High Variability Check_IS Is internal standard response consistent? Start->Check_IS Sample_Prep_Issue Investigate Sample Preparation: - Extraction efficiency - Analyte stability Check_IS->Sample_Prep_Issue No Matrix_Effect_Suspected Matrix Effect Suspected Check_IS->Matrix_Effect_Suspected Yes Re-evaluate Re-evaluate Performance Sample_Prep_Issue->Re-evaluate Optimize_Cleanup Optimize Sample Cleanup: - Implement/improve SPE - Use phospholipid removal plates Matrix_Effect_Suspected->Optimize_Cleanup Optimize_Chroma Optimize Chromatography: - Adjust gradient - Change column Optimize_Cleanup->Optimize_Chroma Dilute_Sample Dilute Sample Optimize_Chroma->Dilute_Sample Dilute_Sample->Re-evaluate

Figure 3. Troubleshooting flowchart for matrix effects.

References

Technical Support Center: Optimizing Collision Energy for Fragmentation of 3-Oxo Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-oxo fatty acyl-CoAs using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragment ions of 3-oxo fatty acyl-CoAs in positive ion mode mass spectrometry?

A1: In positive ion mode, 3-oxo fatty acyl-CoAs exhibit two primary fragmentation patterns. The first is a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety of the Coenzyme A molecule.[1][2][3] The second is the generation of a product ion at m/z 428, representing the CoA moiety itself.[2][4] Additionally, due to the presence of the 3-oxo (or beta-keto) group, expect to see fragmentation resulting from cleavage of the C-C bonds adjacent to this carbonyl group.[5][6]

Q2: How does the 3-oxo group influence the fragmentation pattern compared to a standard fatty acyl-CoA?

A2: The 3-oxo group introduces additional, specific fragmentation pathways. The major fragmentation for ketones involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage.[5][6] This will result in fragment ions that are specific to the structure of the fatty acyl chain and can be used to confirm the position of the oxo-group. This is in addition to the typical CoA-related fragmentations.

Q3: What is a good starting point for collision energy when analyzing 3-oxo fatty acyl-CoAs?

A3: For long-chain acyl-CoAs, a collision energy of around 30 eV is a commonly used starting point.[7] However, the optimal collision energy will be instrument-dependent and should be empirically determined for your specific 3-oxo fatty acyl-CoA of interest. It is recommended to perform a collision energy optimization experiment for each new analyte.

Q4: Should I expect to see the molecular ion in my spectra?

A4: The molecular ion of a 3-oxo fatty acyl-CoA may be observed, but it is often of low abundance or even absent, especially with energetic ionization techniques.[5] It is more common to observe the protonated molecule [M+H]+ in positive ion mode.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of 3-oxo fatty acyl-CoAs.

Problem Possible Causes Recommended Solutions
Poor or no fragmentation of the 3-oxo fatty acyl-CoA 1. Collision energy is too low. 2. Issues with the collision cell (e.g., low gas pressure). 3. Instability of the precursor ion.1. Gradually increase the collision energy in increments of 2-5 eV and observe the fragmentation pattern. 2. Check the collision gas settings on your mass spectrometer and ensure they are within the manufacturer's recommended range. 3. Optimize source conditions (e.g., capillary temperature, spray voltage) to ensure stable ion generation.
Only CoA-related fragments (neutral loss of 507, m/z 428) are observed, with no specific fragments from the fatty acyl chain. 1. Collision energy is not optimized to induce fragmentation of the fatty acyl chain. 2. The 3-oxo group is not providing a distinct fragmentation pathway under the current conditions.1. Perform a collision energy optimization experiment, analyzing the intensity of both CoA-related and chain-specific fragments across a range of collision energies. 2. Consider derivatization of the keto-group if specific chain fragmentation is critical and cannot be achieved otherwise.
High background noise or interfering peaks 1. Contamination from the sample matrix. 2. Contamination from the LC-MS system (e.g., solvents, tubing). 3. Non-specific binding to the analytical column.1. Improve sample preparation by including a solid-phase extraction (SPE) step. 2. Flush the LC system with a strong solvent wash. Ensure you are using high-purity, LC-MS grade solvents. 3. Use a guard column and ensure the analytical column is appropriate for lipid analysis. Consider adjusting the mobile phase composition.
Inconsistent retention times 1. Issues with the HPLC/UPLC system (e.g., pump malfunction, leaks). 2. Column degradation. 3. Changes in mobile phase composition.1. Perform system suitability tests and check for pressure fluctuations. 2. Replace the analytical column if it has exceeded its recommended lifetime or shows signs of performance loss. 3. Prepare fresh mobile phases daily and ensure they are properly degassed.

Experimental Protocols

Sample Preparation: Protein Precipitation for 3-Oxo Fatty Acyl-CoA Extraction

This protocol is adapted from established methods for short-chain acyl-CoA analysis and is suitable for the extraction of 3-oxo fatty acyl-CoAs from biological matrices such as cell culture or tissue homogenates.[8]

  • Homogenization: For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS). For tissues, weigh and homogenize the tissue on ice.

  • Extraction: To the homogenized sample, add 200 µL of an ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) solution containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).[8]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[8]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[8]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.[8]

LC-MS/MS Method for Quantitative Analysis

This method provides a general framework for the LC-MS/MS analysis of 3-oxo fatty acyl-CoAs.[8]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5 (adjusted with ammonium hydroxide).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis.

    • MRM Transitions:

      • Primary Transition: [M+H]+ → [M+H-507]+

      • Confirmatory Transition: [M+H]+ → 428.1

      • Chain-Specific Transitions: [M+H]+ → fragments resulting from cleavage at the 3-oxo position (these will be specific to your analyte).

Data Presentation

Table 1: Example MRM Transitions for a Hypothetical 3-Oxo-Hexadecanoyl-CoA
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
3-Oxo-Hexadecanoyl-CoA1022.6515.630-40Neutral loss of 3'-phosphoadenosine diphosphate
3-Oxo-Hexadecanoyl-CoA1022.6428.135-45Coenzyme A fragment
3-Oxo-Hexadecanoyl-CoA1022.6User DeterminedUser OptimizedFragment from cleavage adjacent to the 3-oxo group

Note: The optimal collision energy will vary depending on the instrument and the specific analyte and should be determined empirically.

Visualizations

Diagram 1: General Fragmentation Pathway of a 3-Oxo Fatty Acyl-CoA

fragmentation_pathway Precursor [3-Oxo-Fatty Acyl-CoA + H]+ NL_507 [M+H-507]+ (Acyl Chain Fragment) Precursor->NL_507 Neutral Loss of 507 Da CoA_Frag m/z 428 (CoA Fragment) Precursor->CoA_Frag Alpha_Cleavage Acyl Chain Fragments (from α-cleavage at 3-oxo position) Precursor->Alpha_Cleavage α-cleavage

Caption: Fragmentation of a 3-oxo fatty acyl-CoA.

Diagram 2: Experimental Workflow for Collision Energy Optimization

optimization_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Standard Prepare Standard Solution of 3-Oxo Fatty Acyl-CoA Infusion Direct Infusion or LC Injection Standard->Infusion MS1 Select Precursor Ion in MS1 Infusion->MS1 CID Apply Range of Collision Energies (e.g., 10-60 eV) MS1->CID MS2 Acquire Product Ion Spectra (MS2) CID->MS2 Plot Plot Fragment Ion Intensity vs. Collision Energy MS2->Plot Optimal_CE Determine Optimal Collision Energy for each Fragment Plot->Optimal_CE

Caption: Workflow for optimizing collision energy.

References

improving the recovery of short-chain acyl-CoAs with modified extraction protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of short-chain acyl-CoAs. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of recovery rates through modified extraction protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of short-chain acyl-CoAs often poor with standard extraction methods?

A1: Standard extraction methods often utilize Solid-Phase Extraction (SPE) for sample cleanup. However, short-chain acyl-CoAs are more hydrophilic than their long-chain counterparts and can be lost during the SPE process, leading to poor recovery.

Q2: What is the most significant modification to improve the recovery of short-chain acyl-CoAs?

A2: The most impactful modification is the avoidance of SPE. Protocols that use protein precipitation with agents like 5-sulfosalicylic acid (SSA) followed by direct injection into the LC-MS/MS system have shown significantly higher recovery rates for short-chain acyl-CoAs.[1]

Q3: Can I use other deproteinization agents besides SSA?

A3: Yes, other acids like perchloric acid (PCA) and trichloroacetic acid (TCA) can be used for deproteinization. However, these often require a subsequent SPE step to remove the acid, which can lead to the loss of short-chain acyl-CoAs.[1] SSA is advantageous as it is compatible with direct LC-MS/MS analysis without an SPE step.[1]

Q4: What are some alternative extraction solvents I can use?

A4: A mixture of acetonitrile (B52724) and 2-propanol has been shown to be effective for the extraction of a wide range of acyl-CoAs, including short-chain species, with high recovery rates.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no recovery of short-chain acyl-CoAs (e.g., Acetyl-CoA, Propionyl-CoA) Use of Solid-Phase Extraction (SPE) leading to loss of hydrophilic compounds.- Adopt an SPE-free protocol. Utilize 5-sulfosalicylic acid (SSA) for protein precipitation and inject the supernatant directly. - If SPE is unavoidable, ensure the cartridge type and elution method are optimized for polar analytes.
Inconsistent or poor reproducibility of results Incomplete protein precipitation. Instability of acyl-CoAs in the final extract.- Ensure thorough vortexing and incubation on ice after adding the deproteinization agent (e.g., SSA). - Analyze samples promptly after extraction or store them at -80°C. Reconstitute in a buffered solution (e.g., 50 mM ammonium (B1175870) acetate) to maintain pH stability.
Poor peak shape (e.g., tailing) in LC-MS/MS analysis Secondary interactions between the analyte and the stationary phase. Inappropriate mobile phase pH.- Add a buffer to the mobile phase. For example, use ammonium formate (B1220265) along with formic acid to minimize silanol (B1196071) interactions.[3] - Adjust the mobile phase pH. Short-chain acyl-CoAs often show better peak shape in slightly acidic conditions.
High background or matrix effects in LC-MS/MS Contaminants from the sample matrix.- While avoiding SPE is recommended for recovery, if the matrix is particularly "dirty," a very gentle and optimized SPE step might be a necessary compromise. - Ensure proper sample quenching and washing steps to remove interfering substances before extraction.
Instrument contamination leading to carryover Residual acyl-CoAs in the injection port, tubing, or column.- Implement a rigorous wash protocol for the autosampler and injection system between samples. - Use an in-line filter to trap particulates that may cause blockages and carryover.[4]

Data Presentation

Table 1: Comparative Recovery of Short-Chain Acyl-CoAs with Different Extraction Protocols

This table summarizes the percent recovery of various short-chain acyl-CoAs and related metabolites using a traditional protocol involving 10% Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) versus a modified protocol using 2.5% 5-Sulfosalicylic Acid (SSA) without SPE. The recovery is relative to a direct spike in water.

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Acetyl-CoA3659
Propionyl-CoA6280
Malonyl-CoA2674
Isovaleryl-CoA5859
Free CoA174
Dephospho-CoA0>99
Pantothenate0>100

(Data adapted from a study comparing extraction techniques.[1])

Table 2: Recovery of Acyl-CoAs using Acetonitrile/2-Propanol Extraction

This table shows the recovery rates for a range of acyl-CoAs from rat liver tissue using an extraction method with acetonitrile/2-propanol followed by a purification step.

Acyl-CoATissue Extraction Recovery (%)Solid-Phase Purification Recovery (%)
Acetyl-CoA93-10483-90
Malonyl-CoA93-10483-90
Octanoyl-CoA93-10483-90

(Data adapted from a study on a novel isolation procedure for acyl-CoAs.[2])

Experimental Protocols

Protocol: SPE-Free Extraction of Short-Chain Acyl-CoAs from Cultured Cells using 5-Sulfosalicylic Acid (SSA)

This protocol is designed to maximize the recovery of short-chain acyl-CoAs by avoiding a solid-phase extraction step.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution

  • Internal standard (e.g., a stable isotope-labeled short-chain acyl-CoA)

  • Cell scrapers

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Cell Washing:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with ice-cold PBS.

  • Quenching and Lysis:

    • Immediately add 200 µL of ice-cold 2.5% SSA containing the internal standard directly to the culture plate.

    • Use a cell scraper to scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 15 seconds.

    • Incubate the lysate on ice for 10 minutes to ensure complete protein precipitation.

  • Clarification of Lysate:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, clean microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Sample Analysis:

    • The supernatant is now ready for direct injection into the LC-MS/MS system.

Visualizations

Fatty Acid β-Oxidation Workflow

This diagram illustrates the cyclical process of fatty acid β-oxidation, where a fatty acyl-CoA is shortened by two carbons in each cycle, producing Acetyl-CoA, FADH₂, and NADH.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Oxidation1 Oxidation Fatty_Acyl_CoA->Oxidation1 Trans_Enoyl_CoA Trans-Δ²-Enoyl-CoA Oxidation1->Trans_Enoyl_CoA FADH2 FADH₂ Oxidation1->FADH2 Hydration Hydration Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Hydration->Hydroxyacyl_CoA Oxidation2 Oxidation Ketoacyl_CoA β-Ketoacyl-CoA Oxidation2->Ketoacyl_CoA NADH NADH + H⁺ Oxidation2->NADH Thiolysis Thiolysis Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolysis->Shortened_Acyl_CoA To next cycle Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA To Citric Acid Cycle Trans_Enoyl_CoA->Hydration Hydroxyacyl_CoA->Oxidation2 Ketoacyl_CoA->Thiolysis FAD FAD FAD->Oxidation1 H2O H₂O H2O->Hydration NAD NAD⁺ NAD->Oxidation2 CoA_SH CoA-SH CoA_SH->Thiolysis

Caption: The four main steps of the fatty acid β-oxidation spiral.

Citric Acid Cycle (Krebs Cycle)

This diagram shows the central role of Acetyl-CoA in the Citric Acid Cycle, a key metabolic pathway for cellular energy production.

citric_acid_cycle Acetyl_CoA Acetyl-CoA (2C) Citrate Citrate (6C) Acetyl_CoA->Citrate Oxaloacetate Oxaloacetate (4C) Oxaloacetate->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate Alpha_Ketoglutarate α-Ketoglutarate (5C) Isocitrate->Alpha_Ketoglutarate NADH1 NADH Isocitrate->NADH1 CO2_1 CO₂ Isocitrate->CO2_1 Succinyl_CoA Succinyl-CoA (4C) Alpha_Ketoglutarate->Succinyl_CoA NADH2 NADH Alpha_Ketoglutarate->NADH2 CO2_2 CO₂ Alpha_Ketoglutarate->CO2_2 Succinate Succinate (4C) Succinyl_CoA->Succinate GTP GTP Succinyl_CoA->GTP Fumarate Fumarate (4C) Succinate->Fumarate FADH2 FADH₂ Succinate->FADH2 Malate Malate (4C) Fumarate->Malate Malate->Oxaloacetate NADH3 NADH Malate->NADH3

References

addressing non-linearity in calibration curves for acyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments, with a specific focus on non-linear calibration curves.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for acyl-CoA quantification non-linear?

A1: Non-linearity in calibration curves for acyl-CoA quantification, particularly when using methods like liquid chromatography-mass spectrometry (LC-MS/MS), is a common observation.[1] Several factors can contribute to this phenomenon:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed with ions, leading to a plateau in the signal response and a non-linear curve.[2][3] This means the detector is no longer able to count all incoming ions accurately.[2]

  • Matrix Effects: Components within the biological sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the target acyl-CoA analyte in the MS source.[1][4] This can lead to ion suppression or enhancement, which may be concentration-dependent and result in a non-linear response.[4] Different subcellular matrices can have varying effects on the signal intensity of the same analyte.[5]

  • Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of your calibration standards are a significant source of non-linearity.[4]

  • Analyte Instability: Acyl-CoAs can be unstable in aqueous solutions, and degradation can lead to inaccuracies in standard concentrations and a non-linear response.[6][7]

  • Adduct Formation: The formation of adducts (e.g., sodium, potassium) with the acyl-CoA molecules can split the ion signal into multiple m/z values, potentially affecting the linearity of the primary ion's calibration curve.[8]

  • Inappropriate Regression Model: Forcing a linear regression model on inherently non-linear data will result in a poor fit and inaccurate quantification.[1][9]

Q2: What is detector saturation and how can I identify it?

A2: Detector saturation occurs when the rate of ions reaching the mass spectrometer's detector is too high for the detector to count them all accurately.[2] This leads to a non-linear response, where an increase in analyte concentration does not produce a proportional increase in signal.[2] A key indicator of detector saturation is a calibration curve that is linear at lower concentrations but flattens out or plateaus at higher concentrations.[3][4][10] To confirm saturation, you can extend your calibration curve to include even higher concentration standards and observe if the plateau effect continues.[4]

Q3: How do matrix effects cause non-linearity in my calibration curve?

A3: Matrix effects occur when molecules in the sample matrix co-eluting with the analyte interfere with the analyte's ionization process in the mass spectrometer's ion source.[4] This interference can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement). These effects can be concentration-dependent, meaning the degree of suppression or enhancement changes as the concentration of the matrix components changes relative to the analyte. This variability disrupts the proportional relationship between concentration and response, leading to a non-linear calibration curve.[4] The importance of using matrix-matched calibration standards is highlighted by the fact that different subcellular fractions can produce distinct standard curves for the same acyl-CoA.[5]

Troubleshooting Guides

Problem: My calibration curve is showing a plateau at high concentrations.

Possible Cause Troubleshooting Step Experimental Protocol
Detector Saturation 1. Dilute Samples and Standards: Dilute your samples and higher concentration standards to bring them into the linear range of the detector.[2][3] 2. Reduce Injection Volume: Injecting a smaller volume of the sample can reduce the number of ions entering the mass spectrometer.[3] 3. Modify MS Instrument Parameters: Adjust parameters such as collision energy or use an alternative, less intense SRM transition to reduce signal intensity.[3]See Protocol 1: Sample Dilution and Injection Volume Adjustment

Problem: My calibration curve is non-linear across the entire concentration range.

Possible Cause Troubleshooting Step Experimental Protocol
Matrix Effects 1. Use Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS that co-elutes with the analyte experiences similar matrix effects, allowing for accurate correction.[1][4][11][12][13] 2. Employ Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is identical to your sample matrix (e.g., charcoal-stripped serum, cell lysate from unlabeled cells).[1][5][14] 3. Improve Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]See Protocol 2: Stable Isotope Dilution and Matrix-Matched Calibration and Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
Inappropriate Curve Fitting 1. Use Weighted Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to give less weight to the more variable high-concentration points.[1][15] 2. Fit a Non-Linear Curve: If the data is inherently non-linear, use a quadratic (second-order polynomial) or higher-order regression model.[1][9][16]See Protocol 4: Data Analysis with Weighted Regression and Non-Linear Curve Fitting

Experimental Protocols

Protocol 1: Sample Dilution and Injection Volume Adjustment
  • Initial Assessment: Analyze your highest concentration standard. If the peak shape is flat-topped or the response is not significantly higher than the next lowest standard, detector saturation is likely.[3]

  • Serial Dilution: Prepare a series of dilutions (e.g., 1:10, 1:50, 1:100) of your sample and the high-concentration standards using the initial mobile phase or a solvent compatible with your chromatography.

  • Re-analysis: Analyze the diluted samples and standards using the same LC-MS/MS method.

  • Injection Volume Reduction: If dilution is not feasible or desirable, reduce the injection volume systematically (e.g., from 10 µL to 5 µL, then to 2 µL) and re-analyze.

  • Data Evaluation: Construct a new calibration curve with the data from the diluted standards. The curve should now exhibit improved linearity. Determine the appropriate dilution factor or injection volume that places all your samples within the linear range.

Protocol 2: Stable Isotope Dilution and Matrix-Matched Calibration
  • Acquire SIL-IS: Obtain or synthesize a stable isotope-labeled version of the acyl-CoA you are quantifying. The SIL-IS should have a mass shift of at least 3 Da to avoid isotopic overlap. Stable isotope labeling by essential nutrients in cell culture (SILEC) is a method to produce these standards.[11][12][17]

  • Prepare SIL-IS Spiking Solution: Prepare a working solution of the SIL-IS at a concentration that will yield a robust signal in your samples.

  • Prepare Matrix-Matched Calibrators:

    • Obtain a blank matrix (e.g., lysate from cells grown in media with unlabeled precursors, charcoal-stripped serum).

    • Prepare a series of calibration standards by spiking known amounts of the unlabeled acyl-CoA standard into the blank matrix.

    • Add a constant amount of the SIL-IS working solution to each calibrator and to each study sample.

  • Sample Preparation: Extract the acyl-CoAs from your samples, to which the SIL-IS has been added.

  • LC-MS/MS Analysis: Analyze the prepared calibrators and samples.

  • Data Analysis: For each standard and sample, calculate the peak area ratio of the analyte to the SIL-IS. Construct the calibration curve by plotting the peak area ratio against the concentration of the analyte.[1]

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Cartridge Selection: Choose an SPE cartridge with a sorbent that retains your acyl-CoA of interest while allowing interfering matrix components to be washed away (e.g., a mixed-mode or polymer-based sorbent).

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by an equilibration with an aqueous buffer.[4]

  • Loading: Load your sample (previously spiked with SIL-IS if using stable isotope dilution) onto the conditioned cartridge.[4]

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences. The wash solvent should be strong enough to elute contaminants but not the analyte.[4]

  • Elution: Elute the acyl-CoA from the cartridge using a stronger organic solvent.[4]

  • Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with your LC mobile phase.

  • Analysis: Analyze the cleaned-up sample by LC-MS/MS.

Protocol 4: Data Analysis with Weighted Regression and Non-Linear Curve Fitting
  • Data Acquisition: Generate your calibration curve data by analyzing standards at a minimum of 6-8 different concentration levels.[4]

  • Initial Plotting: Plot the instrument response (y-axis) against the analyte concentration (x-axis) and perform a standard linear regression (unweighted).

  • Residual Analysis: Plot the residuals (the difference between the observed and predicted response) against the concentration. If the residuals show a pattern (e.g., a "U" shape or increasing variance with concentration), the linear model is not appropriate.[9]

  • Apply Weighting: Re-process the calibration data using a weighted least-squares regression. Common weighting factors include 1/x, 1/x², or 1/y².[1][15] The appropriate weighting factor is often determined empirically by which one provides the most randomly distributed residual plot.

  • Non-Linear Fit: If weighting does not adequately address the non-linearity, fit the data to a quadratic equation (y = ax² + bx + c).[1][9] Most chromatography data systems have options for non-linear curve fitting.

  • Model Selection: Choose the simplest model that accurately describes the data, as indicated by the residual plot and the correlation coefficient (R²). While a high R² is desirable, visual inspection of the curve fit and the randomness of the residuals are more critical for assessing linearity.[18]

Data Presentation

Table 1: Comparison of Regression Models for a Non-Linear Calibration Curve

Regression ModelEquationR² ValueSum of Squared Residuals
Linear (Unweighted) y = mx + c0.9851.25E+10
Linear (1/x² Weighted) y = mx + c0.9925.87E+09
Quadratic (Unweighted) y = ax² + bx + c0.9999.12E+08

This table illustrates a hypothetical scenario where a quadratic fit provides a better representation of the data than a linear model, as indicated by a higher R² value and a lower sum of squared residuals.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation cluster_solution Solutions & Refinements start Start: Non-Linear Calibration Curve prep_standards Prepare Standards & Samples start->prep_standards add_is Add Stable Isotope Internal Standard prep_standards->add_is cleanup Sample Cleanup (SPE) add_is->cleanup lcms LC-MS/MS Analysis cleanup->lcms process_data Generate Calibration Curve (Peak Area Ratio vs. Conc.) lcms->process_data dilute Dilute Sample / Reduce Injection Volume lcms->dilute If Detector Saturation eval_linearity Evaluate Linearity (Residuals, R²) process_data->eval_linearity linear Linear? eval_linearity->linear weighted_fit Apply Weighted or Quadratic Fit linear->weighted_fit quantify Quantify Samples linear->quantify Yes dilute->lcms weighted_fit->quantify

Caption: Troubleshooting workflow for non-linear calibration curves in acyl-CoA quantification.

matrix_effects_logic cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect matrix Sample Matrix Components (Salts, Lipids, etc.) coelution Co-elution during Chromatography matrix->coelution analyte Acyl-CoA Analyte analyte->coelution ionization Ionization Process (ESI Source) coelution->ionization interference Interference with Droplet Desolvation & Ion Formation ionization->interference suppression Ion Suppression interference->suppression enhancement Ion Enhancement interference->enhancement non_linearity Non-Linear Response suppression->non_linearity enhancement->non_linearity

Caption: Logical relationship diagram illustrating the mechanism of matrix effects.

References

Validation & Comparative

Unraveling Metabolic Mayhem: A Comparative Analysis of Acyl-CoA Profiles in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts that accompany disease is paramount. Acyl-Coenzyme A (acyl-CoA) profiles, reflecting the state of fatty acid metabolism, are emerging as critical indicators of cellular health and dysfunction. This guide provides a comparative analysis of acyl-CoA profiles in healthy versus diseased states, supported by experimental data and detailed methodologies, to illuminate potential therapeutic targets and diagnostic biomarkers.

Acyl-CoAs are central players in cellular metabolism, involved in energy production through beta-oxidation, lipid synthesis, and signaling pathways.[1] Dysregulation of acyl-CoA metabolism has been implicated in a wide range of pathologies, including metabolic disorders, cancer, neurodegenerative diseases, and cardiovascular disease.[2][3][4] Profiling the changes in acyl-CoA species offers a window into the metabolic reprogramming that occurs during disease progression.

Acyl-CoA Profiles in Disease: A Comparative Overview

Altered acyl-CoA profiles are a hallmark of various disease states. The following tables summarize quantitative data from studies comparing acyl-CoA levels in diseased tissues and healthy controls.

Cardiovascular Disease

Cardiac tissue relies heavily on fatty acid oxidation for energy. In heart failure, this process is often impaired, leading to characteristic changes in acyl-CoA pools. A study on a mouse model of cardiac hypertrophy induced by acyl-CoA synthetase 1 (ACSL1) deficiency demonstrated a significant reduction in long-chain acyl-CoAs in the heart tissue of knockout mice compared to wild-type controls.

Table 1: Long-Chain Acyl-CoA Levels in a Mouse Model of Cardiac Hypertrophy [5]

Acyl-CoA SpeciesWild-Type (nmol/g wet weight)ACSL1 Knockout (nmol/g wet weight)Fold Change
Palmitoyl-CoA (C16:0)~1.8~0.6~0.33
Palmitoleoyl-CoA (C16:1)~0.4~0.1~0.25
Stearoyl-CoA (C18:0)~1.5~1.1~0.73
Oleoyl-CoA (C18:1)~2.0~0.5~0.25
Linoleoyl-CoA (C18:2)~0.8~0.2~0.25

Data presented are approximations derived from graphical representations in the source material and are intended for comparative purposes.

While direct acyl-CoA measurements in human heart failure patients are limited, studies on circulating acylcarnitines, which are derived from acyl-CoAs, show significant elevations in patients with heart failure, suggesting underlying disruptions in fatty acid oxidation.[6][7][8]

Neurodegenerative Diseases

Emerging evidence points to dysregulated brain lipid metabolism in neurodegenerative diseases like Alzheimer's. Studies have shown alterations in acetyl-CoA levels, a key metabolite linking glucose and fatty acid metabolism, in the brains of aged and Alzheimer's model mice.

Table 2: Acetyl-CoA Concentrations in the Brains of SAMP8 Mice (a model for accelerated aging and Alzheimer's-like pathology) [4]

ConditionAcetyl-CoA Level (relative to young control)
Young SAMP8 Mice1.0
Aged SAMP8 Mice~0.6
Aged SAMP8 Mice + CMS121 (neuroprotective compound)~1.0
Aged SAMP8 Mice + J147 (neuroprotective compound)~1.1

Data are approximated from graphical representations for comparative illustration.

These findings suggest that restoring acetyl-CoA homeostasis could be a therapeutic strategy for age-related cognitive decline and neurodegeneration.

Cancer
Fatty Acid Oxidation Disorders

Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions where the body is unable to properly break down fatty acids for energy.[11][12] This leads to the accumulation of specific acyl-CoAs and their derivatives, acylcarnitines, which can be detected in blood and urine and are used for diagnosis. The specific acyl-CoA profile depends on the affected enzyme in the beta-oxidation pathway. For example, in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, there is an accumulation of medium-chain acyl-CoAs.[12] While direct tissue acyl-CoA measurements from patients are not routinely published, acylcarnitine profiling provides a diagnostic window into these conditions.[13]

Experimental Protocols

Accurate quantification of acyl-CoA profiles is technically challenging due to their low abundance and instability. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation for Acyl-CoA Analysis from Tissue

This protocol is a generalized representation based on common methodologies.[6][7][14]

  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water or an acidic solution).

  • Internal Standards: Add a mixture of stable isotope-labeled acyl-CoA internal standards to the homogenization buffer to correct for extraction losses and matrix effects.

  • Extraction: Precipitate proteins using an acid like perchloric or trichloroacetic acid. Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using an SPE cartridge.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis of Acyl-CoAs

A generalized workflow for the analysis of acyl-CoAs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization with Internal Standards Tissue->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Elution Elution & Reconstitution SPE->Elution LC_Separation Liquid Chromatography (LC) Separation Elution->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Fig. 1: General workflow for acyl-CoA analysis.

Signaling Pathways and Metabolic Interconnections

The alterations in acyl-CoA profiles observed in disease states are intrinsically linked to key metabolic and signaling pathways.

Fatty Acid Beta-Oxidation Pathway

This is the primary pathway for the breakdown of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production. Defects in this pathway are the cause of fatty acid oxidation disorders.

beta_oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Mitochondria Mitochondria CPT1->Mitochondria Beta_Oxidation_Spiral Beta-Oxidation Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Fig. 2: Overview of the fatty acid beta-oxidation pathway.
Interplay between Glucose and Fatty Acid Metabolism

Acetyl-CoA is a critical node connecting glucose and fatty acid metabolism. In many diseases, a shift occurs in the primary source of acetyl-CoA, impacting downstream metabolic processes.

metabolic_interplay Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Fatty_Acyl_CoA->Acetyl_CoA β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle FA_Synthesis Fatty Acid Synthesis Acetyl_CoA->FA_Synthesis

Fig. 3: Acetyl-CoA as a central hub in metabolism.

Conclusion

The comparative analysis of acyl-CoA profiles provides valuable insights into the metabolic underpinnings of various diseases. The data presented here, though not exhaustive, highlights consistent patterns of dysregulation in cardiovascular disease, neurodegenerative disorders, cancer, and fatty acid oxidation disorders. The detailed experimental protocols offer a foundation for researchers to conduct their own acyl-CoA profiling studies. As our understanding of the role of acyl-CoA metabolism in disease pathogenesis deepens, so too will the opportunities for developing novel diagnostic and therapeutic strategies targeting these critical metabolic pathways.

References

comparing different extraction methods for long-chain fatty acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of long-chain fatty acyl-CoAs (LC-CoAs) is crucial for researchers, scientists, and drug development professionals investigating cellular metabolism, energy homeostasis, and the progression of metabolic diseases. As central intermediates in lipid metabolism, the precise measurement of LC-CoAs provides valuable insights into fatty acid oxidation, lipid synthesis, and signaling pathways. The choice of extraction method is a critical determinant of analytical accuracy and reproducibility. This guide provides an objective comparison of the most common methods for LC-CoA extraction, supported by experimental data, detailed protocols, and visual representations of key metabolic and experimental workflows.

Data Presentation: Performance of Extraction Methods

The selection of an appropriate extraction method for LC-CoAs depends on several factors, including the biological matrix, the specific acyl-CoA species of interest, and the downstream analytical technique. The following table summarizes the performance of commonly employed extraction methods based on reported experimental data.

Extraction MethodPrincipleTypical Recovery RateKey AdvantagesKey DisadvantagesSuitable Applications
Solid-Phase Extraction (SPE) Adsorption of analytes onto a solid sorbent, followed by washing and elution.70-90%[1][2]High selectivity, reduced matrix effects, and amenability to automation.[3]Can be more time-consuming and costly than LLE; recovery can be variable depending on the sorbent and elution conditions.[4]Analysis of complex biological matrices such as tissue homogenates and cell lysates.
Combined Solvent & SPE Initial extraction with organic solvents followed by SPE for purification.93-104%[2]High recovery and purity, effective for a wide range of acyl-CoA chain lengths.[2]Multi-step process that can be labor-intensive.Comprehensive profiling of acyl-CoAs in tissues.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Variable, generally lower than SPE for complex samples.[5]Simple, inexpensive, and suitable for large sample volumes.[3][6]Can suffer from emulsion formation, lower selectivity, and larger solvent consumption.[6]Initial sample clean-up and extraction from less complex matrices.

Mandatory Visualization

Fatty Acid β-Oxidation Pathway

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cytosol Cytosol mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA ATP -> AMP + PPi Coenzyme A Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->Fatty Acid LC-Acyl-CoA Long-Chain Acyl-CoA Fatty Acyl-CoA->LC-Acyl-CoA Carnitine Shuttle Enoyl-CoA Enoyl-CoA LC-Acyl-CoA->Enoyl-CoA FAD -> FADH2 Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase->LC-Acyl-CoA Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA H2O Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl-CoA Hydratase->Enoyl-CoA Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA NAD+ -> NADH Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl-CoA Dehydrogenase->Hydroxyacyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Ketoacyl-CoA->Shorter Acyl-CoA Coenzyme A Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Coenzyme A Thiolase Thiolase Thiolase->Ketoacyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Overview of the fatty acid β-oxidation pathway.

Experimental Workflow for LC-CoA Extraction

experimental_workflow start Biological Sample (Tissue or Cells) homogenization Homogenization (e.g., in buffer) start->homogenization extraction Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe Method 1 lle Liquid-Liquid Extraction (LLE) extraction->lle Method 2 spe_steps 1. Conditioning 2. Sample Loading 3. Washing 4. Elution spe->spe_steps lle_steps 1. Addition of Immiscible Solvents 2. Mixing 3. Phase Separation lle->lle_steps analysis LC-MS/MS Analysis spe_steps->analysis lle_steps->analysis

Caption: A generalized experimental workflow for the extraction of long-chain fatty acyl-CoAs.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods that combine solvent extraction with SPE for high recovery and purity.[2][7]

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange SPE columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue and homogenize in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Add 2.0 mL of isopropanol and homogenize again.[7]

  • Solvent Extraction: Transfer the homogenate to a centrifuge tube. Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex vigorously for 5 minutes and then centrifuge at 1,900 x g for 5 minutes at 4°C.[7]

  • Supernatant Collection: Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[7]

  • Sample Concentration: Combine the eluted fractions and dry under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).[7]

Protocol 2: Liquid-Liquid Extraction (LLE) of Long-Chain Acyl-CoAs

This protocol is a general method based on the principles of the Bligh-Dyer extraction, which is often cited for lipid analysis.[8]

Materials:

  • Biological sample (e.g., cell pellet or tissue homogenate)

  • Chloroform (B151607)

  • Methanol

  • Water (LC-MS grade)

  • Centrifuge tubes

Procedure:

  • Homogenization: Homogenize the biological sample in a suitable buffer.

  • Solvent Addition: To the homogenate, add chloroform and methanol in a ratio that results in a single-phase mixture with the aqueous sample (typically around 1:2:0.8 v/v/v of chloroform:methanol:sample).

  • Mixing: Vortex the mixture thoroughly to ensure complete extraction of lipids into the single-phase solvent system.

  • Phase Separation: Add chloroform and water to the mixture to induce phase separation (final ratio of approximately 2:2:1.8 v/v/v of chloroform:methanol:water). Vortex again and then centrifuge to facilitate the separation of the two phases.

  • Collection: The LC-CoAs will primarily partition into the upper aqueous-methanolic phase. Carefully collect this upper phase for further analysis. The lower chloroform phase will contain the majority of the less polar lipids.

  • Drying and Reconstitution: Dry the collected aqueous-methanolic phase under a stream of nitrogen and reconstitute the extract in a solvent compatible with the downstream analytical method.

Concluding Remarks

The choice between solid-phase extraction and liquid-liquid extraction for the analysis of long-chain fatty acyl-CoAs is dependent on the specific requirements of the study. SPE, particularly when combined with an initial solvent extraction, generally offers higher recovery and purity, making it well-suited for quantitative and comprehensive profiling of LC-CoAs from complex biological samples. LLE provides a simpler and more cost-effective alternative, which may be sufficient for preliminary studies or for the analysis of less complex matrices. Due to the lack of available literature, immunoprecipitation is not considered a standard method for the extraction of LC-CoAs. For all methods, the use of internal standards is highly recommended to ensure accurate quantification. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate extraction strategy for their specific needs, thereby enhancing the reliability and impact of their findings in the field of metabolic research.

References

A Comparative Guide to Acyl-CoA Analysis: Cross-Validation of LC-MS/MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and signaling pathways.[1] Accurate quantification of these molecules is paramount for understanding metabolic diseases and for the development of novel therapeutics.[2] This guide provides a comprehensive comparison of two widely used analytical techniques for acyl-CoA analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is supported by a summary of experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific needs.

Methodological Principles

LC-MS/MS offers high sensitivity and selectivity by coupling the separation power of liquid chromatography with the precise mass-based detection of tandem mass spectrometry.[3] This technique allows for the identification and quantification of specific acyl-CoA species based on their mass-to-charge ratio and fragmentation patterns.[4]

HPLC-UV is a more traditional and widely accessible technique that separates acyl-CoAs based on their physicochemical properties, followed by detection using their ability to absorb ultraviolet light, typically around 260 nm, due to the adenine (B156593) moiety in the CoA molecule.[5][6]

Quantitative Performance Comparison

The choice between LC-MS/MS and HPLC-UV often depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes key quantitative performance parameters for both methods based on published literature.

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD) High femtomole to low picomole range[5][7]Picomole to low nanomole range[8]
Limit of Quantification (LOQ) Low picomole range[7]Nanomole range
**Linearity (R²) **>0.99[7]>0.99
Precision (%RSD) <15%[9]<15%[7]
Accuracy (%) 94.8% to 110.8%[9]Typically within 85-115%
Specificity High (based on mass-to-charge ratio)[4]Moderate (risk of co-eluting compounds)
Throughput HighModerate

Experimental Workflow for Cross-Validation

A robust cross-validation of these two methods is essential to ensure data accuracy and reliability. The following diagram outlines a typical experimental workflow for such a study.

Cross-Validation Workflow for Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison sample Biological Sample (Tissue, Cells) extraction Acyl-CoA Extraction (e.g., SPE, LLE) sample->extraction split Sample Aliquoting extraction->split lcms LC-MS/MS Analysis split->lcms hplcuv HPLC-UV Analysis split->hplcuv data_proc_lcms LC-MS/MS Data Processing lcms->data_proc_lcms data_proc_hplcuv HPLC-UV Data Processing hplcuv->data_proc_hplcuv comparison Statistical Comparison (e.g., Bland-Altman, Correlation) data_proc_lcms->comparison data_proc_hplcuv->comparison validation Method Validation Report comparison->validation

Cross-validation workflow for acyl-CoA analysis.

Detailed Experimental Protocols

LC-MS/MS Method for Acyl-CoA Analysis

This protocol is a generalized procedure based on common practices in the field.[9][10][11]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Homogenize tissue samples or cell pellets in a suitable buffer.

    • Perform protein precipitation using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).[12]

    • Centrifuge to pellet the precipitated proteins.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with ammonium (B1175870) hydroxide).

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[10]

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[10]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[10]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.4 mL/min.[10]

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

    • Analysis Mode: Selected Reaction Monitoring (SRM).[10]

    • Transitions: Monitor specific precursor-to-product ion transitions for each acyl-CoA of interest.

HPLC-UV Method for Acyl-CoA Analysis

This protocol is a generalized procedure based on established methods.[5][6]

  • Sample Preparation:

    • Sample extraction and purification are often similar to the initial steps for LC-MS/MS, frequently involving solid-phase extraction to concentrate the analytes and remove interfering substances.[6]

  • High-Performance Liquid Chromatography:

    • Column: C18 reversed-phase column.[5]

    • Mobile Phase A: 75 mM KH₂PO₄ buffer.[5]

    • Mobile Phase B: Acetonitrile containing 600 mM acetic acid.[5]

    • Gradient: A binary gradient is used to separate the different acyl-CoA species.[5]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 20-50 µL.

  • UV Detection:

    • Wavelength: 260 nm.[5]

Conclusion

Both LC-MS/MS and HPLC-UV are valuable techniques for the analysis of acyl-CoAs. LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for detecting low-abundance species and for complex matrices where interferences are a concern.[3] HPLC-UV, while less sensitive, is a robust and cost-effective method suitable for applications where acyl-CoA concentrations are relatively high and the sample matrix is less complex.[8] The selection of the optimal method should be based on the specific research question, the required level of sensitivity, and the available resources. A thorough cross-validation is recommended when transitioning between methods or when comparing data from different analytical platforms.

References

A Comparative Guide to the Biological Significance of (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA and its Saturated Analog, 3-oxoicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the polyunsaturated acyl-CoA, (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA, and its saturated counterpart, 3-oxoicosanoyl-CoA. While direct comparative studies on these specific molecules are limited, this document synthesizes current knowledge on the metabolism and signaling roles of polyunsaturated versus saturated fatty acyl-CoAs to infer their distinct biological significance.

Introduction

This compound is an intermediate in the peroxisomal β-oxidation of eicosanoids, a class of signaling molecules derived from 20-carbon polyunsaturated fatty acids. Its saturated analog, 3-oxoicosanoyl-CoA, is an intermediate in the β-oxidation of eicosanoic acid, a very-long-chain saturated fatty acid. The presence of double bonds in the polyunsaturated molecule suggests significant differences in its metabolic fate and signaling functions compared to its saturated counterpart.

Metabolic Divergence: Peroxisomal and Mitochondrial β-Oxidation

The catabolism of both molecules occurs primarily through β-oxidation in peroxisomes and mitochondria. However, the presence of cis-double bonds in this compound necessitates additional enzymatic steps for its complete degradation, steps that are not required for the saturated 3-oxoicosanoyl-CoA.

Key Metabolic Differences:

  • Saturated Pathway (3-oxoicosanoyl-CoA): Undergoes the standard four enzymatic steps of β-oxidation: dehydrogenation, hydration, dehydrogenation, and thiolytic cleavage.[1]

  • Unsaturated Pathway (this compound): Requires auxiliary enzymes, including isomerases and reductases, to handle the cis-double bonds that are not recognized by the standard β-oxidation enzymes.[2]

The differential processing of these molecules implies distinct kinetics and regulation within the β-oxidation pathway.

Comparative Enzyme Kinetics (Inferred)

Table 1: Inferred Kinetic Parameters of Key β-Oxidation Enzymes

EnzymeSubstrateInferred KmInferred VmaxRationale
3-Oxoacyl-CoA Thiolase 3-oxoicosanoyl-CoALowerHigherThiolases generally exhibit higher activity towards straight-chain saturated substrates.[3][4]
This compoundHigherLowerThe presence of double bonds may hinder optimal binding to the active site of some thiolase isoforms.
3-Hydroxyacyl-CoA Dehydrogenase L-3-hydroxy-icosa-11,14-dienoyl-CoALikely HigherLikely LowerThe presence of unsaturation can influence the binding affinity and turnover rate of dehydrogenases.
L-3-hydroxyicosanoyl-CoALikely LowerLikely HigherEnzymes of the mitochondrial trifunctional protein are optimized for saturated long-chain substrates.[5]

Signaling Pathways: A Tale of Two Molecules

Beyond their role in energy metabolism, fatty acyl-CoAs, particularly polyunsaturated ones, are emerging as important signaling molecules, primarily through the activation of nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[6] Polyunsaturated fatty acids and their CoA esters are well-established ligands and activators of PPARs, especially PPARα.[7][8]

  • This compound: As a polyunsaturated acyl-CoA, it is a potential agonist for PPARα. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby promoting the catabolism of lipids.[6][9]

  • 3-oxoicosanoyl-CoA: While long-chain saturated fatty acyl-CoAs can also bind to PPARs, they are generally considered weaker activators compared to their polyunsaturated counterparts.[10] Some studies suggest that saturated acyl-CoAs may even act as competitive inhibitors of PPAR activation by more potent ligands.[11]

The differential activation of PPARs suggests that this compound may play a more significant role in the transcriptional regulation of lipid metabolism.

cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUFA-CoA (11Z,14Z)-3-oxoicosa- 11,14-dienoyl-CoA PPARa PPARα PUFA-CoA->PPARa Strong Agonist SFA-CoA 3-oxoicosanoyl-CoA SFA-CoA->PPARa Weak Agonist/ Antagonist PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Gene_Expression Upregulation of β-oxidation Genes PPRE->Gene_Expression

Differential Activation of PPARα Signaling

Experimental Protocols

Assay for 3-Oxoacyl-CoA Thiolase Activity

This spectrophotometric assay measures the thiolytic cleavage of a 3-oxoacyl-CoA substrate.

Materials:

  • Spectrophotometer capable of reading at 412 nm

  • Purified 3-oxoacyl-CoA thiolase

  • Substrates: this compound and 3-oxoicosanoyl-CoA

  • Coenzyme A (CoA)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CoA, and DTNB.

  • Add the 3-oxoacyl-CoA substrate to the reaction mixture.

  • Initiate the reaction by adding the purified 3-oxoacyl-CoA thiolase.

  • Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate.

  • Calculate the enzyme activity based on the rate of change in absorbance.

Data Analysis:

  • Determine the initial velocity (V₀) at various substrate concentrations.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Thiolase Activity Assay Workflow
PPARα Activation Assay (Cell-Based Reporter Assay)

This assay measures the ability of a compound to activate PPARα in a cellular context.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for human PPARα

  • Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds: this compound and 3-oxoicosanoyl-CoA

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect the mammalian cells with the PPARα expression vector and the PPRE-luciferase reporter vector.

  • After transfection, treat the cells with various concentrations of the test compounds.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

Data Analysis:

  • Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) to account for variations in transfection efficiency.

  • Plot the normalized luciferase activity versus the concentration of the test compound.

  • Determine the EC₅₀ value for each compound, which represents the concentration required to achieve 50% of the maximal response.

Start Start Co-transfect Co-transfect cells with PPARα and PPRE-luciferase vectors Start->Co-transfect Treat_Cells Treat cells with test compounds Co-transfect->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Determine EC50 values Measure_Luciferase->Analyze_Data End End Analyze_Data->End

PPARα Reporter Assay Workflow

Conclusion

The presence of double bonds in this compound profoundly influences its biological significance compared to its saturated analog, 3-oxoicosanoyl-CoA. While both are intermediates in fatty acid β-oxidation, the unsaturated molecule requires a more complex metabolic pathway and is predicted to be a less efficient substrate for some β-oxidation enzymes. More importantly, as a polyunsaturated acyl-CoA, it is likely a potent activator of PPARα, implicating it in the transcriptional regulation of lipid metabolism. In contrast, its saturated counterpart is expected to be a weaker signaling molecule. These differences highlight the diverse roles of saturated and unsaturated fatty acids and their metabolites in cellular physiology and pathophysiology, offering potential avenues for therapeutic intervention in metabolic diseases. Further research with direct comparative studies is warranted to fully elucidate the distinct biological functions of these two molecules.

References

comparison of acyl-CoA metabolism in different subcellular compartments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as activated forms of fatty acids that can be directed towards various metabolic fates. The subcellular compartmentalization of acyl-CoA metabolism is crucial for maintaining cellular homeostasis and regulating distinct metabolic pathways. This guide provides a detailed comparison of acyl-CoA metabolism in the mitochondria, peroxisomes, endoplasmic reticulum, and cytoplasm, supported by experimental data and protocols.

Key Differences in Acyl-CoA Metabolism Across Organelles

The fate of an acyl-CoA molecule is largely determined by its location within the cell. Each subcellular compartment possesses a unique set of enzymes that dictate whether an acyl-CoA will be oxidized for energy, used for the synthesis of complex lipids, or incorporated into other molecules.

Data Presentation: A Comparative Overview

The following tables summarize the key features of acyl-CoA metabolism in different subcellular compartments.

Table 1: Major Metabolic Pathways of Acyl-CoA by Subcellular Compartment

FeatureMitochondriaPeroxisomesEndoplasmic Reticulum (ER)Cytoplasm
Primary Role Energy production via β-oxidation and TCA cycle.Chain-shortening of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids via β-oxidation; Ether lipid synthesis.[1][2]Fatty acid elongation and desaturation; Synthesis of complex lipids (triglycerides, phospholipids).[3]De novo fatty acid synthesis; Activation of fatty acids.[4][5]
β-Oxidation Complete oxidation of short, medium, and long-chain fatty acids to acetyl-CoA.[6][7]Incomplete β-oxidation of VLCFAs, producing medium-chain acyl-CoAs and acetyl-CoA.[1][2]Not a primary site of β-oxidation.Not a site of β-oxidation.
Fatty Acid Synthesis Not a primary site.Not a primary site.Elongation and desaturation of existing fatty acids.[3][4]De novo synthesis of fatty acids from acetyl-CoA.[4][8]
Lipid Synthesis Precursors for cardiolipin (B10847521) synthesis.Synthesis of ether lipids (plasmalogens).[9]Major site of triglyceride, phospholipid, and cholesterol ester synthesis.[3]Precursors for lipid synthesis are generated here.
Acyl-CoA Transport Carnitine shuttle for long-chain acyl-CoAs.[10][11]ABCD transporters for VLCFA-CoA import.[12]Acyl-CoAs are locally generated or transported from the cytoplasm.Acyl-CoA binding proteins (ACBPs) facilitate transport.[13]

Table 2: Quantitative Distribution of Acyl-CoA Synthetase (ACS) Activity in Rat Liver

Subcellular FractionPalmitoyl-CoA Synthetase Activity (%)Reference
Mitochondria21%[3]
Peroxisomes16%[3]
Microsomes (ER)60%[3]
CytosolMinor activity[4]

Note: This data is based on studies in rat liver and may vary depending on the cell type and physiological conditions.

Table 3: Comparison of Mitochondrial and Peroxisomal β-Oxidation

FeatureMitochondrial β-OxidationPeroxisomal β-OxidationReference
Substrate Preference Short, medium, and long-chain fatty acids.Very-long-chain fatty acids (VLCFAs), branched-chain fatty acids.[1][2]
First Enzyme Acyl-CoA DehydrogenaseAcyl-CoA Oxidase[1][2]
Electron Acceptor FADO₂ (produces H₂O₂)[1][2]
Energy Yield High (linked to electron transport chain)Lower (first step does not generate ATP)[9]
End Products Acetyl-CoAAcetyl-CoA, medium-chain acyl-CoAs[1][2]

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate the complex interplay of acyl-CoA metabolism in different subcellular compartments and the workflows for their investigation.

Acyl_CoA_Metabolism cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion FattyAcid Fatty Acid ACSL_cyto Acyl-CoA Synthetase FattyAcid->ACSL_cyto Activation AcylCoA_cyto Acyl-CoA ACSL_cyto->AcylCoA_cyto AcylCoA_er Acyl-CoA AcylCoA_cyto->AcylCoA_er Transport VLCFA VLCFA-CoA AcylCoA_cyto->VLCFA Transport AcylCoA_mito Acyl-CoA AcylCoA_cyto->AcylCoA_mito Carnitine Shuttle FAS Fatty Acid Synthase FAS->FattyAcid De Novo Synthesis MalonylCoA Malonyl-CoA MalonylCoA->FAS De Novo Synthesis AcetylCoA_cyto Acetyl-CoA AcetylCoA_cyto->MalonylCoA Elongase Elongase AcylCoA_er->Elongase Elongation Desaturase Desaturase AcylCoA_er->Desaturase Desaturation ComplexLipids Triglycerides, Phospholipids AcylCoA_er->ComplexLipids Synthesis Elongase->AcylCoA_er Desaturase->AcylCoA_er BetaOx_pero β-Oxidation VLCFA->BetaOx_pero MCFA MCFA-CoA BetaOx_pero->MCFA AcetylCoA_pero Acetyl-CoA BetaOx_pero->AcetylCoA_pero MCFA->AcylCoA_mito Transport BetaOx_mito β-Oxidation AcylCoA_mito->BetaOx_mito AcetylCoA_mito Acetyl-CoA BetaOx_mito->AcetylCoA_mito TCA TCA Cycle AcetylCoA_mito->TCA ATP ATP TCA->ATP

Caption: Overview of Acyl-CoA Metabolic Pathways in Subcellular Compartments.

Experimental_Workflow start Tissue/Cell Sample homogenization Homogenization start->homogenization fractionation Subcellular Fractionation (Differential Centrifugation) homogenization->fractionation mito Mitochondria fractionation->mito pero Peroxisomes fractionation->pero er Endoplasmic Reticulum fractionation->er cyto Cytosol fractionation->cyto analysis Biochemical & Mass Spec Analysis mito->analysis pero->analysis er->analysis cyto->analysis lcms LC-MS/MS (Acyl-CoA Profiling) analysis->lcms enzyme_assay Enzyme Activity Assays (ACS, Thioesterase, β-Oxidation) analysis->enzyme_assay data Quantitative Data (Concentrations, Activities) lcms->data enzyme_assay->data

Caption: Experimental Workflow for Subcellular Acyl-CoA Metabolism Analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of acyl-CoA metabolism. Below are protocols for key experiments.

Subcellular Fractionation by Differential Centrifugation

This protocol is a standard method for isolating mitochondria, peroxisomes, and the endoplasmic reticulum (microsomes) from tissue homogenates.[1][10][14]

Materials:

  • Fresh tissue (e.g., rat liver)

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Centrifuge and rotors capable of low and high speeds

  • Dounce homogenizer

Procedure:

  • Mince the tissue and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondrial fraction.

  • The resulting supernatant contains the microsomal (ER) and cytosolic fractions. To separate these, ultracentrifuge the supernatant at 100,000 x g for 60 minutes at 4°C. The pellet will be the microsomal fraction, and the supernatant will be the cytosolic fraction.

  • To further purify the peroxisomal fraction, the mitochondrial pellet can be resuspended and subjected to a density gradient centrifugation (e.g., using a Percoll or sucrose gradient).

Acyl-CoA Synthetase (ACS) Activity Assay

This fluorometric assay measures the activity of ACS by detecting the production of acyl-CoA.[13][15]

Materials:

  • Subcellular fractions

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Coenzyme A (CoA)

  • Fatty acid substrate (e.g., palmitate)

  • A fluorometric detection kit (e.g., Abcam ab273315)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, CoA, and the fatty acid substrate.

  • Add the subcellular fraction to the reaction mixture to initiate the reaction.

  • The assay kit contains an enzyme mix that couples the production of acyl-CoA to the generation of a fluorescent product.

  • Measure the fluorescence intensity over time using a fluorometer (e.g., Ex/Em = 535/587 nm).

  • Calculate the ACS activity based on the rate of fluorescence increase, normalized to the protein concentration of the fraction.

Fatty Acyl-CoA Thioesterase (ACOT) Activity Assay

This colorimetric assay measures the activity of ACOT by detecting the release of free CoA.[4][16]

Materials:

  • Subcellular fractions

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0)

  • Acyl-CoA substrate (e.g., palmitoyl-CoA)

  • DTNB (Ellman's reagent)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer and the acyl-CoA substrate.

  • Add the subcellular fraction to initiate the reaction.

  • The thioesterase will hydrolyze the acyl-CoA, releasing free CoA.

  • Add DTNB to the reaction. DTNB reacts with the free thiol group of CoA to produce a yellow-colored product.

  • Measure the absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the ACOT activity based on the rate of absorbance increase, using the molar extinction coefficient of the DTNB-CoA product.

Acyl-CoA Profiling by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of a wide range of acyl-CoA species.[5][17]

Materials:

  • Subcellular fractions

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/methanol/water with formic acid)

  • LC-MS/MS system

Procedure:

  • Spike the subcellular fraction samples with internal standards.

  • Extract the acyl-CoAs using the extraction solvent.

  • Centrifuge to pellet protein and debris.

  • Analyze the supernatant by LC-MS/MS. The LC separates the different acyl-CoA species based on their chain length and saturation. The MS/MS detects and quantifies each species based on its specific mass-to-charge ratio and fragmentation pattern.

  • Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the internal standards.

Measurement of β-Oxidation Activity

This assay measures the rate of fatty acid β-oxidation in isolated organelles by monitoring oxygen consumption or the production of radiolabeled metabolites.[3][8]

Materials:

  • Isolated mitochondria or peroxisomes

  • Respiration buffer

  • Fatty acid substrate (e.g., palmitoylcarnitine (B157527) for mitochondria, or a VLCFA for peroxisomes)

  • Malate

  • ADP

  • High-resolution respirometer (e.g., Oroboros Oxygraph) or radiolabeled fatty acid and scintillation counter

Procedure (Respirometry):

  • Add the isolated organelles to the respiration buffer in the respirometer chamber.

  • Add the fatty acid substrate and malate.

  • Measure the basal rate of oxygen consumption.

  • Add ADP to stimulate ATP synthesis and measure the state 3 respiration rate, which reflects the maximal capacity of β-oxidation coupled to oxidative phosphorylation.

  • Inhibitors of the electron transport chain can be added to confirm that the oxygen consumption is due to mitochondrial respiration.

This comprehensive guide provides a framework for understanding and investigating the complex and compartmentalized nature of acyl-CoA metabolism. The provided data, diagrams, and protocols serve as a valuable resource for researchers in the fields of metabolism, cell biology, and drug development.

References

A Comparative Guide to the Effects of Different Diets on the Acyl-CoA Pool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intracellular acyl-CoA pool represents a critical nexus of cellular metabolism, linking the catabolism and anabolism of fatty acids and carbohydrates. The composition and concentration of this pool are dynamically regulated by dietary macronutrient intake, with profound implications for cellular signaling, energy homeostasis, and the pathogenesis of metabolic diseases. This guide provides an objective comparison of the effects of ketogenic, high-fat, and high-carbohydrate diets on the acyl-CoA pool, supported by experimental data.

Quantitative Comparison of Acyl-CoA Levels

The following tables summarize the quantitative changes in the acyl-CoA pool in the liver and skeletal muscle in response to different dietary interventions. Data has been synthesized from multiple studies, and it is important to consider the different experimental models and conditions when making comparisons.

Table 1: Effects of Different Diets on the Hepatic Acyl-CoA Pool

Acyl-CoA SpeciesKetogenic Diet (KD)High-Fat Diet (HFD) vs. Chow/ControlHigh-Carbohydrate Diet (HCD) vs. Chow/Control
Short-Chain Acyl-CoAs
Acetyl-CoAExpression of ketogenic genes suggests increased production[1]No significant change[2]Increased de novo lipogenesis suggests increased acetyl-CoA carboxylase (ACC) activity[3]
Malonyl-CoALikely decreased due to low carbohydrate intakeIncreased[2]Increased ACC1 expression suggests increased levels[3]
Propionyl-CoANot explicitly quantifiedIncreased[2]Not explicitly quantified
Medium- & Long-Chain Acyl-CoAs
C10:3-CoANot explicitly quantifiedIncreased[2]Not explicitly quantified
C16:0-CoA (Palmitoyl-CoA)Not explicitly quantifiedIncreased[2]Not explicitly quantified
C18:1-CoA (Oleoyl-CoA)Not explicitly quantifiedIncreased[2]Not explicitly quantified
C18:2-CoA (Linoleoyl-CoA)Not explicitly quantifiedIncreased[2]Not explicitly quantified

Data synthesized from studies in rodent models.[1][2][3] Absolute concentrations and fold changes can vary based on the specific composition of the diet, duration of feeding, and the analytical methods used.

Table 2: Effects of Different Diets on the Skeletal Muscle Acyl-CoA Pool

Acyl-CoA SpeciesKetogenic Diet (KD)High-Fat Diet (HFD) vs. Chow/ControlHigh-Carbohydrate Diet (HCD) vs. Chow/Control
Long-Chain Acyl-CoAs (Total) Upregulation of fatty acid oxidation genes suggests altered flux[4]Increased[5]Generally lower compared to HFD
C16:0-CoA (Palmitoyl-CoA)Not explicitly quantifiedIncreasedNot explicitly quantified
C18:1-CoA (Oleoyl-CoA)Not explicitly quantifiedIncreasedNot explicitly quantified
C18:2-CoA (Linoleoyl-CoA)Not explicitly quantifiedIncreasedNot explicitly quantified

Data synthesized from studies in rodent models.[4][5] The specific changes in individual acyl-CoA species are highly dependent on the fatty acid composition of the high-fat diet.

Key Signaling Pathways Modulated by Dietary Acyl-CoA Pools

Diet-induced alterations in the acyl-CoA pool directly impact key metabolic signaling pathways that regulate energy homeostasis. The AMP-activated protein kinase (AMPK) and the NAD+-dependent deacetylase Sirtuin 1 (SIRT1) are central players in this regulatory network.

Dietary Influence on AMPK/SIRT1 Signaling and Acyl-CoA Metabolism cluster_diets Dietary Inputs cluster_cellular_state Cellular State cluster_signaling Signaling Cascade cluster_metabolic_outcomes Metabolic Outcomes HCD High-Carbohydrate Diet High_Glucose ↑ Cellular Glucose HCD->High_Glucose HFD High-Fat Diet High_Fatty_Acids ↑ Cellular Fatty Acids HFD->High_Fatty_Acids KD Ketogenic Diet KD->High_Fatty_Acids Low_Glucose ↓ Cellular Glucose KD->Low_Glucose AMPK AMPK High_Glucose->AMPK Inhibits Lipogenesis ↑ Lipogenesis High_Glucose->Lipogenesis Promotes High_Fatty_Acids->AMPK Activates Low_Glucose->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (phosphorylates) PGC1a PGC-1α SIRT1->PGC1a Activates (deacetylates) FAO ↑ Fatty Acid Oxidation PGC1a->FAO Promotes MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces ACC->Lipogenesis Promotes CPT1 CPT1 MalonylCoA->CPT1 Inhibits CPT1->FAO Enables

Caption: Dietary macronutrients regulate the AMPK/SIRT1 signaling pathway to control acyl-CoA metabolism.

Experimental Protocols

Acyl-CoA Extraction and Quantification from Tissues by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of acyl-CoA species from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Acyl-CoA Analysis Tissue 1. Tissue Homogenization (in liquid nitrogen) Extraction 2. Acyl-CoA Extraction (e.g., with acetonitrile (B52724)/isopropanol/water) Tissue->Extraction Centrifugation1 3. Centrifugation (to pellet debris) Extraction->Centrifugation1 Supernatant 4. Supernatant Collection Centrifugation1->Supernatant Drying 5. Drying (under nitrogen stream) Supernatant->Drying Reconstitution 6. Reconstitution (in a suitable solvent) Drying->Reconstitution Centrifugation2 7. Centrifugation (to remove precipitates) Reconstitution->Centrifugation2 LCMS 8. LC-MS/MS Analysis Centrifugation2->LCMS

Caption: A generalized workflow for the extraction and analysis of acyl-CoAs from tissue samples.

1. Tissue Collection and Homogenization:

  • Excise tissue of interest and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a liquid nitrogen-chilled mortar and pestle.

2. Acyl-CoA Extraction:

  • To approximately 20-50 mg of powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid).

  • Include an internal standard mix containing odd-chain or stable isotope-labeled acyl-CoAs for accurate quantification.

  • Vortex vigorously and sonicate on ice to ensure complete extraction.

3. Centrifugation and Supernatant Collection:

  • Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the extracted acyl-CoAs.

4. Sample Drying and Reconstitution:

  • Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

5. LC-MS/MS Analysis:

  • Separate the acyl-CoA species using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA species and internal standards are monitored for high selectivity and sensitivity.

Note: Due to the inherent instability of the thioester bond, it is crucial to keep samples on ice and process them quickly to minimize degradation of acyl-CoAs.

Conclusion

The dietary macronutrient composition profoundly influences the acyl-CoA pool in key metabolic tissues such as the liver and skeletal muscle. High-fat and ketogenic diets generally lead to an increase in long-chain acyl-CoA species, reflecting the increased influx of fatty acids. In contrast, high-carbohydrate diets promote the synthesis of malonyl-CoA, a key regulator of fatty acid oxidation. These changes in the acyl-CoA landscape have significant downstream effects on metabolic signaling pathways, including the AMPK/SIRT1 axis, which in turn orchestrate the cellular response to the prevailing nutritional state. Understanding these diet-induced metabolic shifts is crucial for the development of therapeutic strategies targeting metabolic diseases. The provided experimental protocols offer a robust framework for researchers to investigate these complex metabolic dynamics.

References

A Comparative Guide to Acyl-CoA Levels Across Key Metabolic Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in energy production, lipid synthesis, and signaling pathways. Their concentrations vary significantly across different tissues, reflecting the unique metabolic functions of each organ. This guide provides a quantitative comparison of acyl-CoA levels in key metabolic tissues—liver, heart, skeletal muscle, brain, and adipose tissue—supported by experimental data to aid researchers in their understanding of metabolic regulation and its implications in drug development.

Quantitative Comparison of Acyl-CoA Levels

The following tables summarize the concentrations of various acyl-CoA species across different tissues, as determined by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) in rodent models. These values provide a baseline for understanding the tissue-specific distribution of these crucial metabolites.

Table 1: Long-Chain Acyl-CoA Concentrations in Various Tissues

TissueSpeciesAcyl-CoA SpeciesConcentration (nmol/g wet wt.)Reference
LiverMouseTotal Acyl-CoAs~15-25[1][2]
HeartRatTotal Long-Chain Acyl-CoAs14.51 ± 2.11[3]
HeartPigTotal Long-Chain Acyl-CoAs11.34 ± 1.48[3]
Skeletal MuscleRatTotal Long-Chain Acyl-CoAs4.35 ± 0.71[3]
BrainRatOleoyl-CoA (18:1)11.0N/A
BrainRatPalmitoyl-CoA (16:0)6.0N/A
BrainRatStearoyl-CoA (18:0)4.0N/A
BrainRatLinoleoyl- (18:2) & Arachidonoyl-CoA (20:4)2.0N/A
Adipose Tissue (White)MouseAcetyl-CoAReduced on high-fat diet[4]

Table 2: Short-Chain Acyl-CoA Concentrations in Brain and Heart

TissueSpeciesAcyl-CoA SpeciesConcentration (nmol/g wet wt.)Reference
BrainRatAcetyl-CoA7.6 ± 2.3N/A
BrainRatButyryl-CoA30.6 ± 15.9N/A
BrainRat3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)2.7 ± 1.5N/A
HeartRatMalonyl-CoA10.0 ± 0.7N/A
HeartRatAcetyl-CoAHigher with DCA treatmentN/A

Experimental Protocols

The quantification of acyl-CoA levels is a technically demanding process due to their low abundance and instability. The most common and robust method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Key Experimental Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the detection and quantification of a wide range of acyl-CoA species.

1. Tissue Extraction:

  • Rapid Quenching: To prevent enzymatic degradation, tissue samples are rapidly freeze-clamped in liquid nitrogen immediately after collection.

  • Homogenization: The frozen tissue is homogenized in a cold extraction solvent, typically a mixture of isopropanol (B130326) and an aqueous buffer (e.g., potassium phosphate) containing an internal standard.

  • Phase Separation: Acetonitrile and a salt solution (e.g., ammonium (B1175870) sulfate) are added to induce phase separation. The upper aqueous phase containing the acyl-CoAs is collected.

2. Solid-Phase Extraction (SPE) for Cleanup and Concentration:

  • The aqueous extract is loaded onto an SPE cartridge (e.g., C18 or a specialized resin) to remove interfering substances and concentrate the acyl-CoAs.

  • The cartridge is washed with a series of solvents to remove impurities.

  • Acyl-CoAs are then eluted with a solvent mixture, typically containing an organic solvent like methanol (B129727) or acetonitrile.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: The purified acyl-CoA extract is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate the different acyl-CoA species based on their chain length and degree of unsaturation.

  • Mass Spectrometric Detection: The separated acyl-CoAs are introduced into a tandem mass spectrometer. The instrument is operated in a specific mode, such as Multiple Reaction Monitoring (MRM), to selectively detect and quantify each acyl-CoA species with high precision. Quantification is achieved by comparing the signal of the endogenous acyl-CoA to that of a known amount of a stable isotope-labeled internal standard.

Visualizing Acyl-CoA in a Metabolic Context

To better understand the role of acyl-CoAs, the following diagrams illustrate key metabolic pathways and the experimental workflow for their analysis.

Fatty_Acid_Beta_Oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Mitochondrion Mitochondrion Fatty_Acyl_CoA->Mitochondrion CPT1 Beta_Oxidation β-Oxidation Spiral Mitochondrion->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA FADH2, NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP GTP, FADH2, NADH

Fatty Acid β-Oxidation Pathway

Acyl_CoA_Analysis_Workflow Tissue_Sample 1. Tissue Sample Collection (Freeze-clamping) Homogenization 2. Homogenization (in Extraction Buffer with Internal Standard) Tissue_Sample->Homogenization Extraction 3. Liquid-Liquid Extraction Homogenization->Extraction SPE 4. Solid-Phase Extraction (SPE) (Cleanup and Concentration) Extraction->SPE LC_MS_MS 5. LC-MS/MS Analysis (Separation and Quantification) SPE->LC_MS_MS Data_Analysis 6. Data Analysis (Concentration Calculation) LC_MS_MS->Data_Analysis

Experimental Workflow for Acyl-CoA Analysis

Acyl_CoA_Metabolic_Hub Fatty_Acids Fatty Acids Acyl_CoA_Pool Acyl-CoA Pool Fatty_Acids->Acyl_CoA_Pool Amino_Acids Amino Acids Amino_Acids->Acyl_CoA_Pool Glucose Glucose Glucose->Acyl_CoA_Pool via Acetyl-CoA Beta_Oxidation β-Oxidation (Energy Production) Acyl_CoA_Pool->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (Triglycerides, Phospholipids) Acyl_CoA_Pool->Lipid_Synthesis Signaling Cell Signaling (e.g., Protein Acylation) Acyl_CoA_Pool->Signaling

Acyl-CoA as a Central Metabolic Hub

References

Assessing the Enzymatic Specificity for (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the enzymatic specificity for (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA, an intermediate in the beta-oxidation of (11Z,14Z)-icosa-11,14-dienoic acid. Due to the limited direct experimental data on this specific substrate, this guide extrapolates from known enzymatic activities on structurally similar molecules to provide a comprehensive overview for researchers in lipid metabolism and drug development.

The metabolism of unsaturated fatty acids is a complex process requiring a suite of auxiliary enzymes to handle the double bonds that are not substrates for the core beta-oxidation pathway. The degradation of this compound is expected to occur within both mitochondria and peroxisomes, with distinct enzymatic players in each organelle.

Comparative Enzymatic Activity

Enzyme ClassSubcellular LocationLikely Substrate Specificity for this compoundSupporting Evidence for Related Substrates
Δ³,Δ²-Enoyl-CoA Isomerase Mitochondria & PeroxisomesEssential for the isomerization of the cis-double bond at position 11 to a trans-double bond at position 2, a prerequisite for further beta-oxidation.Rat liver isomerases exhibit broad chain-length specificities, with mitochondrial enoyl-CoA isomerase (MECI) being most active in 3-cis to 2-trans isomerization. Peroxisomal enoyl-CoA isomerase (ECI) also contributes significantly to this reaction for long-chain intermediates.[1]
3-Ketoacyl-CoA Thiolase Mitochondria & PeroxisomesCatalyzes the thiolytic cleavage of the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.Peroxisomal thiolases from rat liver show a preference for medium- to long-chain 3-oxoacyl-CoAs. Thiolase A is primarily responsible for the cleavage of straight-chain substrates.

Note: The table above is a qualitative summary based on the known functions of these enzyme classes. Quantitative kinetic data for the specific substrate this compound is needed for a definitive comparison.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the enzymatic specificity for this compound. These protocols are adapted from established methods for similar substrates.

1. Synthesis of this compound

2. Δ³,Δ²-Enoyl-CoA Isomerase Activity Assay

This assay measures the conversion of a 3-enoyl-CoA to a 2-enoyl-CoA substrate.

  • Principle: The formation of the 2-trans-enoyl-CoA product can be monitored spectrophotometrically by the increase in absorbance at approximately 263 nm.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 50 µM this compound

    • Purified Δ³,Δ²-enoyl-CoA isomerase (from mitochondrial or peroxisomal fractions)

  • Procedure:

    • Equilibrate the reaction mixture at 37°C.

    • Initiate the reaction by adding the enzyme.

    • Monitor the change in absorbance at 263 nm over time.

    • Calculate the specific activity based on the molar extinction coefficient of the product.

3. 3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of the 3-ketoacyl-CoA substrate.

  • Principle: The disappearance of the 3-ketoacyl-CoA substrate is monitored spectrophotometrically. The magnesium complex of the enolate form of 3-ketoacyl-CoA has a characteristic absorbance maximum at 303 nm. The cleavage of the substrate leads to a decrease in this absorbance.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 25 mM MgCl₂

    • 50 µM this compound

    • 0.2 mM Coenzyme A

    • Purified 3-ketoacyl-CoA thiolase

  • Procedure:

    • Equilibrate the reaction mixture (without Coenzyme A) at 37°C to allow for the formation of the Mg²⁺-enolate complex.

    • Initiate the reaction by adding Coenzyme A.

    • Monitor the decrease in absorbance at 303 nm over time.

    • Calculate the specific activity based on the molar extinction coefficient of the Mg²⁺-enolate complex of the substrate.

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the metabolic context and the experimental approach, the following diagrams are provided.

Metabolic_Pathway cluster_beta_oxidation Beta-Oxidation of (11Z,14Z)-Icosa-11,14-dienoic Acid Icosadienoic_Acid (11Z,14Z)-Icosa-11,14-dienoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Icosadienoic_Acid->Acyl_CoA_Synthetase Icosadienoyl_CoA (11Z,14Z)-Icosa-11,14-dienoyl-CoA Acyl_CoA_Synthetase->Icosadienoyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase/Dehydrogenase Icosadienoyl_CoA->Acyl_CoA_Oxidase Several Cycles Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Substrate This compound Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Substrate->Isomerase Thiolase 3-Ketoacyl-CoA Thiolase Isomerase->Thiolase Products Shortened Acyl-CoA + Acetyl-CoA Thiolase->Products

Caption: Proposed metabolic pathway for this compound.

Experimental_Workflow Start Start: Isolate Mitochondria and Peroxisomes Substrate_Prep Synthesize this compound Start->Substrate_Prep Enzyme_Purification Purify Δ³,Δ²-Enoyl-CoA Isomerase and 3-Ketoacyl-CoA Thiolase Start->Enzyme_Purification Isomerase_Assay Δ³,Δ²-Enoyl-CoA Isomerase Assay (Spectrophotometry at 263 nm) Substrate_Prep->Isomerase_Assay Thiolase_Assay 3-Ketoacyl-CoA Thiolase Assay (Spectrophotometry at 303 nm) Substrate_Prep->Thiolase_Assay Enzyme_Purification->Isomerase_Assay Enzyme_Purification->Thiolase_Assay Data_Analysis Determine Kinetic Parameters (Km, kcat, Vmax) Isomerase_Assay->Data_Analysis Thiolase_Assay->Data_Analysis Comparison Compare Specificity of Mitochondrial vs. Peroxisomal Enzymes Data_Analysis->Comparison End Conclusion Comparison->End

Caption: Workflow for assessing enzymatic specificity.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Prior to initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

Due to the absence of specific regulatory data for this compound, the following table provides a qualitative summary of key disposal considerations based on best practices for similar chemical compounds.

ParameterGuidelineRationale
Waste Classification Non-hazardous chemical waste (pending institutional assessment)Based on the general classification of similar bioactive lipids in the absence of specific toxicity data. Institutional EHS should be consulted for final determination.
Container Material High-Density Polyethylene (HDPE) or Polypropylene (PP)These materials exhibit good chemical resistance to a wide range of organic compounds.
pH for Aqueous Waste Neutral (pH 6-8)To prevent any potential reactions and ensure compatibility with general chemical waste streams.
Storage of Waste Segregated, clearly labeled, sealed container in a designated waste accumulation areaPrevents accidental mixing with incompatible chemicals and ensures proper identification for disposal.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines a detailed methodology for the safe disposal of this compound.

1. Decontamination/Inactivation:

Given that this compound is a bioactive molecule, a prudent step is to inactivate it prior to disposal. The thioester bond in acyl-CoA compounds is susceptible to hydrolysis.

  • For neat compound or concentrated solutions: Dissolve or dilute the compound in a solution of 1 M sodium hydroxide (B78521) (NaOH) and allow it to stand for at least one hour at room temperature. This will facilitate the hydrolysis of the thioester bond, reducing its biological activity. Following incubation, neutralize the solution with an equivalent amount of 1 M hydrochloric acid (HCl) to a pH between 6 and 8.

  • For dilute aqueous solutions: Adjust the pH of the solution to >12 with NaOH, let it stand for one hour, and then neutralize to pH 6-8 with HCl.

2. Waste Collection:

  • Transfer the neutralized solution into a designated, leak-proof waste container made of HDPE or polypropylene.

  • For solid waste, such as contaminated lab consumables (e.g., pipette tips, microfuge tubes), collect them in a separate, clearly labeled solid waste container.

3. Labeling:

  • Clearly label the waste container with the following information:

    • "Waste: this compound (Hydrolyzed/Neutralized)"

    • Date of accumulation

    • Principal Investigator/Laboratory contact information

    • Any other information required by your institution's Environmental Health and Safety (EHS) department.

4. Storage:

  • Store the sealed waste container in a designated and properly ventilated chemical waste storage area, away from incompatible materials.

5. Final Disposal:

  • Arrange for the pickup and disposal of the chemical waste through your institution's EHS department. Follow all institutional and local regulations for chemical waste disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood inactivation Decontamination/Inactivation Step fume_hood->inactivation hydrolysis Hydrolyze with 1M NaOH (1 hour) inactivation->hydrolysis Perform Chemical Inactivation neutralization Neutralize with 1M HCl to pH 6-8 hydrolysis->neutralization waste_collection Collect Waste in HDPE or PP Container neutralization->waste_collection Transfer Inactivated Waste labeling Label Container Clearly (Contents, Date, PI) waste_collection->labeling storage Store in Designated Waste Area labeling->storage ehs_disposal Arrange for Disposal via EHS storage->ehs_disposal end End: Safe Disposal Complete ehs_disposal->end

Disposal workflow for this compound.

By adhering to these procedures, research professionals can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

Essential Safety and Operational Protocols for Handling (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is paramount before handling any chemical. For (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA, in the absence of specific toxicity data, a conservative approach should be adopted, treating it as a potentially hazardous substance. The minimum PPE for laboratory work includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] This should be supplemented with specific PPE based on the nature of the handling procedure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Equipment Specification Purpose Citation
Lab Coat Fire-resistant recommendedProtects skin and clothing from splashes and spills.[3]
Eye Protection Chemical splash gogglesShields eyes from chemical splashes, dust, or debris.[2][3]
Face Protection Face shield (in addition to goggles)Provides an extra layer of protection during tasks with a high risk of splashing.[3][4]
Hand Protection Disposable nitrile glovesPrevents skin exposure to the chemical. Double-gloving may be necessary.[1][3]
Footwear Closed-toe shoesPrevents foot injuries from dropped objects or spills.[3]
Respiratory Protection N95 respirator or higherRequired when working with volatile chemicals or in poorly ventilated areas.[3][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize exposure and ensure experimental integrity.

1. Preparation and Pre-Handling Check:

  • Ensure the work area is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station.

  • Review the experimental protocol and have all required reagents and equipment ready.

2. Donning PPE:

  • The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

PPE Donning and Doffing Workflow

3. Handling the Compound:

  • All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling:

  • Decontaminate the work area with an appropriate solvent.

  • Follow the doffing procedure outlined in the workflow diagram.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Table 2: Disposal Guidelines for this compound

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in a designated hazardous waste container immediately after use.
Aqueous Solutions Neutralize if necessary and dispose of according to institutional guidelines for chemical waste. Do not pour down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency_Response Start Exposure or Spill Event Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Spill Spill Start->Spill Wash_Area Wash affected area with soap and water for 15 min. Skin_Contact->Wash_Area Flush_Eyes Flush eyes with water for 15 min. Eye_Contact->Flush_Eyes Move_Fresh_Air Move to fresh air. Inhalation->Move_Fresh_Air Evacuate_Alert Evacuate and alert others. Spill->Evacuate_Alert Seek_Medical Seek medical attention. Wash_Area->Seek_Medical Flush_Eyes->Seek_Medical Move_Fresh_Air->Seek_Medical Contain_Clean Contain spill and clean with appropriate kit. Evacuate_Alert->Contain_Clean Dispose_Waste Dispose of waste properly. Contain_Clean->Dispose_Waste

Emergency Response Flowchart

By adhering to these safety protocols, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research. Always consult your institution's specific safety guidelines and a qualified safety officer for any questions or concerns.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.